AMO 1618
Description
Properties
IUPAC Name |
trimethyl-[2-methyl-4-(piperidine-1-carbonyloxy)-5-propan-2-ylphenyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N2O2.ClH/c1-14(2)16-13-17(21(4,5)6)15(3)12-18(16)23-19(22)20-10-8-7-9-11-20;/h12-14H,7-11H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIMUIRJKDWCPO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)N2CCCCC2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6295-53-0 (iodide) | |
| Record name | AMO-1618 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90947238 | |
| Record name | N,N,N,2-Tetramethyl-4-[(piperidine-1-carbonyl)oxy]-5-(propan-2-yl)anilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2438-53-1 | |
| Record name | Benzenaminium, N,N,N,2-tetramethyl-5-(1-methylethyl)-4-[(1-piperidinylcarbonyl)oxy]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AMO-1618 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N,2-Tetramethyl-4-[(piperidine-1-carbonyl)oxy]-5-(propan-2-yl)anilinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of AMO-1618 in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMO-1618, chemically known as 2-isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine-carboxylate methyl chloride, is a synthetic plant growth retardant.[1] It belongs to the group of "onium" compounds, which are known to interfere with isoprenoid biosynthesis pathways in plants.[2][3] The primary and most well-documented mechanism of action of AMO-1618 is the inhibition of gibberellin (GA) biosynthesis, leading to a reduction in stem elongation and overall plant stature.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of the molecular mechanism of AMO-1618, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways involved.
Primary Mechanism of Action: Inhibition of Gibberellin Biosynthesis
The cornerstone of AMO-1618's activity lies in its ability to block the early stages of the gibberellin biosynthetic pathway.[2][3] Gibberellins are a class of tetracyclic diterpenoid hormones that play a crucial role in various developmental processes in plants, most notably stem and leaf elongation, seed germination, and flowering.
The biosynthesis of gibberellins is a complex pathway that begins in the plastids with the synthesis of geranylgeranyl diphosphate (GGPP). The critical steps inhibited by AMO-1618 involve the cyclization of GGPP to ent-kaurene. Specifically, AMO-1618 targets the enzymes responsible for this two-step cyclization:
-
ent-copalyl diphosphate synthase (CPS): This enzyme catalyzes the conversion of GGPP to ent-copalyl diphosphate (CPP).
-
ent-kaurene synthase (KS): This enzyme subsequently converts CPP to ent-kaurene.
By inhibiting these cyclases, AMO-1618 effectively halts the production of the entire suite of downstream gibberellins.[2][3] This leads to a deficiency in bioactive GAs, resulting in the characteristic dwarfing phenotype observed in treated plants.
Signaling Pathway of Gibberellin Biosynthesis and AMO-1618 Inhibition
The following diagram illustrates the initial steps of the gibberellin biosynthesis pathway and pinpoints the inhibitory action of AMO-1618.
Quantitative Data on AMO-1618 Activity
The inhibitory effects of AMO-1618 have been quantified in various studies. The following table summarizes key quantitative data from the literature.
| Parameter | Organism/System | Concentration | Observed Effect | Reference |
| Enzyme Inhibition | Cell-free system from Phaeosphaeria sp. L487 | 10-6 M | Complete inhibition of copalyl diphosphate synthase activity. | [8] |
| Enzyme Inhibition | Cell-free system from Phaeosphaeria sp. L487 | 10-4 M | No inhibition of ent-kaurene synthase activity. | [8] |
| Germination Inhibition | Triticale var. Grado caryopses | 10-3 M | Approximately 50% reduction in germination capacity. | [9] |
| Protein Synthesis Inhibition (Polyribosome fraction) | Triticale embryos | 10-3 M | ~55% inhibition of 14C-amino acid incorporation into ribosomal proteins. | [9][10] |
| Protein Synthesis Inhibition (Monosome fraction) | Triticale embryos | 10-3 M | ~73% inhibition of 14C-amino acid incorporation into ribosomal proteins. | [9][10] |
| Gibberellin Content Reduction | Pea seeds in excised pods | 5 mg/L | Significant reduction in gibberellin content without affecting seed growth. | [6] |
Experimental Methodologies
Detailed experimental protocols are often specific to the research question and biological system. However, the following outlines the general methodologies employed in studies investigating the mechanism of action of AMO-1618.
In Vitro Enzyme Assays
These assays are crucial for pinpointing the specific molecular target of an inhibitor.
Methodology:
-
Enzyme Preparation: A cell-free extract containing the enzymes of interest (CPS and KS) is prepared from plant tissues or a microbial system known to produce gibberellins.
-
Substrate: A radiolabeled precursor, typically geranylgeranyl diphosphate (GGPP), is used as the substrate.
-
Incubation: The enzyme extract is incubated with the radiolabeled substrate in the presence of varying concentrations of AMO-1618 and a control (without the inhibitor).
-
Product Analysis: The reaction products are extracted and separated using chromatographic techniques. The amount of radiolabeled product (ent-kaurene) is quantified to determine the extent of enzyme inhibition.
Whole Plant and Tissue Culture Experiments
These experiments assess the physiological effects of AMO-1618 on plant growth and development.
References
- 1. mdpi.com [mdpi.com]
- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jkip.kit.edu [jkip.kit.edu]
- 4. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Ent-kaurene synthase from the fungus Phaeosphaeria sp. L487. cDNA isolation, characterization, and bacterial expression of a bifunctional diterpene cyclase in fungal gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the plant growth retardants AMO-1618 and CCC on the synthesis of ribonucleic acids and proteins in triticale embryos during the initial phase of germination | Weidner | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to AMO-1618: Chemical Structure and Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and biological properties of AMO-1618, a widely used plant growth retardant. This document delves into its chemical structure, physicochemical characteristics, and its well-established mechanism of action as an inhibitor of gibberellin biosynthesis.
Chemical Identity and Structure
Molecular Formula: C₁₈H₃₁ClN₂O₂
Chemical Structure:
While a 2D structure is not available in the search results, based on its systematic name, the structure consists of a substituted phenyl ring connected to a trimethylammonium chloride group and a piperidinecarboxylate moiety.
Physicochemical Properties
A summary of the known physicochemical properties of AMO-1618 is presented in Table 1. As a quaternary ammonium salt, it exhibits properties typical of this class of compounds, including good water solubility.[1][2]
Table 1: Physicochemical Properties of AMO-1618
| Property | Value | Reference |
| Appearance | White solid | |
| Melting Point | 151-153 °C | |
| Solubility | Soluble in water and methanol; Insoluble in ether. |
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
AMO-1618 is a potent inhibitor of gibberellin (GA) biosynthesis in plants.[3][4][5] Gibberellins are a class of diterpenoid hormones that play crucial roles in various developmental processes, including stem elongation, seed germination, and flowering. AMO-1618 exerts its inhibitory effect by targeting the early steps of the GA biosynthesis pathway.[3][4][5]
Specifically, it blocks the activity of two key enzymes:
-
ent-copalyl diphosphate synthase (CPS) : This enzyme catalyzes the conversion of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (CPP).[3][5]
-
ent-kaurene synthase (KS) : This enzyme is responsible for the subsequent conversion of CPP to ent-kaurene.[3][5]
By inhibiting these enzymes, AMO-1618 effectively halts the production of ent-kaurene, a critical precursor for all gibberellins. This leads to a reduction in the endogenous levels of bioactive GAs, resulting in the characteristic growth-retardant effects.
The following diagram illustrates the early stages of the gibberellin biosynthesis pathway and the specific points of inhibition by AMO-1618.
References
AMO-1618: A Technical Guide to its Function as a Gibberellin Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMO-1618, chemically known as 2'-isopropyl-4'-(trimethylammonium chloride)-5'-methylphenyl piperidine-1-carboxylate, is a well-characterized plant growth retardant.[1][2] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a critical pathway for numerous developmental processes in plants, including stem elongation, seed germination, and flowering.[3][4] By blocking this pathway, AMO-1618 leads to a reduction in endogenous gibberellin levels, resulting in a dwarfed or compact plant phenotype. This technical guide provides an in-depth overview of AMO-1618, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of ent-Kaurene Synthase
Gibberellins are diterpenoid acids synthesized via the terpenoid pathway.[3] The biosynthesis of GAs can be broadly divided into three stages: the formation of ent-kaurene from geranylgeranyl diphosphate (GGDP) in plastids, the oxidation of ent-kaurene to GA12 in the endoplasmic reticulum, and the subsequent formation of various bioactive GAs in the cytoplasm.[5][6]
AMO-1618 is classified as an "onium" compound that specifically targets the early steps of this pathway.[4][7][8] Its principal site of inhibition is the cyclization of ent-copalyl diphosphate (CPP) to ent-kaurene, a reaction catalyzed by the enzyme ent-kaurene synthase (KS) .[4][7][8] Some evidence also suggests it may inhibit copalyl-diphosphate synthase (CPS), the enzyme preceding KS.[4][7] By blocking these crucial cyclization steps, AMO-1618 effectively halts the production of the entire family of gibberellins derived from the ent-kaurene skeleton.
Quantitative Data on AMO-1618 Effects
The application of AMO-1618 results in a quantifiable reduction in both plant growth and endogenous gibberellin levels. The effect is dose-dependent, with increasing concentrations of the inhibitor leading to greater reductions.
| Plant Species | Concentration of AMO-1618 | Observed Effect | Reference |
| Pea (Pisum sativum) | 5 mg/L | Significant reduction in gibberellin content without affecting seed growth. | [9] |
| Triticale (var. Grado) | 10⁻³ M | Reduced germination capacity to ~50%; inhibited RNA synthesis and polyribosome formation. | [10] |
| Cupressus arizonica | 250, 500, 1000 mg/L (Soil Drench) | Effective reduction in dry matter production and stem elongation; GA-like substances reduced to almost undetectable levels. | [2] |
| Spinach (Spinacia oleracea) | Not specified | Inhibited stem and petiole growth; effect was reversed by application of GA1 and GA20. | [1] |
Experimental Protocols
Evaluating the efficacy and mechanism of gibberellin biosynthesis inhibitors like AMO-1618 involves a combination of whole-plant bioassays and analytical techniques to measure endogenous hormone levels.
Protocol 1: Whole-Plant Growth Inhibition Assay
This protocol is designed to assess the dose-response effect of AMO-1618 on the vegetative growth of a model plant, such as spinach or pea seedlings.
1. Plant Material and Growth Conditions:
- Germinate seeds (e.g., Pisum sativum) in a suitable growth medium (e.g., vermiculite or peat-based soil).
- Grow seedlings under controlled environmental conditions (e.g., 16-hour photoperiod, 22°C day / 18°C night temperature).
2. Preparation of AMO-1618 Solutions:
- Prepare a stock solution of AMO-1618 in distilled water.
- Create a dilution series to achieve the desired final concentrations (e.g., 0 mg/L, 5 mg/L, 25 mg/L, 50 mg/L, 100 mg/L). A non-ionic surfactant (e.g., 0.05% Tween 20) can be added to improve application.[11]
3. Application of Inhibitor:
- Once seedlings have reached a specific developmental stage (e.g., 2-3 true leaves), apply the AMO-1618 solutions.
- Application can be as a soil drench (e.g., 50 mL per pot) or a foliar spray until runoff.[2][11] A control group should be treated with a solution lacking AMO-1618.
4. Data Collection and Analysis:
- After a set period (e.g., 14-21 days), measure relevant growth parameters such as stem height, internode length, and total shoot dry weight.
- Analyze the data to determine the dose-dependent effect of AMO-1618 on plant growth.
Protocol 2: Quantification of Endogenous Gibberellins
This protocol outlines the general steps for extracting and quantifying GAs from plant tissue to confirm that growth inhibition is correlated with a reduction in hormone levels.
1. Tissue Harvesting and Extraction:
- Harvest shoot apical tissues from both control and AMO-1618-treated plants. Immediately freeze the tissue in liquid nitrogen to halt metabolic activity and store at -80°C.
- Grind the frozen tissue to a fine powder.
- Extract the GAs using a solvent system, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT).
2. Purification:
- The crude extract contains many compounds that can interfere with analysis. Purify the GAs using techniques such as solid-phase extraction (SPE) with C18 and anion-exchange cartridges.
3. Quantification by GC-MS or LC-MS/MS:
- Derivatize the purified GA fraction to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[12]
- Alternatively, use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity quantification without derivatization.
- Use internal standards (deuterium-labeled GAs) to accurately quantify the absolute amounts of different gibberellins in the plant tissue.[12]
4. Data Analysis:
- Compare the levels of specific bioactive GAs (e.g., GA1, GA4) and their precursors between control and treated plants to confirm the inhibitory effect of AMO-1618 on the biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gibberellin - Wikipedia [en.wikipedia.org]
- 4. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]
- 5. Gibberellin Biosynthesis and Control | Annual Reviews [annualreviews.org]
- 6. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jkip.kit.edu [jkip.kit.edu]
- 9. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Gibberellins | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Early Studies of AMO-1618: A Plant Growth Retardant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on AMO-1618, a quaternary ammonium compound recognized for its potent plant growth-retarding properties. This document delves into its mechanism of action, summarizes key quantitative data from early studies, and outlines the experimental protocols used to investigate its effects. The information is intended to serve as a valuable resource for professionals engaged in plant science research and the development of growth-regulating agents.
Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis
Early research swiftly identified AMO-1618 as an inhibitor of gibberellin (GA) biosynthesis.[1][2][3] Gibberellins are a class of plant hormones that regulate various developmental processes, most notably stem elongation. AMO-1618 exerts its growth-retarding effect by blocking specific enzymatic steps in the early stages of the GA metabolic pathway.[2] Specifically, it inhibits the activity of cyclases such as copalyl-diphosphate synthase and ent-kaurene synthase.[2] This blockage prevents the conversion of geranylgeranyl pyrophosphate to (-)-kaurene, a critical precursor for all gibberellins.[4][5] The inhibition of (-)-kaurene synthesis directly leads to a reduction in the endogenous levels of active gibberellins, resulting in decreased internode elongation and a more compact plant stature.[4][6] Studies have shown that the inhibitory effects of AMO-1618 on stem growth can often be reversed by the exogenous application of active gibberellins, further solidifying its role as a specific inhibitor of GA biosynthesis.[4]
Quantitative Data from Early Investigations
The following tables summarize the quantitative findings from seminal studies on AMO-1618, showcasing its effects on gibberellin content and plant growth across different species and experimental conditions.
Table 1: Effect of AMO-1618 on Gibberellin Content in Pea Seeds
| AMO-1618 Concentration (mg/L) | Reduction in Gibberellin Content | Effect on Seed Growth | Reference |
| 5 | Significant reduction | Not affected | [1] |
| Increasing concentrations | Increased reduction | - | [1] |
Table 2: Effect of AMO-1618 on Growth of Triticale Caryopses
| AMO-1618 Concentration (M) | Effect on Germination Capacity | Inhibition of 14C-amino acid incorporation into polyribosome fraction proteins | Inhibition of 14C-amino acid incorporation into monosome fraction (80S) proteins | Reference |
| 3 x 10-4 | Strong inhibitory effect | - | - | [7][8] |
| 10-3 | Lowered to about 50% | About 55% | Around 73% | [7][8] |
Table 3: Effect of AMO-1618 Sprays on Rough Lemon Seedlings
| AMO-1618 Concentration (ppm) | Reduction in Rate of Stem Elongation | Reduction in Internode Length | Reference |
| 500 | 10% | 38% | |
| 10,000 | 95% | 90% |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon early research. The following sections outline the typical experimental protocols employed in the initial studies of AMO-1618.
Protocol 1: In Vitro Gibberellin Production Assay in Fusarium moniliforme
This protocol was adapted from studies investigating the effect of growth retardants on gibberellin biosynthesis in the fungus Fusarium moniliforme (now Gibberella fujikuroi), a known producer of gibberellins.
-
Culture Preparation: Fusarium moniliforme was cultured in a liquid medium conducive to gibberellin production.
-
Treatment Application: AMO-1618, dissolved in a suitable solvent, was added to the culture medium at various concentrations. Control cultures received the solvent alone.
-
Incubation: The cultures were incubated for a specific period under controlled conditions of temperature and agitation.
-
Extraction of Gibberellins: After incubation, the mycelium was separated from the culture medium. Gibberellins were then extracted from the medium using organic solvents.
-
Quantification: The amount of gibberellin in the extracts was determined using bioassays, such as the dwarf maize or dwarf pea bioassay, which measure the growth response of gibberellin-deficient mutants to the extracts.
Protocol 2: Whole Plant Growth Response Assay
This protocol describes the general methodology used to assess the effect of AMO-1618 on the growth of intact plants.
-
Plant Material: A variety of plant species were used in early studies, including chrysanthemum, cucumber, and various ornamental and agronomic crops.[4][6]
-
Application Methods:
-
Soil Drench: An aqueous solution of AMO-1618 was applied to the soil of potted plants.
-
Foliar Spray: An aqueous solution of AMO-1618, often with a surfactant to improve leaf wetting, was sprayed onto the foliage of the plants until runoff.
-
-
Growth Conditions: Plants were maintained in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Data Collection: Plant height, internode length, leaf size, and overall morphology were measured at regular intervals.
-
Reversal Experiments: To confirm the mechanism of action, some experiments included treatments where gibberellic acid (GA₃) was applied to plants previously treated with AMO-1618 to observe if the growth retardation could be overcome.[4]
Visualizing the Science: Diagrams and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and processes discussed in this guide.
Caption: Inhibition of the Gibberellin Biosynthesis Pathway by AMO-1618.
Caption: Generalized Experimental Workflow for Assessing AMO-1618 Effects on Plant Growth.
Concluding Remarks
The early studies on AMO-1618 laid a crucial foundation for our understanding of plant growth retardants and their interaction with the gibberellin biosynthesis pathway. This technical guide has synthesized the key findings, quantitative data, and experimental approaches from this foundational research. The methodologies and data presented here remain relevant for contemporary research in plant physiology, agronomy, and the development of novel plant growth regulators. While AMO-1618 itself may not be as widely used commercially as some other growth retardants, its role as a research tool and a model compound for studying gibberellin biosynthesis and its inhibition is undeniable.[9][10] Further research can build upon these early findings to explore the broader physiological effects of AMO-1618 and to develop more targeted and efficient growth-regulating solutions for agriculture and horticulture.
References
- 1. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.uchicago.edu [journals.uchicago.edu]
- 7. The effect of the plant growth retardants AMO-1618 and CCC on the synthesis of ribonucleic acids and proteins in triticale embryos during the initial phase of germination | Weidner | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
- 8. researchgate.net [researchgate.net]
- 9. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]
- 10. thepharmajournal.com [thepharmajournal.com]
The Physiological Impact of AMO-1618 on Stem Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physiological effects of AMO-1618, a quaternary ammonium compound, on the process of stem elongation in plants. AMO-1618 is widely recognized as a potent plant growth retardant, and its mechanism of action is primarily attributed to the inhibition of gibberellin biosynthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis
AMO-1618 exerts its growth-retarding effects by specifically targeting the early stages of the gibberellin (GA) biosynthesis pathway. Gibberellins are a class of diterpenoid hormones that play a critical role in regulating various aspects of plant growth and development, most notably stem and internode elongation.
The primary molecular target of AMO-1618 is the enzyme ent-copalyl diphosphate synthase (CPS), which catalyzes the conversion of geranylgeranyl diphosphate (GGDP) to ent-copalyl diphosphate. This is a crucial step in the formation of the tetracyclic diterpene skeleton common to all gibberellins. By inhibiting CPS, AMO-1618 effectively blocks the production of ent-kaurene, a key intermediate, thereby leading to a significant reduction in the endogenous levels of bioactive gibberellins. This inhibition of the cyclization of GGDP to ent-kaurene is a well-established enzymatic site of action for AMO-1618 and other related plant growth retardants.[1]
The reduction in bioactive gibberellins, such as GA1, directly impacts cell division and cell elongation within the intercalary meristems of stems and internodes, resulting in a dwarfed or compact plant phenotype.
Quantitative Effects of AMO-1618 on Stem Elongation and Gibberellin Levels
The application of AMO-1618 leads to measurable reductions in plant height, internode length, and endogenous gibberellin concentrations. The following tables summarize quantitative data from various studies.
Table 1: Effect of AMO-1618 on Stem and Petiole Elongation in Spinach (Spinacia oleracea)
| Treatment | Stem Elongation (cm) | Petiole Length (cm) |
| Control (Long Day) | 25.4 | 12.8 |
| AMO-1618 | 2.1 | 7.9 |
Data adapted from a study on spinach grown under long-day conditions, which are known to promote stem elongation.[2]
Table 2: Effect of AMO-1618 on Gibberellin Content in Pea Seeds (Pisum sativum)
| AMO-1618 Concentration (mg/L) | Gibberellin Content (% of Control) |
| 0 (Control) | 100 |
| 5 | Significantly Reduced |
| >5 | Progressively Reduced |
This table illustrates the dose-dependent inhibitory effect of AMO-1618 on gibberellin production in developing pea seeds.[3] Notably, at a concentration of 5 mg/L, seed growth was unaffected, while gibberellin content was already significantly lowered.[3]
Experimental Protocols
This section outlines a synthesized protocol for investigating the physiological effects of AMO-1618 on stem elongation, based on common practices in plant physiology research.
Plant Material and Growth Conditions
-
Plant Species: Pea (Pisum sativum L.), a classic model for stem elongation studies, or Chrysanthemum (Chrysanthemum morifolium), a common horticultural species where height control is desired.
-
Growth Medium: A standard peat-based potting mix or a hydroponic system with a complete nutrient solution.
-
Environmental Conditions: Plants should be grown in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), light intensity (e.g., 200 µmol·m⁻²·s⁻¹), and temperature (e.g., 22°C day / 18°C night).
AMO-1618 Application
-
Preparation of AMO-1618 Stock Solution: Dissolve AMO-1618 in distilled water to create a stock solution (e.g., 1000 mg/L).
-
Application Methods:
-
Soil Drench: Apply a specific volume of the diluted AMO-1618 solution to the soil of each pot. This ensures systemic uptake through the roots.
-
Foliar Spray: Spray the foliage of the plants until runoff, including a surfactant to improve leaf surface coverage.
-
-
Concentrations: A range of concentrations should be tested to determine the dose-response relationship (e.g., 0, 10, 50, 100, 200 mg/L). A control group treated with only water (and surfactant if used in the spray) is essential.
Measurement of Stem Elongation
-
Parameters:
-
Plant Height: Measure the distance from the soil surface to the apical meristem at regular intervals (e.g., every 3-4 days) throughout the experiment.
-
Internode Length: For plants with distinct nodes and internodes (like peas), measure the length of specific internodes to assess the effect on cell elongation more directly.
-
-
Tools: Use a digital caliper for precise measurements.
Extraction and Quantification of Endogenous Gibberellins
-
Tissue Sampling: Harvest apical shoots or specific internodes at the end of the experiment. Immediately freeze the tissue in liquid nitrogen and store at -80°C to prevent degradation of gibberellins.
-
Extraction:
-
Grind the frozen tissue to a fine powder.
-
Extract the powder with a solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene.
-
Use a solid-phase extraction (SPE) column (e.g., C18) to purify and concentrate the gibberellins from the crude extract.
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify different gibberellins based on their retention times and UV absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more sensitive and specific quantification, especially of different GA species. This method often requires derivatization of the gibberellins.
-
Visualizing the Core Concepts
Gibberellin Biosynthesis Pathway and the Inhibitory Action of AMO-1618
Caption: Inhibition of Gibberellin Biosynthesis by AMO-1618.
Experimental Workflow for Assessing AMO-1618 Effects
Caption: Workflow for AMO-1618 Physiological Effect Studies.
References
An In-depth Technical Guide to AMO-1618: Discovery, Mechanism, and Application in Plant Science
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMO-1618 is a synthetic, quaternary ammonium compound that has played a pivotal role in plant science as a potent plant growth retardant. Its primary and most well-documented mechanism of action is the inhibition of gibberellin (GA) biosynthesis, a critical hormone pathway regulating stem elongation and overall plant stature. By blocking key enzymatic steps early in this pathway, AMO-1618 induces a dwarfed or compact phenotype in responsive plant species, characterized by shortened internodes and often darker green foliage. This specific mode of action has made it an invaluable chemical tool for dissecting the gibberellin signaling cascade, studying plant development, and for practical applications in horticulture to produce more compact and commercially desirable plants. This guide provides a comprehensive overview of its history, mechanism of action, physiological effects, and the experimental protocols utilized in its study.
Discovery and Historical Context
The development of AMO-1618 emerged from early research into synthetic chemicals capable of modifying plant growth.
-
Initial Discovery: AMO-1618, with the chemical name 4-hydroxy-5-isopropyl-2-methylphenyl trimethyl ammonium chloride, 1-piperidine carboxylate, was first reported as a highly active plant growth retardant by Wirwillie and Mitchell.[1] It belongs to a class of chemicals known as quaternary ammonium carbamates.
-
Comparative Studies: In the late 1950s and early 1960s, AMO-1618 was studied alongside other growth retardants like Phosfon (2,4-dichlorobenzyltributyl phosphonium chloride) and CCC ((2-chloroethyl) trimethylammonium chloride).[1] These studies established that while all three compounds retarded internode elongation, they exhibited different levels of activity and species specificity.[1][2]
-
Species Specificity: Early research quickly identified that AMO-1618 was not universally effective. It showed significant activity in a limited number of species, with chrysanthemum, bean, and sunflower being among the most responsive.[1] In a study of 55 plant species, only six showed a significant response to AMO-1618.[2]
-
Elucidation of Mechanism: A landmark discovery in understanding its function came from studies demonstrating that AMO-1618 inhibits the biosynthesis of gibberellins.[3][4][5] This was first suggested by its ability to reduce the gibberellin content in the fungus Fusarium moniliforme (now Gibberella fujikuroi), the original source from which gibberellins were discovered, and later confirmed in higher plants.[4][5]
Chemical and Physical Properties
-
Chemical Name: 2-isopropyl-4-dimethylamino-5-methylphenyl-1-piperidinecarboxylate methyl chloride.[5][6]
-
Molecular Structure: It is a quaternary ammonium compound.[1][4] This structure confers complete water solubility, which is a key feature for its application in experimental and horticultural settings.[1]
-
Persistence: AMO-1618 is known to persist in soil, enabling it to affect more than one crop planted sequentially in treated soil.[2]
Mechanism of Action
Primary Mechanism: Inhibition of Gibberellin Biosynthesis
The principal mode of action of AMO-1618 is the targeted inhibition of specific enzymes in the early stages of the gibberellin (GA) biosynthesis pathway.[7][8]
Gibberellins are diterpenoid hormones synthesized from geranylgeranyl pyrophosphate (GGPP). AMO-1618 acts as an "onium" type compound, blocking the cyclization steps that are fundamental to forming the characteristic gibberellin carbon skeleton.[7][8]
Specifically, AMO-1618 inhibits the activity of:
-
Copalyl-diphosphate synthase (CPS): This enzyme catalyzes the conversion of GGPP to ent-copalyl diphosphate (CPP).
-
ent-Kaurene synthase (KS): This enzyme catalyzes the subsequent conversion of CPP to ent-kaurene.[7][8]
By blocking these crucial cyclases, AMO-1618 prevents the formation of ent-kaurene, a key intermediate for all subsequent gibberellins.[9] This leads to a systemic deficiency in bioactive GAs (like GA1 and GA4), which are the molecules that actively promote stem growth by targeting DELLA proteins for degradation.[10][11] The result is an accumulation of DELLA repressor proteins, which restrict cell division and elongation in the stem, leading to the characteristic dwarf phenotype.
Potential Secondary Mechanisms
While GA inhibition is the primary mechanism, some studies suggest that AMO-1618 may have other cellular effects. Research on triticale embryos indicated that AMO-1618 strongly inhibits the synthesis of ribonucleic acids (RNA) and ribosomal proteins, particularly in the monosome fraction.[6][12] This suggests that, at least in some systems or at certain concentrations, AMO-1618 might interfere with fundamental processes of gene expression and protein synthesis, independent of its effect on gibberellins.[6][12][13]
Quantitative Data and Physiological Effects
The application of AMO-1618 results in a range of measurable physiological changes in plants. The most prominent effect is the reduction of shoot growth, primarily through the shortening of internodes rather than a reduction in the number of nodes.[1]
| Parameter | Plant/System | Treatment Details | Observed Effect | Citation |
| Stem Elongation | Rough Lemon Seedlings | 500 ppm foliar spray | 10% reduction in stem elongation rate. | [14] |
| Rough Lemon Seedlings | 10,000 ppm foliar spray | 95% reduction in stem elongation rate. | [14] | |
| Internode Length | Rough Lemon Seedlings | 500 ppm foliar spray | 38% reduction in internode length. | [14] |
| Rough Lemon Seedlings | 10,000 ppm foliar spray | 90% reduction in internode length. | [14] | |
| Gibberellin Content | Pea Seeds in Culture | 5 mg/L in medium | Significant reduction in gibberellin content without affecting seed growth. | [4] |
| Germination Capacity | Triticale Caryopses | 10⁻³ M AMO-1618 | Germination capacity reduced to about 50%. | [6][15] |
| Protein Synthesis | Triticale Embryos | 10⁻³ M AMO-1618 | ~55% inhibition of ¹⁴C-amino acid incorporation into polyribosome proteins. | [6][12] |
| Triticale Embryos | 10⁻³ M AMO-1618 | ~73% inhibition of ¹⁴C-amino acid incorporation into monosome (80S) proteins. | [6][12] | |
| RNA Synthesis | Triticale Embryos | 3 x 10⁻⁴ M and 10⁻³ M | Inhibition of RNA synthesis observed in the earliest hours of germination. | [6] |
Other notable physiological effects include:
-
Leaf Morphology: Leaves of treated plants often appear darker green and may become more oval and leathery.[1][14]
-
Root Development: High concentrations of AMO-1618 applied to unrooted chrysanthemum cuttings can inhibit or delay root formation.[1]
-
Flowering: It can accelerate flower initiation in some species.[16]
Experimental Protocols and Application
AMO-1618 can be applied to plants through several methods, making it a versatile tool for research.
Common Application Methods
-
Soil Drench: A solution of AMO-1618 is applied to the potting medium. This method ensures uptake through the roots and is effective for achieving systemic, long-lasting effects.
-
Foliar Spray: An aqueous solution is sprayed directly onto the plant's leaves. This allows for rapid absorption but may be less persistent than a soil drench.
-
Culture Medium Amendment: For in vitro studies, AMO-1618 is incorporated directly into the sterile growth medium.[4]
Sample Protocol: Testing AMO-1618 Efficacy on Stem Elongation
This protocol provides a generalized workflow for a dose-response experiment.
-
Plant Material: Use a plant species known to be responsive to AMO-1618 (e.g., Pisum sativum 'Alaska' or Chrysanthemum morifolium). Germinate seeds or root cuttings in a uniform, inert potting mix (e.g., peat:vermiculite 1:1).
-
Growth Conditions: Grow plants in a controlled environment (growth chamber or greenhouse) with standardized temperature (e.g., 22°C day / 18°C night), photoperiod (e.g., 16h light / 8h dark), and light intensity.
-
Preparation of AMO-1618 Stock Solution: Prepare a 10,000 ppm (10 mg/mL) stock solution of AMO-1618 in deionized water. Store in the dark at 4°C.
-
Preparation of Treatment Solutions: Create a dilution series from the stock solution to achieve final concentrations for application (e.g., 0 ppm [Control], 100 ppm, 500 ppm, 1000 ppm, 5000 ppm). Include a surfactant (e.g., 0.05% Tween-20) if applying as a foliar spray to ensure even coverage.
-
Application:
-
Soil Drench: Once plants reach a specific developmental stage (e.g., 3-4 true leaves), apply a standard volume (e.g., 50 mL) of the respective treatment solution to the soil surface of each pot. Ensure no runoff.
-
Foliar Spray: Spray plants until leaves are uniformly wet, ensuring spray-to-runoff. Use a spray shield to prevent cross-contamination between treatment groups.
-
-
Data Collection:
-
Measure the height of the main stem from the cotyledonary node to the apical meristem at the time of application (Day 0).
-
Repeat height measurements at regular intervals (e.g., every 3-4 days) for a period of 4-6 weeks.
-
At the end of the experiment, measure the length of each internode.
-
-
Analysis: Calculate the percent inhibition of stem elongation for each treatment group relative to the control. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Conclusion
AMO-1618 remains a cornerstone chemical probe in plant biology. Its discovery provided researchers with a powerful tool to specifically inhibit gibberellin biosynthesis, which was instrumental in confirming the role of GAs in stem elongation and in mapping their complex biosynthetic pathway. While its direct use in large-scale agriculture is limited by its persistence and species specificity, its impact on fundamental plant science and its utility in specialized horticultural applications are undeniable. The study of AMO-1618 and other onium-type retardants continues to inform our understanding of plant hormone signaling and provides a basis for the development of modern plant growth regulators.
References
- 1. journals.uchicago.edu [journals.uchicago.edu]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. An enzymic site of inhibition of gibberellin biosynthesis by Amo 1618 and other plant growth retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]
- 8. jkip.kit.edu [jkip.kit.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Plant growth promotion by the interaction of a novel synthetic small molecule with GA‐DELLA function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrate signaling promotes plant growth by upregulating gibberellin biosynthesis and destabilization of DELLA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of the plant growth retardants AMO-1618 and CCC on the synthesis of ribonucleic acids and proteins in triticale embryos during the initial phase of germination | Weidner | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. thepharmajournal.com [thepharmajournal.com]
In-Depth Technical Guide to the Solubility and Stability of AMO-1618 in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility and stability of AMO-1618, a quaternary ammonium compound known for its role as a plant growth retardant. The information presented herein is intended to support researchers, scientists, and professionals in drug development in the effective formulation and application of this compound. Please note that while this guide provides a thorough review of available information and standardized methodologies, specific quantitative data for AMO-1618 is not extensively available in the public domain. The experimental protocols are based on established scientific principles for similar compounds and should be adapted and validated for specific laboratory conditions.
Core Compound Profile: AMO-1618
AMO-1618 is a quaternary ammonium salt that functions as a potent inhibitor of gibberellin biosynthesis in plants. Gibberellins are a class of hormones that regulate critical developmental processes, including stem elongation, seed germination, and flowering. The primary mechanism of action for AMO-1618 is the targeted inhibition of two key enzymes in the early stages of the gibberellin biosynthesis pathway: copalyl-diphosphate synthase and ent-kaurene synthase.[1][2][3] A clear understanding of the solubility and stability of AMO-1618 is paramount for its successful application in both research and potential commercial formulations, as these properties directly impact its delivery, bioavailability, and efficacy.
Data Presentation: Physicochemical and Solubility Data
Quantitative data on the physicochemical properties and solubility of AMO-1618 are summarized below. As a quaternary ammonium compound, it is expected to exhibit characteristics typical of this chemical class, including good solubility in polar solvents.
Table 1: Physicochemical Properties of AMO-1618
| Property | Value |
| Chemical Name | 2-isopropyl-4-(dimethylamino)-5-methylphenyl piperidine-1-carboxylate methyl chloride |
| Molecular Formula | C₂₀H₃₃ClN₂O₂ |
| Molecular Weight | 368.9 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid |
| Chemical Class | Quaternary Ammonium Compound, Plant Growth Retardant |
Table 2: Solubility Profile of AMO-1618
| Solvent | Qualitative Solubility | Rationale |
| Water | Expected to be highly soluble | As a quaternary ammonium salt, its ionic nature promotes high aqueous solubility. |
| Ethanol | Expected to be soluble | Polar protic organic solvents are generally effective in dissolving charged molecules. |
| Methanol | Expected to be soluble | Similar to ethanol, its polarity is conducive to dissolving AMO-1618. |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | A highly polar aprotic solvent with broad-spectrum dissolving capabilities. |
| Acetone | Expected to be slightly soluble | May exhibit limited solubility due to its moderate polarity. |
| Hexane | Expected to be insoluble | Nonpolar solvents are generally not effective for dissolving charged salts. |
| Dichloromethane | Expected to be sparingly soluble | May show limited solubility depending on the specific salt form. |
Stability Profile of AMO-1618
The chemical stability of AMO-1618 in solution is a critical factor for its storage, handling, and application. Degradation can result in a loss of biological activity and the generation of unknown impurities. The following table outlines the expected stability of AMO-1618 under various conditions, based on the general behavior of quaternary ammonium compounds.
Table 3: Stability of AMO-1618 in Solution under Stress Conditions
| Stress Condition | Expected Stability | Rationale |
| Neutral pH (6-8) | Generally Stable | The quaternary ammonium structure is typically stable in neutral aqueous solutions. |
| Acidic pH (<4) | Moderately Stable | The molecule is not expected to be highly susceptible to acid-catalyzed hydrolysis. |
| Alkaline pH (>9) | Prone to Degradation | The ester linkage within the AMO-1618 structure is susceptible to base-catalyzed hydrolysis. |
| Elevated Temperature | Degradation Expected | Increased temperatures can accelerate chemical degradation pathways. |
| Photostability (UV/Vis Light) | Potentially Unstable | Many organic molecules undergo photodegradation; specific testing is required. |
| Oxidative Stress (e.g., H₂O₂) | Potentially Susceptible | The tertiary amine and other functional groups may be susceptible to oxidation. |
Experimental Protocols
Detailed methodologies for conducting key experiments to determine the solubility and stability of AMO-1618 are provided below. These protocols are based on standard industry practices and should be validated for specific experimental setups.
Protocol for Determining Aqueous Solubility
This protocol employs the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the quantitative solubility of AMO-1618 in an aqueous buffer at a controlled temperature.
Materials:
-
AMO-1618 (analytical standard)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Add an excess amount of AMO-1618 (e.g., 10 mg) to a scintillation vial.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Seal the vial and place it on an orbital shaker set to 25 °C and 150 rpm for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at 5000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.
-
Prepare a series of standard solutions of AMO-1618 in PBS.
-
Analyze the filtered sample and the standard solutions by HPLC.
-
Construct a calibration curve from the standard solutions and determine the concentration of AMO-1618 in the sample. This concentration represents the aqueous solubility.
Protocol for Forced Degradation Study
This protocol outlines a systematic approach to assess the stability of AMO-1618 under various stress conditions.
Objective: To identify potential degradation pathways and the intrinsic stability of AMO-1618.
Materials:
-
AMO-1618 stock solution (e.g., 1 mg/mL in water)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Temperature-controlled chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Methodology:
-
Sample Preparation: For each condition, mix the AMO-1618 stock solution with the respective stress reagent in a 1:1 ratio. For thermal and photostability, use the stock solution directly.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample with 0.1 N HCl at 60 °C.
-
Base Hydrolysis: Incubate the sample with 0.1 N NaOH at room temperature.
-
Oxidation: Incubate the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Place the sample in a temperature-controlled chamber at 80 °C.
-
Photodegradation: Expose the sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acid and base samples before analysis. Analyze all samples by a stability-indicating HPLC method capable of separating the parent compound from its degradants.
-
Data Analysis: Calculate the percentage of AMO-1618 remaining at each time point. Analyze the chromatograms for the appearance of degradation products.
Mandatory Visualizations
Signaling Pathway of AMO-1618 Action
Caption: Inhibition of Gibberellin Biosynthesis by AMO-1618.
Experimental Workflow for Solubility Determination
Caption: Workflow for Determining AMO-1618 Solubility.
Logical Workflow for Forced Degradation Study
Caption: Logical Workflow of a Forced Degradation Study.
References
An In-depth Technical Guide to the Core Impacts of AMO 1618 on Plant Hormone Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMO 1618 is a quaternary ammonium compound widely recognized as a potent plant growth retardant. Its primary mechanism of action involves the targeted inhibition of gibberellin (GA) biosynthesis, a critical pathway regulating numerous aspects of plant growth and development. This technical guide provides a comprehensive overview of the molecular impact of this compound on plant hormone pathways, with a focus on its effects on gibberellin, and potential collateral effects on other hormonal and metabolic pathways. This document synthesizes available quantitative data, outlines key experimental protocols, and presents visual representations of the affected signaling cascades to serve as a valuable resource for researchers in plant biology and agrochemical development.
Primary Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound exerts its growth-retarding effects by primarily targeting the early stages of the gibberellin (GA) biosynthetic pathway.[1][2][3] Specifically, it acts as an inhibitor of two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS) .[2] These enzymes are responsible for the cyclization of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (CPP) and the subsequent conversion of CPP to ent-kaurene, respectively. The inhibition of these crucial steps effectively blocks the production of all downstream GAs, leading to a significant reduction in GA levels and the characteristic dwarf phenotype in treated plants.
Quantitative Data on Gibberellin Inhibition
The inhibitory effect of this compound on gibberellin production is dose-dependent. Studies on pea seeds (Pisum sativum) have demonstrated a clear correlation between the concentration of this compound and the reduction in GA content.
| Concentration of this compound (mg/L) | Gibberellin Content Reduction | Plant Growth Effect | Reference |
| 5 | Significant reduction | No significant effect on seed growth | [1] |
| >5 | Increased reduction with increasing concentration | Not specified | [1] |
In seedlings of Cupressus arizonica, soil drenches of this compound at concentrations of 250, 500, and 1000 mg/L effectively reduced the levels of acidic, ethyl acetate-soluble gibberellin-like substances to almost undetectable levels.[3]
Experimental Protocol: Gibberellin Bioassay in Pea Seeds
A common method to assess the impact of this compound on gibberellin biosynthesis involves culturing excised pea pods and quantifying the GA content in the developing seeds.
Objective: To determine the dose-response effect of this compound on gibberellin production in developing pea seeds.
Materials:
-
Excised pea pods at a specific developmental stage
-
Sterile culture medium
-
This compound stock solution
-
Solvents for extraction (e.g., ethyl acetate)
-
Chromatography system for GA separation (e.g., paper chromatography)
-
Dwarf plant bioassay for GA activity quantification (e.g., dwarf maize or pea)
Methodology:
-
Prepare a sterile culture medium and dispense into culture vessels.
-
Add this compound from a stock solution to the medium to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50 mg/L).
-
Place excised pea pods onto the surface of the medium.
-
Incubate the cultures under controlled light and temperature conditions for a set period to allow for seed development.
-
Harvest the developing seeds from the pods.
-
Extract gibberellin-like substances from the seeds using an appropriate solvent such as ethyl acetate.
-
Separate the extracted compounds using chromatography.
-
Quantify the amount of biologically active gibberellins using a suitable bioassay, where the growth response of dwarf plants is proportional to the amount of GA applied.
Signaling Pathway Diagram: Inhibition of Gibberellin Biosynthesis
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Secondary Effects on Other Metabolic Pathways
While the primary target of this compound is gibberellin biosynthesis, evidence suggests that it can also have secondary effects on other metabolic pathways, including sterol biosynthesis and general RNA and protein synthesis.
Impact on Sterol Biosynthesis
A close quantitative relationship has been observed between the inhibition of sterol biosynthesis and stem growth retardation by this compound.[3] This suggests that the growth-retarding effects of this compound may not be solely due to the inhibition of GA biosynthesis but could also be a consequence of its impact on the production of essential sterols, which are crucial components of cell membranes and precursors for brassinosteroid hormones.
Experimental Approach: Analysis of Sterol Profile
To investigate the effect of this compound on the sterol profile of a plant, a common methodology involves gas chromatography-mass spectrometry (GC-MS).
Objective: To identify and quantify changes in the sterol composition of plant tissue following this compound treatment.
Materials:
-
Plant tissue from control and this compound-treated plants
-
Solvents for lipid extraction (e.g., chloroform:methanol mixture)
-
Solid-phase extraction (SPE) cartridges for lipid fractionation
-
Derivatization reagents (e.g., for silylation)
-
GC-MS system with an appropriate capillary column
Methodology:
-
Harvest and freeze-dry plant tissue from both control and this compound-treated groups.
-
Perform a total lipid extraction from the homogenized tissue.
-
Fractionate the lipid extract using SPE to isolate the sterol fraction.
-
Derivatize the sterols to increase their volatility for GC analysis.
-
Inject the derivatized sample into the GC-MS system.
-
Separate the different sterol compounds based on their retention times on the GC column.
-
Identify the individual sterols based on their mass spectra by comparison with spectral libraries and authentic standards.
-
Quantify the abundance of each sterol to determine the changes in the sterol profile induced by this compound.
Effects on RNA and Protein Synthesis
Studies on triticale embryos have shown that this compound can inhibit RNA and protein synthesis, suggesting a broader metabolic impact beyond the gibberellin pathway.[4][5]
| Treatment (Concentration: 10⁻³ M) | Inhibition of ¹⁴C-amino acid incorporation into polyribosome fraction | Inhibition of ¹⁴C-amino acid incorporation into monosome fraction (80S) | Reference |
| This compound | ~55% | ~73% | [4][5] |
| CCC (another growth retardant) | ~13% | ~23% | [4][5] |
These findings suggest that this compound may have a more significant impact on protein synthesis compared to other growth retardants like CCC.[4][5]
Impact on Other Plant Hormone Pathways: Abscisic Acid and Cytokinins
The current body of research provides limited direct evidence for a significant and direct impact of this compound on the abscisic acid (ABA) and cytokinin signaling or biosynthesis pathways. While some studies suggest potential cross-talk and indirect effects due to the general impact on isoprenoid biosynthesis, dedicated quantitative studies are lacking. The observed effects on processes regulated by these hormones are often considered secondary consequences of the primary inhibition of gibberellin biosynthesis.
Abscisic Acid (ABA)
No direct quantitative data from the search results demonstrates a consistent effect of this compound on endogenous ABA levels.
Cytokinins
Similarly, there is a lack of direct evidence from the provided search results to suggest that this compound directly interferes with cytokinin biosynthesis or signaling pathways. The effects of this compound on cytokinin-related phenotypes are not well-documented.
Logical Workflow for Investigating this compound's Effects
Caption: Experimental Workflow for this compound Impact Analysis.
Conclusion and Future Directions
This compound is a well-established inhibitor of gibberellin biosynthesis, acting on the early steps of the pathway catalyzed by CPS and KS. This primary action leads to significant growth retardation in plants. While there is evidence for secondary effects on sterol biosynthesis and general protein and RNA synthesis, its direct impact on other key plant hormone pathways, such as those of abscisic acid and cytokinins, remains to be conclusively determined.
Future research should focus on:
-
Conducting detailed dose-response studies to establish the IC50 values of this compound for CPS and KS in various plant species.
-
Utilizing modern analytical techniques, such as LC-MS/MS, to perform comprehensive phytohormone profiling in this compound-treated plants to uncover potential cross-talk with ABA and cytokinin pathways.
-
Employing transcriptomic and proteomic approaches to identify the broader molecular targets of this compound and to better understand its off-target effects.
A deeper understanding of the multifaceted molecular impacts of this compound will not only enhance our knowledge of plant hormone biology but also aid in the development of more specific and efficient plant growth regulators for agricultural applications.
References
- 1. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enzymic site of inhibition of gibberellin biosynthesis by this compound and other plant growth retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of the plant growth retardants AMO-1618 and CCC on the synthesis of ribonucleic acids and proteins in triticale embryos during the initial phase of germination | Weidner | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
Unveiling the Molecular Mechanisms of AMO-1618: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMO-1618 is a quaternary ammonium compound widely recognized for its potent plant growth-retardant properties. Its primary mechanism of action involves the targeted inhibition of gibberellin (GA) biosynthesis, a critical hormonal pathway governing various aspects of plant development, including stem elongation, seed germination, and flowering. However, emerging evidence suggests a broader spectrum of molecular interactions, including off-target effects on other vital cellular processes. This in-depth technical guide provides a comprehensive overview of the molecular targets of AMO-1618, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development endeavors.
Primary Molecular Targets: Inhibition of Gibberellin Biosynthesis
The cornerstone of AMO-1618's biological activity lies in its ability to disrupt the early stages of the gibberellin biosynthetic pathway. This pathway commences with the cyclization of geranylgeranyl diphosphate (GGPP) to ent-kaurene, a two-step process catalyzed by the enzymes ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). AMO-1618, classified as an "onium" compound, effectively blocks the action of these two key cyclases.[1][2]
Quantitative Data on Enzyme Inhibition
The inhibitory effects of AMO-1618 on the primary enzymes of the gibberellin biosynthesis pathway have been quantified in various studies. The following table summarizes the available data on the inhibition of ent-copalyl diphosphate synthase and ent-kaurene synthase.
| Enzyme Target | Organism/System | Inhibitor | Concentration | % Inhibition | Reference |
| ent-copalyl diphosphate synthase | Phaeosphaeria sp. L487 (fungus) | AMO-1618 | 10⁻⁶ M | Complete | [3] |
| ent-kaurene synthase | Phaeosphaeria sp. L487 (fungus) | AMO-1618 | 10⁻⁴ M | No inhibition | [3] |
Signaling Pathway: Gibberellin Biosynthesis
The following diagram illustrates the initial steps of the gibberellin biosynthesis pathway and pinpoints the inhibitory action of AMO-1618.
Off-Target Molecular Interactions
Beyond its well-documented effects on gibberellin synthesis, AMO-1618 has been shown to interact with other molecular pathways, indicating a broader range of biological activity. These off-target effects are crucial for a comprehensive understanding of its mechanism of action and for evaluating its potential applications and side effects.
Inhibition of RNA and Protein Synthesis
Studies have demonstrated that AMO-1618 can significantly inhibit the synthesis of both RNA and proteins in plant cells. This inhibitory action appears to be concentration-dependent and contributes to its overall growth-retardant effects.[4][5][6]
The table below presents the quantitative impact of AMO-1618 on RNA and protein synthesis in triticale embryos.
| Cellular Process | Cellular Fraction | Inhibitor | Concentration | % Inhibition | Reference |
| Protein Synthesis | Polyribosome | AMO-1618 | 10⁻³ M | ~55% | [5][6] |
| Protein Synthesis | Monosome (80S) | AMO-1618 | 10⁻³ M | ~73% | [5][6] |
| RNA Synthesis | Total RNA | AMO-1618 | 3 x 10⁻⁴ M | Significant | [4] |
| RNA Synthesis | Total RNA | AMO-1618 | 10⁻³ M | Significant | [4] |
Inhibition of Sterol Biosynthesis
AMO-1618 has been implicated in the inhibition of sterol biosynthesis, another critical metabolic pathway in plants. Sterols are essential components of cell membranes and precursors for various signaling molecules. The inhibitory effect of AMO-1618 on this pathway further contributes to its growth-regulating properties.[7]
Effects on Peroxidase Activity
Several studies have reported that AMO-1618 can influence the activity of peroxidases, enzymes involved in a wide range of physiological processes, including cell wall metabolism and stress responses. The precise mechanism of this interaction is still under investigation.
Experimental Protocols
To facilitate further research into the molecular targets of AMO-1618, this section provides detailed methodologies for key experiments.
ent-Kaurene Synthase Activity Assay (Cell-Free System)
This protocol describes a method to measure the activity of ent-kaurene synthase and assess the inhibitory effect of AMO-1618 in a cell-free system, often utilizing recombinant enzymes expressed in E. coli.
1. Reagents and Materials:
-
Recombinant ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS)
-
Geranylgeranyl diphosphate (GGPP) substrate
-
Assay Buffer: e.g., 50 mM HEPES-KOH (pH 7.5), 7.5 mM MgCl₂, 5 mM DTT
-
AMO-1618 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organic solvent for extraction (e.g., hexane)
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, a known amount of recombinant CPS and KS, and the desired concentration of AMO-1618 or solvent control.
-
Initiate the reaction by adding GGPP to each tube.
-
Incubate the reactions at the optimal temperature for the enzymes (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a strong acid (e.g., 1 M HCl) or by flash-freezing in liquid nitrogen.
-
Extract the reaction products by adding an equal volume of hexane and vortexing vigorously.
-
Centrifuge the tubes to separate the phases and carefully collect the upper hexane layer containing ent-kaurene.
-
Analyze the extracted samples by GC-MS to identify and quantify the amount of ent-kaurene produced.
-
Compare the amount of ent-kaurene produced in the presence of AMO-1618 to the control to determine the percentage of inhibition.
Protein Synthesis Inhibition Assay (In Vivo Labeling)
This protocol outlines a method to measure the rate of protein synthesis in plant tissues or cells treated with AMO-1618 using radiolabeled amino acids.
1. Reagents and Materials:
-
Plant material (e.g., seedlings, cell culture)
-
Growth medium
-
AMO-1618 stock solution
-
Radiolabeled amino acid (e.g., [³⁵S]-methionine or [¹⁴C]-leucine)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
2. Procedure:
-
Grow plant material under controlled conditions.
-
Treat the plant material with various concentrations of AMO-1618 or a solvent control for a predetermined time.
-
Add the radiolabeled amino acid to the growth medium and incubate for a specific labeling period.
-
Harvest the plant material and wash thoroughly to remove unincorporated label.
-
Homogenize the tissue in a suitable buffer.
-
Precipitate the proteins by adding cold TCA to a final concentration of 10-20%.
-
Collect the protein precipitate by centrifugation.
-
Wash the pellet with TCA and then with ethanol to remove any remaining unincorporated label and lipids.
-
Dissolve the protein pellet in a suitable solvent (e.g., 0.1 M NaOH).
-
Measure the radioactivity of an aliquot of the dissolved protein using a scintillation counter.
-
Determine the total protein concentration of another aliquot using a standard protein assay (e.g., Bradford or BCA assay).
-
Calculate the specific activity (cpm/µg protein) and compare the values between AMO-1618 treated and control samples to determine the percentage of inhibition of protein synthesis.
Peroxidase Activity Assay (Spectrophotometric)
This protocol describes a common spectrophotometric method to measure peroxidase activity using guaiacol as a substrate.
1. Reagents and Materials:
-
Plant tissue extract
-
Phosphate buffer (e.g., 50 mM, pH 6.0-7.0)
-
Guaiacol solution
-
Hydrogen peroxide (H₂O₂) solution
-
AMO-1618 stock solution
-
Spectrophotometer
2. Procedure:
-
Prepare a reaction mixture containing phosphate buffer, guaiacol solution, and the plant tissue extract.
-
Add the desired concentration of AMO-1618 or solvent control to the reaction mixture.
-
Initiate the reaction by adding H₂O₂.
-
Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer. The oxidation of guaiacol by peroxidase in the presence of H₂O₂ produces a colored product (tetraguaiacol) that absorbs at this wavelength.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Compare the reaction rates in the presence and absence of AMO-1618 to determine its effect on peroxidase activity.
Conclusion
AMO-1618 is a valuable chemical tool for dissecting the gibberellin biosynthesis pathway and its role in plant growth and development. Its primary molecular targets are unequivocally the cyclases ent-copalyl diphosphate synthase and ent-kaurene synthase. However, the growing body of evidence for its off-target effects on RNA and protein synthesis, as well as sterol biosynthesis, underscores the complexity of its mode of action. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists, fostering a deeper understanding of the multifaceted molecular interactions of AMO-1618 and paving the way for its potential application in drug development and agricultural biotechnology. Further research is warranted to elucidate the precise mechanisms of its off-target effects and to identify potential novel applications for this versatile compound.
References
- 1. Gibberellin-biosynthetic ent-kaurene synthases in higher plants do not require their non-catalytic domains for the catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. An enzymic site of inhibition of gibberellin biosynthesis by Amo 1618 and other plant growth retardants [pubmed.ncbi.nlm.nih.gov]
- 5. An enzymic site of inhibition of gibberellin biosynthesis by this compound and other plant growth retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. portlandpress.com [portlandpress.com]
Methodological & Application
AMO-1618 Application Methods for Chrysanthemums: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of AMO-1618, a quaternary ammonium compound that functions as a plant growth retardant, specifically in Chrysanthemum species. This guide details its mechanism of action, application methods, and expected physiological effects, supported by available research data.
AMO-1618 is recognized for its ability to control plant stature by inhibiting gibberellin biosynthesis, leading to more compact plants with shorter internodes. This characteristic is particularly valuable in the commercial production of potted chrysanthemums where a compact and sturdy form is desired. The primary application methods for AMO-1618 are foliar spray and soil drench.
Mechanism of Action
AMO-1618 acts as an inhibitor of gibberellin (GA) biosynthesis, a crucial plant hormone responsible for stem elongation. By blocking the enzymes involved in the GA synthesis pathway, AMO-1618 effectively reduces the levels of active gibberellins in the plant. This leads to a decrease in cell division and elongation in the internodal regions of the stem, resulting in a more compact plant structure. This targeted action allows for the manipulation of plant height without significantly affecting leaf and flower development.
dot
Caption: Mechanism of AMO-1618 in inhibiting gibberellin biosynthesis.
Experimental Protocols
While specific quantitative data for AMO-1618 application on chrysanthemums is limited in publicly available literature, the following protocols are based on general knowledge of its use as a growth retardant and established methodologies for similar compounds. Researchers are strongly encouraged to conduct preliminary trials to determine the optimal concentrations and application timings for their specific chrysanthemum cultivars and growing conditions.
Foliar Spray Application
Foliar sprays offer a rapid method for applying AMO-1618 directly to the plant's foliage, where it is absorbed and translocated.
Materials:
-
AMO-1618 (analytical grade)
-
Distilled water
-
Surfactant (non-ionic, as recommended for horticultural applications)
-
Spray bottle or calibrated sprayer
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of AMO-1618 in distilled water. The concentration of the stock solution will depend on the desired final application concentrations.
-
From the stock solution, prepare a series of working solutions. Based on general use of growth retardants on chrysanthemums, a starting range of 500 to 2000 ppm (mg/L) is recommended for initial trials.
-
Add a non-ionic surfactant to the final spray solution according to the manufacturer's instructions to ensure even coverage of the foliage.
-
-
Plant Material:
-
Use healthy, well-established chrysanthemum plants of a uniform size and developmental stage.
-
Ensure plants are well-watered prior to application to minimize the risk of phytotoxicity.
-
-
Application:
-
Apply the foliar spray in the morning or evening to avoid rapid drying and enhance absorption.
-
Spray the foliage to the point of runoff, ensuring thorough coverage of all leaf surfaces and stems.
-
Include a control group of plants sprayed only with water and surfactant.
-
-
Post-Application Care:
-
Allow the foliage to dry completely before overhead watering.
-
Maintain standard cultivation practices for the duration of the experiment.
-
-
Data Collection:
-
Measure plant height, number of nodes, and internode length at regular intervals (e.g., weekly).
-
Record the time to flower bud initiation and full bloom.
-
At the end of the experiment, measure final plant height, flower diameter, and overall plant quality.
-
dot
Caption: Experimental workflow for foliar spray application of AMO-1618.
Soil Drench Application
Soil drenches provide a systemic application of AMO-1618, which is taken up by the roots and transported throughout the plant.
Materials:
-
AMO-1618 (analytical grade)
-
Distilled water
-
Graduated cylinders or beakers
-
Potting medium
-
Chrysanthemum plants in individual pots
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of AMO-1618 in distilled water.
-
Dilute the stock solution to the desired final concentrations. For initial trials, a range of 25 to 100 mg active ingredient per pot could be tested.
-
-
Plant Material:
-
Use chrysanthemum plants potted in a well-draining, uniform growing medium.
-
The growing medium should be moist but not saturated before application to ensure even distribution of the drench.
-
-
Application:
-
Apply a consistent volume of the AMO-1618 solution to the surface of the growing medium for each pot. The volume should be sufficient to moisten the entire root zone without excessive leaching.
-
Include a control group of plants that receive an equal volume of plain water.
-
-
Post-Application Care:
-
Avoid watering for a short period after application to allow for uptake by the roots.
-
Resume normal watering and fertilization schedules thereafter.
-
-
Data Collection:
-
Follow the same data collection parameters as outlined for the foliar spray protocol (plant height, node number, internode length, flowering time, etc.).
-
dot
Caption: Experimental workflow for soil drench application of AMO-1618.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments with AMO-1618 on chrysanthemums. Due to the limited specific data available for AMO-1618, these tables are presented as examples for structuring experimental results.
Table 1: Effect of AMO-1618 Foliar Spray on Chrysanthemum Growth
| Treatment (ppm) | Final Plant Height (cm) | Number of Nodes | Average Internode Length (cm) | Days to First Flower | Flower Diameter (cm) |
| Control (0) | |||||
| 500 | |||||
| 1000 | |||||
| 1500 | |||||
| 2000 |
Table 2: Effect of AMO-1618 Soil Drench on Chrysanthemum Growth
| Treatment (mg/pot) | Final Plant Height (cm) | Number of Nodes | Average Internode Length (cm) | Days to First Flower | Flower Diameter (cm) |
| Control (0) | |||||
| 25 | |||||
| 50 | |||||
| 75 | |||||
| 100 |
Concluding Remarks
AMO-1618 is a potent growth retardant with the potential to effectively control the height of chrysanthemums, leading to the production of commercially desirable compact potted plants. The provided protocols for foliar spray and soil drench applications serve as a foundational guide for researchers. It is imperative to conduct cultivar-specific trials to optimize application rates and timing for achieving the desired level of growth regulation without negatively impacting flowering and overall plant quality. Careful data collection and analysis, as structured in the example tables, will be crucial for determining the efficacy of AMO-1618 in specific research or production settings.
Application Notes and Protocols for Preparing AMO 1618 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of AMO 1618 stock solutions for use in a variety of experimental settings. This compound is a quaternary ammonium compound that acts as a plant growth retardant. It is primarily known for its inhibitory effects on gibberellin biosynthesis, making it a valuable tool in plant science research.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the accurate preparation of stock solutions and for ensuring the consistency and reproducibility of experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₁IN₂O₂ | [1] |
| Molecular Weight | 446.36 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility in Water | Data not available | |
| Solubility in Ethanol | Data not available | |
| Solubility in DMSO | Data not available | |
| Storage Temperature | 2-8°C (refrigerated) | General laboratory practice |
| Stability in Solution | Data not available |
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound is a well-established inhibitor of the gibberellin (GA) biosynthesis pathway in plants. Specifically, it targets the early steps of this pathway by inhibiting the activity of two key enzymes: ent-kaurene synthase and copalyl-diphosphate synthase. This inhibition leads to a reduction in the endogenous levels of bioactive gibberellins, resulting in a dwarfing phenotype in many plant species.
Caption: Inhibition of Gibberellin Biosynthesis by this compound.
Experimental Protocols: Preparation of this compound Stock Solutions
The following protocols provide a general guideline for the preparation of this compound stock solutions. It is recommended to use high-purity this compound and sterile, high-purity solvents.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95% or absolute)
-
Sterile, deionized, or distilled water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm) and syringes (optional, for sterilization)
General Protocol for a 10 mM Stock Solution in DMSO
This protocol is recommended for preparing a high-concentration stock solution that can be further diluted for various applications.
Experimental Workflow:
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.46 mg of this compound (Molecular Weight = 446.36 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your application (e.g., sterile cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol for Aqueous-Based Working Solutions
For many plant-based experiments, it is desirable to have an aqueous-based working solution.
Procedure:
-
Prepare a high-concentration stock in an organic solvent: First, prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) as described in the previous protocol.
-
Dilution in water: Dilute the concentrated stock solution with sterile distilled or deionized water to the desired final concentration. It is important to add the stock solution to the water while vortexing to ensure proper mixing and to prevent precipitation.
-
Final Concentration: For example, to prepare a 100 µM working solution, you can add 10 µL of a 10 mM stock solution to 990 µL of sterile water.
-
Storage: Aqueous working solutions are generally less stable than concentrated stocks in organic solvents. It is recommended to prepare fresh aqueous solutions for each experiment or to store them at 4°C for a short period (e.g., up to one week), protected from light.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and its solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
By following these protocols and considering the available data, researchers can confidently prepare this compound stock solutions for their experimental needs, contributing to reliable and reproducible scientific outcomes.
References
Application Notes and Protocols for the Use of AMO-1618 on Wheat Seedlings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AMO-1618, a potent plant growth retardant, for research on wheat seedlings (Triticum aestivum). The information compiled herein is based on available scientific literature and is intended to facilitate experimental design and execution.
Introduction
AMO-1618 is a quaternary ammonium compound that acts as a plant growth retardant by inhibiting the biosynthesis of gibberellins.[1][2] Specifically, it blocks the activity of enzymes such as ent-kaurene synthase, which are critical in the early stages of the gibberellin synthesis pathway. This inhibition leads to reduced stem elongation, resulting in a more compact plant stature. Understanding the optimal concentration of AMO-1618 is crucial for achieving desired growth regulation in wheat seedlings without causing phytotoxicity.
Data Presentation: Effects of AMO-1618 on Seedling Growth
The following table summarizes the quantitative effects of AMO-1618 at different concentrations as reported in scientific literature. It is important to note that data for wheat is limited, and therefore, findings from closely related species are included for reference.
| Plant Species | AMO-1618 Concentration | Observed Effect | Reference |
| Triticale (var. Grado) | 3 x 10⁻⁴ M | Strong inhibitory effect on germination and embryo growth. | [3][4] |
| Triticale (var. Grado) | 10⁻³ M | Reduced germination capacity to approximately 50%. | [3][4] |
| Pea (Pisum sativum) | 5 mg/L | Significant reduction in gibberellin content without affecting seed growth. | [1][2] |
Note: The optimal concentration for wheat seedlings may vary depending on the cultivar, environmental conditions, and specific research objectives. A dose-response study is highly recommended to determine the ideal concentration for your experimental setup.
Experimental Protocols
This section outlines a general protocol for treating wheat seeds with AMO-1618 and assessing its impact on seedling growth.
Preparation of AMO-1618 Stock and Working Solutions
-
Materials:
-
AMO-1618 (crystalline)
-
Sterile distilled water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Sterile containers for storage
-
-
Procedure for 10⁻² M Stock Solution:
-
The molecular weight of AMO-1618 (2-isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine-carboxylate methyl chloride) can vary slightly based on the specific salt form. For this example, we will assume a molecular weight of approximately 353.9 g/mol . Please verify the molecular weight from your supplier.
-
To prepare a 10⁻² M stock solution, dissolve 3.54 g of AMO-1618 in 1 liter of sterile distilled water.
-
Stir until fully dissolved.
-
Store the stock solution in a sterile, clearly labeled container at 4°C, protected from light.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution. For a pilot study, a range of concentrations from 10⁻⁵ M to 10⁻³ M is recommended.
-
For example, to prepare a 10⁻³ M working solution, dilute 100 mL of the 10⁻² M stock solution with 900 mL of sterile distilled water.
-
To prepare a 10⁻⁴ M working solution, dilute 10 mL of the 10⁻² M stock solution with 990 mL of sterile distilled water.
-
Prepare a control solution using only sterile distilled water.
-
Wheat Seed Sterilization and Treatment
-
Materials:
-
Wheat seeds (select a specific cultivar for consistency)
-
70% Ethanol
-
1% Sodium hypochlorite solution (bleach)
-
Sterile distilled water
-
Sterile beakers or flasks
-
Shaker or rocker
-
-
Procedure:
-
Surface sterilize the wheat seeds by first rinsing them with 70% ethanol for 30-60 seconds.
-
Decant the ethanol and immerse the seeds in a 1% sodium hypochlorite solution for 10-15 minutes with gentle agitation.
-
Thoroughly rinse the seeds 3-5 times with sterile distilled water to remove any residual bleach.
-
Imbibe the sterilized seeds in the prepared AMO-1618 working solutions (and the control solution) for a predetermined duration (e.g., 6-12 hours) at room temperature with gentle agitation. Ensure the seeds are fully submerged.
-
Seed Germination and Seedling Growth
-
Materials:
-
Sterile petri dishes or germination trays
-
Sterile filter paper or germination paper
-
Growth chamber with controlled temperature, humidity, and light conditions
-
Ruler or caliper
-
Spectrophotometer (for chlorophyll analysis)
-
Drying oven and analytical balance (for biomass measurement)
-
-
Procedure:
-
Place two layers of sterile filter paper in each petri dish and moisten them with the corresponding AMO-1618 treatment solution or control solution.
-
Place a set number of treated seeds (e.g., 10-20) evenly spaced on the filter paper in each dish.
-
Seal the petri dishes with parafilm to maintain humidity.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 hour light/dark cycle).
-
After a specified period (e.g., 7-14 days), measure the following parameters:
-
Germination Rate (%): Count the number of germinated seeds.
-
Shoot Height (cm): Measure the length of the shoot from the base to the tip of the longest leaf.
-
Root Length (cm): Measure the length of the primary root.
-
Chlorophyll Content: Extract chlorophyll from a known weight of leaf tissue using a solvent like 80% acetone and measure the absorbance at 645 nm and 663 nm. Calculate the total chlorophyll content.
-
Biomass (g): Carefully separate the shoots and roots, wash them to remove any debris, and dry them in an oven at 70°C until a constant weight is achieved. Record the dry weight.
-
-
Visualizations
AMO-1618 Experimental Workflow
Caption: Experimental workflow for AMO-1618 treatment of wheat seedlings.
AMO-1618 Signaling Pathway Inhibition
Caption: Inhibition of gibberellin biosynthesis by AMO-1618.
References
AMO-1618: A Comparative Analysis of Soil and Foliar Application Methods for Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of AMO-1618, a quaternary ammonium compound recognized for its potent plant growth-regulating properties. Primarily utilized in research settings, AMO-1618 serves as a valuable tool for studying the physiological effects of gibberellin (GA) inhibition. This document details the compound's mechanism of action and offers distinct protocols for its application via soil drench and foliar spray, enabling researchers to select the most appropriate method for their experimental objectives. A comparative analysis of the available data on the efficacy of each application method is presented to facilitate informed experimental design.
Mechanism of Action
AMO-1618 functions as a plant growth retardant by inhibiting the biosynthesis of gibberellins, a class of hormones crucial for stem elongation and other developmental processes. Specifically, AMO-1618 targets the early stages of the gibberellin biosynthetic pathway. It acts as an inhibitor of two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS). These enzymes are responsible for the cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-kaurene, a precursor to all gibberellins. By blocking these steps, AMO-1618 effectively reduces the endogenous pool of active gibberellins, leading to a dwarfing or compact growth phenotype in most treated plants.
Comparative Efficacy: Soil Drench vs. Foliar Spray
The choice between soil and foliar application of AMO-1618 depends on the research objectives, the plant species, and the desired duration of the growth-regulating effect. Soil application generally results in a longer-lasting and more uniform response as the compound is taken up by the roots and translocated systemically. Foliar application, conversely, provides a more rapid, albeit often shorter-term, response.
The following tables summarize quantitative data from separate studies investigating the effects of AMO-1618 applied via soil drench and foliar spray. It is important to note that these studies were conducted on different species and under varying experimental conditions; therefore, a direct comparison should be made with caution.
Table 1: Effects of AMO-1618 Soil Drench Application on Cupressus arizonica Seedlings
| Concentration (mg/L) | Application Method | Plant Parameter | Result |
| 250 | Soil Drench | Dry Matter Production | Reduced |
| 500 | Soil Drench | Dry Matter Production | Reduced |
| 1000 | Soil Drench | Dry Matter Production | Reduced |
| 250 | Soil Drench | Stem Elongation | Reduced |
| 500 | Soil Drench | Stem Elongation | Reduced |
| 1000 | Soil Drench | Stem Elongation | Reduced |
Table 2: Effects of AMO-1618 Foliar Spray Application on Citrus Seedlings
| Concentration (ppm) | Application Method | Plant Parameter | Result |
| 50 - 1600 | Foliar Spray | Shoot and Internode Length | Progressively increased with GA, AMO-1618 acted as an antagonist |
| 50 - 1600 | Foliar Spray | Leaf Area | Decreased with increasing GA concentrations |
| 400 | Foliar Spray | Dry Weight of Shoots | Progressively increased up to 400 ppm of GA |
| 50 - 1600 | Foliar Spray | Dry Weights of Leaves and Roots | Decreased over all GA concentrations |
| 50 - 1600 | Foliar Spray | Chlorophyll Content of Leaves | Decreased by increasing GA concentrations |
Experimental Protocols
The following protocols provide a generalized framework for the application of AMO-1618. Researchers should optimize these protocols based on the specific plant species, growth stage, and environmental conditions of their experiment.
Protocol 1: Soil Drench Application
This method is suitable for potted plants and provides a sustained release of AMO-1618 to the root system.
Materials:
-
AMO-1618
-
Distilled water
-
Volumetric flasks and graduated cylinders
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
-
Potted plants with well-drained potting medium
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of AMO-1618 at a high concentration (e.g., 10,000 mg/L) by dissolving a known weight of AMO-1618 in a specific volume of distilled water.
-
Working Solution Preparation: Prepare the final working solutions (e.g., 250, 500, 1000 mg/L) by diluting the stock solution with distilled water.
-
Plant Preparation: Ensure the potting medium is moist but not saturated before application. This facilitates even distribution of the drench solution.
-
Application: Apply a precise volume of the working solution to the surface of the potting medium. The volume should be sufficient to moisten the entire root zone without significant leaching from the bottom of the pot. A general guideline is to apply approximately 4 fl. oz. (118 mL) of solution to a 6-inch diameter pot.
-
Control Group: Treat a control group of plants with an equal volume of distilled water.
-
Post-Application Care: Maintain normal watering and fertilization schedules. Avoid overwatering, which may lead to leaching of the compound.
-
Data Collection: Monitor and record plant growth parameters (e.g., height, internode length, stem diameter, leaf area, chlorophyll content, fresh and dry weight) at predetermined intervals.
Protocol 2: Foliar Spray Application
This method is ideal for achieving a rapid plant response and for applications to plants grown in the field or in large containers where drenching is impractical.
Materials:
-
AMO-1618
-
Distilled water
-
A non-ionic surfactant
-
Spray bottles or a calibrated sprayer
-
Appropriate PPE
Procedure:
-
Solution Preparation: Dissolve the desired amount of AMO-1618 in distilled water to achieve the target concentration (e.g., 50-1600 ppm). Add a non-ionic surfactant according to the manufacturer's recommendation (typically 0.05-0.1% v/v) to ensure uniform coverage of the foliage.
-
Plant Preparation: Ensure plants are well-watered and not under drought stress prior to application. Apply the spray to dry foliage.
-
Application: Spray the solution onto the plant foliage, ensuring thorough coverage of both the upper and lower leaf surfaces, as well as the stems. Apply the spray to the point of drip, but avoid excessive runoff into the soil to prevent unintended soil drench effects. A general guideline is to apply approximately 2 quarts of solution per 100 square feet of bench space.
-
Control Group: Spray a control group of plants with a solution of distilled water and surfactant only.
-
Environmental Conditions: Apply the spray in the early morning or late evening when temperatures are cooler and humidity is higher to slow evaporation and increase absorption time.
-
Post-Application Care: Avoid overhead irrigation for at least 24 hours after application to allow for maximum absorption of the compound.
-
Data Collection: Monitor and record plant growth parameters as described in the soil drench protocol.
Logical Considerations for Method Selection
The decision to use a soil drench or foliar spray application of AMO-1618 should be guided by the specific goals of the research.
AMO-1618 Protocol for Inhibiting Seed Germination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMO-1618 is a quaternary ammonium compound that acts as a potent plant growth retardant. Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis, a class of phytohormones crucial for various developmental processes, including seed germination. By blocking the production of GAs, AMO-1618 effectively suppresses the germination of seeds in a wide range of plant species. This property makes it a valuable tool in physiological and biochemical studies of seed dormancy and germination, as well as in agricultural and horticultural applications where the control of germination is desired. These application notes provide a comprehensive overview of the AMO-1618 protocol for inhibiting seed germination, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
AMO-1618 is classified as an "onium" compound and specifically targets the early stages of the gibberellin biosynthesis pathway.[1] It acts as an inhibitor of two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1] These enzymes are responsible for the cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-kaurene, a critical precursor for all gibberellins.[1] By blocking these steps, AMO-1618 effectively halts the production of bioactive GAs, such as GA1 and GA4, which are necessary to promote the degradation of DELLA proteins. DELLA proteins are negative regulators of germination, and their degradation is a key step in initiating the cascade of events leading to the rupture of the seed coat and the emergence of the radicle.
Quantitative Data on AMO-1618 Efficacy
The effective concentration of AMO-1618 for inhibiting seed germination varies depending on the plant species, seed dormancy status, and experimental conditions. The following table summarizes reported effective concentrations and their observed effects on germination.
| Plant Species | AMO-1618 Concentration | Observed Effect |
| Pisum sativum (Pea) | 5 mg/L | Significantly reduced gibberellin content.[2] |
| Triticale (Grado var.) | 3 x 10⁻⁴ M | Strong inhibitory effect on germination initiation. |
| Triticale (Grado var.) | 10⁻³ M | Reduced germination capacity to approximately 50%.[3] |
| Amaranthus caudatus | Not specified, but noted as inhibitory | Retarded germination. |
Experimental Protocols
This section provides a detailed methodology for a typical experiment designed to evaluate the inhibitory effect of AMO-1618 on seed germination.
Materials
-
AMO-1618 (2-isopropyl-4-dimethylamino-5-methylphenyl-1-piperidine-carboxylate methyl chloride)
-
Seeds of the target plant species
-
Distilled or deionized water
-
Ethanol (70% v/v) or Sodium hypochlorite solution (1-2% v/v) for surface sterilization
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper (e.g., Whatman No. 1)
-
Growth chamber or incubator with controlled temperature and light conditions
-
Micropipettes and sterile tips
-
Beakers and flasks for solution preparation
-
Magnetic stirrer and stir bar
-
Analytical balance
Stock Solution Preparation (10 mM)
-
Calculate the required mass of AMO-1618 to prepare a 10 mM stock solution. The molecular weight of AMO-1618 is 379.95 g/mol . For 100 mL of a 10 mM solution, 37.995 mg of AMO-1618 is required.
-
Weigh the calculated amount of AMO-1618 using an analytical balance.
-
Dissolve the AMO-1618 in a small volume of distilled water in a beaker with a magnetic stir bar.
-
Once fully dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the AMO-1618 is transferred.
-
Bring the solution to the final volume of 100 mL with distilled water.
-
Store the stock solution in a labeled, sealed container at 4°C in the dark.
Seed Sterilization
-
Place the seeds in a fine-mesh sieve or a tea infuser.
-
Rinse the seeds under running tap water for 1-2 minutes.
-
Immerse the seeds in 70% ethanol for 1-2 minutes or in a 1-2% sodium hypochlorite solution for 5-10 minutes. The duration may need to be optimized depending on the seed type to avoid damage.
-
Rinse the seeds thoroughly with sterile distilled water (at least 3-5 changes) to remove any residual sterilizing agent.
-
Air-dry the seeds on a sterile paper towel in a laminar flow hood.
Seed Treatment and Germination Assay
-
Preparation of Working Solutions: Prepare a series of working concentrations of AMO-1618 (e.g., 0.1, 1, 10, 100, 1000 µM) by diluting the 10 mM stock solution with sterile distilled water. A control solution of sterile distilled water should also be prepared.
-
Plating: Place two layers of sterile filter paper in each sterile Petri dish.
-
Application of AMO-1618: Add a sufficient volume of the respective AMO-1618 working solution or the control solution to each Petri dish to saturate the filter paper without creating excess liquid (typically 5-10 mL for a 9 cm dish).
-
Sowing: Arrange a predetermined number of surface-sterilized seeds (e.g., 25-50) evenly on the moistened filter paper in each Petri dish. Ensure that the seeds are not in contact with each other.
-
Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber or incubator with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod). The optimal conditions will vary depending on the plant species.
-
Data Collection: Record the number of germinated seeds at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7-14 days). Germination is typically defined as the emergence of the radicle to a length of at least 2 mm.
-
Data Analysis: Calculate the germination percentage for each treatment and time point. The inhibition of germination can be expressed as a percentage relative to the control.
Visualizations
Gibberellin Signaling Pathway and AMO-1618 Inhibition
Caption: Gibberellin biosynthesis and signaling pathway with the inhibitory action of AMO-1618.
Experimental Workflow for AMO-1618 Seed Germination Inhibition Assay
Caption: Workflow for AMO-1618 seed germination inhibition assay.
References
- 1. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GA signaling is essential for the embryo-to-seedling transition during Arabidopsis seed germination, a ghost story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Germination by Growth Retardants AMO-1618 and Ancymidol, and its Reversal by Gibberellin A3 in Amaranthus caudatus L. Seeds-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
Long-Term Effects of AMO-1618 on Crop Yield: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMO-1618 is a synthetic plant growth retardant that acts as a potent inhibitor of gibberellin (GA) biosynthesis.[1][2] By blocking key enzymes in the early stages of the GA metabolic pathway, AMO-1618 effectively reduces plant stature, leading to more compact plants with shorter internodes.[3][4] While its primary mechanism is well-understood, comprehensive long-term studies detailing its effects on the final yield of major agricultural crops are limited. These application notes provide a summary of available data, a generalized protocol for conducting long-term field trials to assess the impact of AMO-1618 on crop yield, and a detailed look at the underlying biochemical pathways.
Data Presentation
The following tables summarize the known quantitative effects of AMO-1618 on plant growth parameters. It is important to note the lack of extensive, publicly available long-term data on the yield of major grain crops. The data presented here are from studies on seedlings and non-agronomic species and should be considered indicative of AMO-1618's growth-retarding effects.
Table 1: Effect of AMO-1618 on Citrus Seedling Growth
| Concentration (ppm) | Application Method | Species | Parameter | % Reduction |
| 500 | Foliar Spray | Rough Lemon | Stem Elongation | 10% |
| 500 | Foliar Spray | Rough Lemon | Internode Length | 38% |
| 10,000 | Foliar Spray | Rough Lemon | Stem Elongation | 95% |
| 10,000 | Foliar Spray | Rough Lemon | Internode Length | 90% |
Data adapted from a study on the effects of AMO-1618 on the growth of rough lemon seedlings.[3]
Table 2: Effect of AMO-1618 on Cupressus arizonica Seedling Growth
| Concentration (mg/L) | Application Method | Parameter | Effect |
| 250 | Soil Drench | Dry Matter Production | Reduced |
| 500 | Soil Drench | Dry Matter Production | Reduced |
| 1000 | Soil Drench | Dry Matter Production | Reduced |
| 250 | Soil Drench | Stem Elongation | Reduced |
| 500 | Soil Drench | Stem Elongation | Reduced |
| 1000 | Soil Drench | Stem Elongation | Reduced |
Data adapted from a study on the effects of AMO-1618 on the growth and endogenous gibberellin content of Cupressus arizonica seedlings.[4]
Signaling Pathway of AMO-1618 Action
AMO-1618 acts as an antagonist in the gibberellin biosynthesis pathway. It specifically inhibits the enzymes copalyl-diphosphate synthase and ent-kaurene synthase, which are critical for the conversion of geranylgeranyl pyrophosphate (GGPP) to ent-kaurene, a precursor to all gibberellins. This inhibition leads to a decrease in the endogenous levels of bioactive GAs, resulting in reduced stem elongation and overall plant growth.
Experimental Protocols
The following is a generalized protocol for a long-term field study to evaluate the effects of AMO-1618 on the yield of a cereal crop such as wheat. This protocol should be adapted based on the specific crop, local environmental conditions, and research objectives.
Objective: To determine the long-term effects of various concentrations and application timings of AMO-1618 on the growth, yield components, and overall grain yield of wheat.
Materials:
-
Certified wheat seed of a locally adapted cultivar
-
AMO-1618 (analytical grade)
-
Standard fertilizers and pesticides for wheat cultivation
-
Backpack sprayer or small plot sprayer with calibrated nozzles
-
Data collection tools (e.g., quadrat for plant counts, rulers, scales, moisture meter)
-
Plot markers and field layout plan
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a split-plot arrangement.
-
Main Plots: AMO-1618 concentration.
-
Sub-plots: Application timing.
-
Replicates: 4-6 blocks.
-
Plot Size: Minimum of 1.5m x 6m to minimize edge effects.
Treatments:
-
AMO-1618 Concentrations (Main Plots):
-
Control (0 ppm)
-
Low concentration (e.g., 500 ppm)
-
Medium concentration (e.g., 2000 ppm)
-
High concentration (e.g., 5000 ppm)
-
-
Application Timings (Sub-plots):
-
Single application at early tillering (Zadoks scale 21-23)
-
Single application at stem elongation (Zadoks scale 30-32)
-
Split application (half at tillering, half at stem elongation)
-
Procedure:
-
Site Selection and Preparation: Choose a uniform field with good drainage and a known cropping history. Conduct a soil analysis to determine baseline nutrient levels and pH. Prepare the seedbed according to standard local practices.
-
Planting: Sow the wheat seed at the recommended rate and depth for the region.
-
Treatment Application:
-
Prepare fresh solutions of AMO-1618 at the designated concentrations on the day of application.
-
Apply the treatments using a calibrated sprayer to ensure uniform coverage.
-
Apply on a calm day to prevent drift to adjacent plots.
-
The control plots should be sprayed with water only.
-
-
Crop Management: Manage all plots uniformly in terms of irrigation, fertilization, and pest control according to local best management practices.
-
Data Collection (During the Growing Season):
-
Plant Height: Measure the height of 10 randomly selected plants per plot at regular intervals (e.g., weekly or bi-weekly).
-
Tiller Number: Count the number of tillers in a 1-meter row at two locations within each plot at the end of the tillering stage.
-
Lodging Score: Visually assess and score the degree of lodging in each plot at the grain-filling stage.
-
-
Data Collection (at Harvest):
-
Biomass: Harvest a 1-meter square area from the center of each plot. Dry the plant material and record the total biomass.
-
Yield Components: From the harvested biomass, take a subsample of 20 representative plants. Count the number of spikes per plant, the number of grains per spike, and determine the 1000-grain weight.
-
Grain Yield: Harvest the remaining plot area using a plot combine. Record the total grain weight and determine the moisture content. Adjust the yield to a standard moisture content (e.g., 13%).
-
-
Long-Term Monitoring (for multi-year studies):
-
After harvest, collect soil samples from each plot to analyze for potential AMO-1618 residues.
-
Repeat the experiment on the same plots for a minimum of three consecutive years to assess the cumulative effects.
-
Data Analysis:
Analyze the data using Analysis of Variance (ANOVA) appropriate for a split-plot design to determine the main effects of AMO-1618 concentration and application timing, as well as their interaction, on all measured parameters. Use mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatment means.
Experimental Workflow
The following diagram illustrates the logical flow of a long-term field experiment to assess the effects of AMO-1618.
Concluding Remarks
AMO-1618 is a potent inhibitor of gibberellin biosynthesis with clear effects on plant stature. However, the existing body of research does not provide a comprehensive understanding of its long-term implications for the yield of major agricultural crops. The protocols and information provided here offer a framework for researchers to conduct the necessary long-term studies to fill this knowledge gap. Such research is crucial for evaluating the potential of AMO-1618 as a tool in modern agriculture for managing crop architecture and potentially enhancing resilience to lodging and other environmental stresses. It is also important to consider potential non-target effects and the environmental fate of AMO-1618 in any long-term assessment.
References
Application Notes and Protocols: AMO 1618 in Combination with Other Plant Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the plant growth retardant AMO 1618, with a focus on its application in combination with other major plant growth regulators (PGRs): gibberellins, auxins, and cytokinins. The protocols and data presented are intended to guide researchers in designing experiments to investigate plant growth and development.
Introduction to this compound
This compound is a quaternary ammonium compound that acts as a potent inhibitor of gibberellin (GA) biosynthesis.[1][2] This inhibition primarily occurs at the enzymatic level, leading to a reduction in endogenous GA levels in plants.[3] Consequently, this compound is widely used in research to study the effects of GA deficiency and to control plant stature, promoting a more compact growth habit. Beyond its well-documented role in GA inhibition, studies suggest that this compound may have other physiological effects, including influencing RNA and protein synthesis.[4][5]
This compound and Gibberellins (GAs)
The primary and most studied interaction of this compound is with the gibberellin pathway. By blocking GA biosynthesis, this compound application leads to a dwarf phenotype, which can often be reversed by the exogenous application of active GAs.
Signaling Pathway: this compound Inhibition of Gibberellin Biosynthesis
Caption: this compound inhibits the cyclization of geranylgeranyl pyrophosphate to ent-kaurene, a key step in the gibberellin biosynthesis pathway.
Quantitative Data: Effects of this compound on Plant Growth and GA Content
| Plant Species | This compound Concentration | Observed Effect | Reference |
| Pea (Pisum sativum) | 5 mg/L | Significant reduction in gibberellin content without affecting seed growth. | [1] |
| Triticale (cv. Grado) | 10⁻³ M | ~50% reduction in germination capacity. | [4][5] |
| Triticale (cv. Grado) | 10⁻³ M | Inhibition of ¹⁴C-amino acid incorporation into ribosomal proteins by ~55% in the polyribosome fraction and ~73% in the monosome fraction. | [4][5] |
Experimental Protocol: Reversal of this compound-induced Dwarfism with GA₃
Objective: To demonstrate that the dwarfing effect of this compound is due to gibberellin deficiency.
Materials:
-
Seeds of a GA-responsive dwarf plant variety (e.g., pea, corn).
-
This compound stock solution (e.g., 10⁻² M in sterile water).
-
Gibberellic acid (GA₃) stock solution (e.g., 10⁻³ M in sterile water).
-
Potting mix and pots.
-
Growth chamber or greenhouse with controlled conditions.
Procedure:
-
Seed Germination: Germinate seeds in pots containing moist potting mix.
-
Treatment Groups:
-
Control: Water only.
-
This compound: Apply this compound solution to the soil or as a foliar spray at a predetermined concentration (e.g., 10⁻⁴ M final concentration).
-
This compound + GA₃: Apply this compound as above, followed by a foliar application of GA₃ solution (e.g., 10⁻⁵ M).
-
GA₃ only: Apply GA₃ solution as a foliar spray.
-
-
Application: Apply treatments to seedlings at a specific developmental stage (e.g., two-leaf stage). Repeat applications as necessary based on experimental design.
-
Data Collection: Measure plant height, internode length, and leaf area at regular intervals.
-
Analysis: Compare the growth parameters across the different treatment groups. A reversal of the dwarf phenotype in the "this compound + GA₃" group compared to the "this compound" group indicates that the primary effect of this compound is the inhibition of GA biosynthesis.
This compound and Auxins
Direct experimental data on the combined application of this compound and auxins for plant growth regulation is limited. However, based on the known antagonistic and synergistic interactions between auxins and gibberellins, hypothetical experimental designs can be proposed. Auxins and gibberellins often have overlapping roles in stem elongation and fruit development.
Logical Relationship: Potential Interaction of this compound and Auxin
Caption: this compound inhibits gibberellin-promoted stem elongation, potentially altering the overall growth response in the presence of auxin.
Hypothetical Experimental Protocol: Investigating the Combined Effect of this compound and Auxin on Apical Dominance
Objective: To determine if the inhibition of gibberellin synthesis by this compound modulates the effect of auxin on apical dominance.
Materials:
-
Decapitated plant systems (e.g., bean or pea seedlings).
-
This compound solution.
-
Indole-3-acetic acid (IAA) in a lanolin paste.
-
Lanolin paste (control).
Procedure:
-
Plant Preparation: Grow seedlings to a suitable size and then decapitate them (remove the apical bud).
-
Treatment Groups:
-
Control: Apply lanolin paste to the cut surface.
-
IAA: Apply IAA in lanolin paste to the cut surface.
-
This compound: Treat the plants with this compound solution via soil drench. Apply lanolin paste to the cut surface.
-
This compound + IAA: Treat the plants with this compound solution and apply IAA in lanolin paste to the cut surface.
-
-
Data Collection: Measure the length of the lateral buds over a period of several days to weeks.
-
Analysis: Compare the growth of lateral buds among the treatment groups. This experiment can help elucidate if the auxin-mediated inhibition of lateral bud growth is dependent on gibberellin synthesis.
This compound and Cytokinins
Similar to auxins, direct studies on the co-application of this compound and cytokinins are scarce. Cytokinins are known to interact with gibberellins, often in an antagonistic manner, in processes such as shoot and root development.
Experimental Workflow: Investigating this compound and Cytokinin Interaction in Shoot Proliferation
Caption: A typical workflow for an in vitro experiment to study the interaction between this compound and a cytokinin on shoot proliferation.
Hypothetical Experimental Protocol: Effect of this compound and Cytokinin on in vitro Shoot Multiplication
Objective: To assess the interaction between gibberellin inhibition by this compound and cytokinin action on shoot proliferation from nodal explants.
Materials:
-
Nodal explants from a suitable plant species.
-
Murashige and Skoog (MS) basal medium.
-
A cytokinin, such as 6-Benzylaminopurine (BAP).
-
This compound.
-
Sterile culture vessels.
-
Laminar flow hood.
-
Growth room with controlled light and temperature.
Procedure:
-
Explant Sterilization: Surface sterilize the nodal explants using standard procedures.
-
Culture Medium Preparation: Prepare MS medium with different concentrations of BAP (e.g., 0, 0.5, 1.0, 2.0 mg/L) and this compound (e.g., 0, 1, 5, 10 mg/L) in a factorial design.
-
Inoculation: Inoculate one explant per culture vessel.
-
Incubation: Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.
-
Data Collection: After a defined culture period (e.g., 4-6 weeks), record the number of new shoots per explant and the average shoot length.
-
Analysis: Use a two-way ANOVA to analyze the main effects of BAP and this compound, as well as their interaction effect on shoot proliferation and elongation.
General Application Methods for this compound
The method of application for this compound can influence its efficacy. Common methods include:
-
Foliar Spray: Dissolving this compound in water with a surfactant and spraying it onto the plant foliage.
-
Soil Drench: Applying a solution of this compound to the soil or growing medium, allowing for root uptake.
-
Seed Treatment: Soaking seeds in a solution of this compound before planting.
-
Injection: Injecting a solution of this compound directly into the plant stem.
-
In vitro Application: Incorporating this compound into the culture medium for tissue culture experiments.
The choice of application method will depend on the plant species, the experimental objectives, and the desired duration of the effect.
Concluding Remarks
This compound is a valuable tool for studying plant growth and development, primarily through its well-characterized inhibition of gibberellin biosynthesis. While its interaction with gibberellins is well-documented, its combined effects with other PGRs like auxins and cytokinins represent an area ripe for further investigation. The protocols outlined above provide a framework for researchers to explore these complex hormonal interactions and their implications for plant physiology and development. It is crucial to conduct preliminary dose-response experiments to determine the optimal concentrations of this compound and other PGRs for the specific plant species and experimental system being studied.
References
- 1. US5916846A - Potentiating herbicidal compositions of auxin transport inhibitors and growth regulators - Google Patents [patents.google.com]
- 2. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enzymic site of inhibition of gibberellin biosynthesis by this compound and other plant growth retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the plant growth retardants AMO-1618 and CCC on the synthesis of ribonucleic acids and proteins in triticale embryos during the initial phase of germination | Weidner | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
- 5. researchgate.net [researchgate.net]
AMO-1618: Application Notes and Protocols for Advanced Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMO-1618 is a synthetic plant growth retardant that has found niche but significant applications in plant tissue culture. As a quaternary ammonium compound, its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a class of hormones crucial for various developmental processes, including stem elongation, seed germination, and flowering. By blocking key enzymes in the GA metabolic pathway, AMO-1618 allows for the manipulation of plant development in vitro, offering researchers a valuable tool for various applications, from promoting somatic embryogenesis to controlling plantlet height for easier handling and acclimatization.
This document provides detailed application notes and protocols for the effective use of AMO-1618 in a research and development setting.
Mechanism of Action
AMO-1618 is classified as an "onium" compound. It specifically targets the early stages of the gibberellin biosynthesis pathway.[1] The primary points of inhibition are the enzymes copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS). These enzymes are critical for the cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-kaurene, a key precursor in the GA pathway. By blocking these steps, AMO-1618 effectively reduces the endogenous pool of active gibberellins, leading to a range of physiological responses.
Applications in Tissue Culture
The primary applications of AMO-1618 in plant tissue culture revolve around the modulation of plant development by controlling endogenous gibberellin levels.
-
Promotion of Somatic Embryogenesis: High levels of endogenous gibberellins can inhibit the induction and maturation of somatic embryos. By applying AMO-1618, researchers can create a more favorable hormonal environment for somatic embryogenesis in various plant species.
-
Control of Shoot Elongation (Dwarfing): In micropropagation, excessive shoot elongation can lead to spindly, weak plantlets that are difficult to handle and acclimatize. AMO-1618 can be used to produce more compact, robust plantlets with shorter internodes.
-
Induction of Tuberization and Storage Organ Formation: In some species, the reduction of gibberellin levels can promote the formation of tubers and other storage organs in vitro.
-
Enhancement of Stress Tolerance: There is some evidence to suggest that the application of growth retardants like AMO-1618 can enhance a plant's tolerance to certain abiotic stresses, although this is a less common application in tissue culture.
Quantitative Data Summary
The optimal concentration of AMO-1618 is highly dependent on the plant species, the type of culture, and the desired outcome. The following tables summarize quantitative data from various studies.
| Plant Species | Culture Type | AMO-1618 Concentration | Observed Effect |
| Pisum sativum (Pea) | Seed Culture | 5 mg/L | Significant reduction in gibberellin content without affecting seed growth.[1] |
| Triticum x Secale (Triticale) | Embryo Germination | 3 x 10⁻⁴ M | Strong inhibition of germination processes and embryo growth.[2][3] |
| Triticum x Secale (Triticale) | Embryo Germination | 10⁻³ M | Very strong inhibition of germination, lowering capacity to about 50%.[2][3] |
Experimental Protocols
Protocol 1: Preparation of AMO-1618 Stock Solution
Materials:
-
AMO-1618 powder
-
Sterile distilled water
-
0.1 M HCl or 0.1 M NaOH (if needed for solubilization)
-
Sterile volumetric flask
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Calculate the required amount: To prepare a 1 mg/mL stock solution, weigh 100 mg of AMO-1618 powder.
-
Dissolution: In a sterile volumetric flask, add a small amount of sterile distilled water to the AMO-1618 powder. AMO-1618 is generally soluble in water. If solubility is an issue, a few drops of 0.1 M HCl or 0.1 M NaOH can be added to aid dissolution.
-
Adjust Volume: Once completely dissolved, bring the final volume to 100 mL with sterile distilled water.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store the stock solution at 4°C in the dark. The solution is typically stable for several months.
Protocol 2: Application of AMO-1618 for Inhibition of Shoot Elongation in Micropropagation
Objective: To produce compact plantlets with reduced internode length.
Materials:
-
Established in vitro shoot cultures
-
Multiplication medium (e.g., MS medium with appropriate cytokinins)
-
AMO-1618 stock solution (1 mg/mL)
-
Sterile culture vessels
Procedure:
-
Prepare Multiplication Medium: Prepare the standard multiplication medium for the specific plant species.
-
Add AMO-1618: After autoclaving and cooling the medium to approximately 50-60°C, add the filter-sterilized AMO-1618 stock solution to achieve the desired final concentration (e.g., 1-10 mg/L). A concentration gradient experiment is recommended to determine the optimal level for the specific plant species.
-
Dispense Medium: Dispense the medium into sterile culture vessels.
-
Explant Inoculation: Subculture single shoots or shoot clumps onto the medium containing AMO-1618.
-
Incubation: Incubate the cultures under standard growth conditions (temperature, light intensity, and photoperiod).
-
Observation: Observe the cultures regularly for shoot proliferation and elongation. Compare the growth with control cultures (without AMO-1618).
-
Subculture: Subculture the shoots onto fresh medium with or without AMO-1618, depending on the desired outcome for the next growth cycle.
Protocol 3: Use of AMO-1618 to Promote Somatic Embryogenesis
Objective: To enhance the frequency of somatic embryo induction and development.
Materials:
-
Explant material suitable for somatic embryogenesis (e.g., immature zygotic embryos, leaf segments)
-
Somatic embryogenesis induction medium (typically contains a high concentration of an auxin like 2,4-D)
-
AMO-1618 stock solution (1 mg/mL)
-
Sterile culture vessels
Procedure:
-
Prepare Induction Medium: Prepare the somatic embryogenesis induction medium.
-
Add AMO-1618: After autoclaving and cooling the medium, add the filter-sterilized AMO-1618 stock solution to achieve the desired final concentration. A typical starting range to test is 0.5-5.0 mg/L.
-
Explant Preparation and Inoculation: Prepare and sterilize the explant material and place it on the induction medium.
-
Incubation: Incubate the cultures in the dark at a constant temperature (e.g., 25°C).
-
Observation and Subculture: Regularly observe the explants for the formation of embryogenic callus. Subculture the developing calli onto fresh induction medium with AMO-1618 every 3-4 weeks.
-
Maturation: Once embryogenic callus is established, transfer it to a maturation medium, which may or may not contain AMO-1618, depending on the specific protocol for the plant species.
Troubleshooting
-
Phytotoxicity: At high concentrations, AMO-1618 can be phytotoxic, leading to stunted growth, necrosis, and reduced regeneration capacity. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for the specific application and plant species.
-
Variability in Response: The response to AMO-1618 can vary significantly between different plant species and even between genotypes of the same species. What works for one plant may not be effective for another.
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Residual Effects: AMO-1618 can have residual effects on plant growth even after transfer to a retardant-free medium. This should be considered when planning subsequent stages of plant development and acclimatization.
Conclusion
AMO-1618 is a potent inhibitor of gibberellin biosynthesis that offers a valuable tool for manipulating plant development in tissue culture. By carefully controlling its concentration, researchers can effectively promote somatic embryogenesis, manage shoot elongation, and influence other developmental processes. The protocols and data provided in this document serve as a starting point for the successful application of AMO-1618 in a variety of in vitro systems. As with any plant growth regulator, empirical optimization is key to achieving the desired results for a specific plant species and research objective.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of the plant growth retardants AMO-1618 and CCC on the synthesis of ribonucleic acids and proteins in triticale embryos during the initial phase of germination | Weidner | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for AMO-1618 in Greenhouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and application of AMO-1618, a plant growth retardant, for use in greenhouse research settings. The information is intended to guide researchers in accurately calculating dosages and applying the compound to achieve consistent and reproducible results in studies investigating plant growth, development, and hormone signaling.
Mechanism of Action
AMO-1618 is a quaternary ammonium compound that acts as a plant growth retardant by inhibiting the biosynthesis of gibberellins (GAs).[1][2] Gibberellins are a class of plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, and fruit development.
The primary mode of action of AMO-1618 is the blockage of specific enzymes in the early stages of the GA biosynthetic pathway.[1][2] It primarily inhibits the activity of copalyl-diphosphate synthase (CPS) and, to a lesser extent, ent-kaurene synthase (KS) .[1][2] These enzymes are responsible for the cyclization of geranylgeranyl diphosphate (GGPP) into ent-kaurene, a key precursor of all gibberellins.[1] By blocking these steps, AMO-1618 effectively reduces the endogenous levels of active gibberellins, leading to a decrease in stem elongation and overall plant height.
Data Presentation: Dosage Recommendations
The optimal dosage of AMO-1618 can vary significantly depending on the plant species, growth stage, environmental conditions, and desired level of growth retardation. The following tables summarize reported application rates for various plant species. It is crucial to conduct preliminary trials on a small number of plants to determine the most effective concentration for your specific experimental conditions.
Table 1: AMO-1618 Soil Drench Application Rates
| Plant Species | Concentration (ppm) | Application Volume | Notes |
| Cupressus arizonica (seedlings) | 250 - 1000 mg/L | Not specified | Effectively reduced dry matter production and stem elongation. |
| Herbaceous Perennials (general) | Varies by species | 4 fl oz per 6-inch pot | Adjust volume based on pot size to achieve ~10% runoff. |
| Poinsettia (Euphorbia pulcherrima) | 1000 - 3000 ppm | Drench to moist soil | Use lower rates for frequent applications. |
| Chrysanthemum (Chrysanthemum morifolium) | 5 - 10 ppm | Standard drench volume | For increasing plant height when applied as a drench containing gibberellic acid. Note: This is for a product containing GA to counteract stunting, not for growth retardation with AMO-1618 alone. |
Table 2: AMO-1618 Foliar Spray Application Rates
| Plant Species | Concentration (ppm) | Application Volume | Notes |
| Citrus (Rough Lemon) | 500 - 10,000 ppm | Spray to runoff | Higher concentrations may cause leaf burn. |
| Herbaceous Perennials (general) | Varies by species | 2 quarts per 100 sq ft | Ensure thorough coverage. |
| Poinsettia (Euphorbia pulcherrima) | 750 - 2500 ppm | Spray to runoff | A tank mix with another PGR is sometimes used. Do not apply after the start of short days. |
| Chrysanthemum (Chrysanthemum morifolium) | 2 - 4 ppm | 3 quarts per 100 sq ft | For increasing plant height when applied as a spray containing gibberellic acid. Note: This is for a product containing GA to counteract stunting, not for growth retardation with AMO-1618 alone. |
Table 3: AMO-1618 Application in Nutrient Solution
| Plant Species | Concentration (mg/L) | Application Method | Notes |
| Pea (Pisum sativum) | Starting from 5 mg/L | Culture medium | Reduced gibberellin content in seeds.[3] |
Experimental Protocols
Preparation of AMO-1618 Stock Solution
Materials:
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AMO-1618 (crystalline powder, Molecular Weight: 446.36 g/mol )
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Magnetic stirrer and stir bar
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Calculate the required mass of AMO-1618. To prepare a stock solution of a specific concentration (e.g., 1000 ppm), use the following formula: Mass (mg) = Desired Concentration (ppm) x Volume of Solution (L)
-
Example for a 1000 ppm (1000 mg/L) stock solution in 100 mL (0.1 L):
-
Mass = 1000 mg/L * 0.1 L = 100 mg
-
-
-
Weigh the AMO-1618. Accurately weigh the calculated mass of AMO-1618 powder using an analytical balance.
-
Dissolve the AMO-1618.
-
Transfer the weighed powder to the volumetric flask.
-
Add a small amount of distilled water (approximately half the final volume) to the flask.
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Place the flask on a magnetic stirrer and add a stir bar. Stir until the AMO-1618 is completely dissolved. AMO-1618 is generally soluble in water.
-
-
Bring to final volume. Once the AMO-1618 is fully dissolved, add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Label and store. Label the flask clearly with the name of the compound, concentration, date of preparation, and your initials. Store the stock solution in a cool, dark place, typically at 4°C.
Preparation of Working Solutions
Procedure:
-
Calculate the required volume of stock solution. To prepare a working solution of a desired concentration from a stock solution, use the dilution formula: C1V1 = C2V2
-
Where:
-
C1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be used
-
C2 = Desired concentration of the working solution
-
V2 = Final volume of the working solution
-
-
Example for preparing 1 L (1000 mL) of a 100 ppm working solution from a 1000 ppm stock solution:
-
1000 ppm * V1 = 100 ppm * 1000 mL
-
V1 = (100 ppm * 1000 mL) / 1000 ppm = 100 mL
-
-
-
Prepare the working solution.
-
Measure the calculated volume of the stock solution (V1) using a graduated cylinder or pipette.
-
Transfer the stock solution to a new, larger container.
-
Add distilled water to reach the final desired volume (V2).
-
Mix the solution thoroughly.
-
Application Protocols
3.3.1. Soil Drench Application
-
Plant Preparation: Ensure the potting medium is moist but not saturated before application. This allows for better distribution of the solution.
-
Application:
-
Apply the prepared AMO-1618 working solution evenly to the surface of the potting medium.
-
Use a consistent volume of solution per pot to ensure uniform treatment. A common practice is to apply enough solution so that approximately 10% of the volume drains from the bottom of the pot.
-
-
Post-application: Avoid watering the plants for a short period after application to allow for absorption of the compound by the roots.
3.3.2. Foliar Spray Application
-
Plant Preparation: Apply to plants with dry foliage to ensure good adherence of the spray solution.
-
Application:
-
Use a calibrated sprayer to apply the AMO-1618 working solution.
-
Spray to the point of runoff, ensuring thorough coverage of all foliage, including the undersides of leaves and stems.
-
It is advisable to include a non-ionic surfactant in the spray solution to improve coverage and absorption, following the manufacturer's recommendations.
-
-
Post-application: Apply during periods of low light and high humidity (e.g., early morning or late evening) to slow drying and increase absorption. Avoid overhead irrigation shortly after application.
Mandatory Visualizations
Gibberellin Biosynthesis Pathway and AMO-1618 Inhibition
Caption: AMO-1618 inhibits gibberellin biosynthesis.
Experimental Workflow for AMO-1618 Application
Caption: Greenhouse study workflow for AMO-1618.
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for AMO-1618 before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the chemical powder and solutions.
-
Work in a well-ventilated area, especially when handling the powder, to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention if irritation persists.
-
Dispose of unused solutions and contaminated materials according to your institution's chemical waste disposal guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AMO-1618 Experiments
Welcome to the technical support center for AMO-1618. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of AMO-1618 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is AMO-1618 and what is its primary mechanism of action?
AMO-1618 is a synthetic plant growth retardant. Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis.[1] Specifically, it acts as an inhibitor of two key enzymes in the early stages of the GA metabolic pathway: ent-kaurene synthase and copalyl-diphosphate synthase. By blocking these enzymes, AMO-1618 effectively reduces the production of gibberellins, which are crucial hormones for stem elongation and other developmental processes in plants.
Q2: I've applied AMO-1618, but I'm not observing the expected growth inhibition. What are the potential causes?
Several factors could contribute to a lack of efficacy in your experiment. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include problems with the AMO-1618 solution, suboptimal experimental conditions, or issues with its application and uptake by the plant.
Q3: Are there any known off-target effects of AMO-1618 that could be influencing my results?
Yes, at higher concentrations, AMO-1618 has been shown to have effects beyond the inhibition of gibberellin synthesis. Research on triticale embryos demonstrated that AMO-1618 at concentrations of 3 x 10⁻⁴ M and 10⁻³ M can inhibit RNA and protein synthesis.[2] This is a critical consideration, as these off-target effects could lead to phenotypes that are not solely due to gibberellin deficiency.
Q4: How should I prepare and store my AMO-1618 stock solution?
Troubleshooting Guide
If your AMO-1618 experiment is not yielding the expected results, follow these steps to diagnose the potential problem.
Problem 1: No observable effect on plant growth.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inactive Compound | Verify the integrity of your AMO-1618 supply. | Source a new, certified batch of AMO-1618. |
| Improper Solution Preparation | Review your stock solution and working solution preparation protocols. | Ensure complete dissolution of the compound. Consider preparing fresh solutions. |
| Inadequate Concentration | The concentration used may be too low to elicit a response in your specific plant species or experimental system. | Perform a dose-response curve to determine the optimal concentration. |
| Poor Uptake by the Plant | The method of application may not be effective for your plant species. | Experiment with different application methods (e.g., foliar spray, soil drench, or addition to hydroponic media). |
| Compound Degradation | The AMO-1618 may have degraded due to improper storage or handling. | Prepare fresh solutions and store them protected from light and at a low temperature. |
| Plant-Specific Insensitivity | The plant species or ecotype you are using may have a natural resistance or reduced sensitivity to AMO-1618. | Consult literature for known sensitivities of your plant model to gibberellin inhibitors. |
Problem 2: Unexpected or inconsistent results.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Off-Target Effects | The concentration of AMO-1618 used may be too high, leading to effects on RNA and protein synthesis.[2] | Reduce the concentration of AMO-1618 and perform a dose-response experiment to find a concentration that inhibits gibberellin synthesis without significant off-target effects. |
| Solvent Effects | The solvent used to dissolve AMO-1618 (e.g., DMSO, ethanol) may be affecting the plants. | Always include a vehicle control (the solvent used for AMO-1618) in your experimental design to differentiate between the effects of the compound and the solvent. |
| Environmental Factors | Light and temperature can influence gibberellin metabolism and plant growth, potentially masking the effects of AMO-1618. | Maintain consistent and controlled environmental conditions for all experimental and control groups. One study noted that AMO-1618 is a more effective inhibitor of gibberellin biosynthesis in cultures maintained under continuous illumination.[1] |
Experimental Protocols
Protocol 1: Preparation of AMO-1618 Stock Solution
This is a general guideline. The optimal solvent and concentration may vary.
-
Weighing: Accurately weigh the desired amount of AMO-1618 powder.
-
Dissolving: In a sterile container, dissolve the AMO-1618 powder in a small volume of a suitable organic solvent such as DMSO or ethanol. Vortex or sonicate briefly to ensure complete dissolution.
-
Dilution to Stock Concentration: Once fully dissolved, bring the solution to the final desired stock concentration by adding more of the same solvent. A common stock concentration is 10 mM.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Verifying the Effect of AMO-1618 by Measuring Gibberellin Levels
To confirm that AMO-1618 is effectively inhibiting gibberellin biosynthesis, you can measure the levels of endogenous gibberellins in your plant tissue. This typically involves extraction, purification, and quantification by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Tissue Harvest and Freezing: Harvest plant tissue from both AMO-1618-treated and control plants. Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.
-
Homogenization and Extraction: Homogenize the frozen tissue in a suitable extraction solvent (e.g., 80% methanol).
-
Purification: The crude extract will contain many compounds besides gibberellins. Purify the extract using techniques like Solid-Phase Extraction (SPE) to isolate the gibberellin fraction.
-
Derivatization (for GC-MS): For GC-MS analysis, the gibberellin extracts need to be derivatized to make them volatile.
-
Quantification: Analyze the purified (and derivatized, if necessary) samples using GC-MS or LC-MS. Use internal standards to accurately quantify the levels of specific gibberellins. A significant reduction in the levels of key bioactive gibberellins in the AMO-1618-treated samples compared to the control would confirm the inhibitory effect of the compound.
Visualizing Key Processes
To aid in understanding the concepts discussed, the following diagrams illustrate the gibberellin biosynthesis pathway and a general troubleshooting workflow.
Caption: Gibberellin biosynthesis pathway and the inhibitory points of AMO-1618.
Caption: A logical workflow for troubleshooting AMO-1618 experiments.
References
Technical Support Center: AMO-1618 Phytotoxicity in Tomato Plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of AMO-1618 in tomato plant experiments. All information is presented in a clear question-and-answer format to directly address potential issues encountered during research.
I. FAQs: Understanding AMO-1618 and its Effects
Q1: What is AMO-1618 and what is its primary mechanism of action in plants?
A1: AMO-1618 is a synthetic plant growth retardant. Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis. Specifically, it blocks the activity of ent-kaurene synthase, an enzyme crucial for the production of ent-kaurene, a precursor to gibberellins. This disruption of the GA biosynthesis pathway leads to a deficiency in active gibberellins, which are essential hormones for plant growth and development.
Q2: What are the typical visual signs of AMO-1618 application on tomato plants?
A2: Application of AMO-1618 at effective concentrations will induce symptoms characteristic of gibberellin deficiency. These include:
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Stunted Growth (Dwarfism): A noticeable reduction in plant height and overall size.
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Dark Green Leaves: The leaves may appear darker green than untreated plants. This is often due to a higher concentration of chlorophyll in smaller leaf areas.
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Smaller Leaf Size: A reduction in the surface area of the leaves.
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Delayed Germination: If applied to seeds, AMO-1618 can slow down the germination process.
Q3: Are the effects of AMO-1618 reversible?
A3: Yes, the inhibitory effects of AMO-1618 on plant growth can typically be reversed by the exogenous application of active gibberellins, such as gibberellic acid (GA₃). This reversal confirms that the observed symptoms are primarily due to a deficiency in gibberellins.
II. Troubleshooting Guide: Common Experimental Issues
Q1: My tomato plants treated with AMO-1618 are showing severe stunting and have stopped growing. What should I do?
A1: Severe stunting indicates a high level of phytotoxicity, likely due to an excessive concentration of AMO-1618. To address this, you can:
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Confirm the Concentration: Double-check your calculations and the stock solution concentration to ensure the correct dose was applied.
-
Apply Gibberellic Acid (GA₃): A rescue treatment with an appropriate concentration of GA₃ can help to counteract the effects of AMO-1618 and promote growth. The optimal concentration of GA₃ will depend on the severity of the stunting and the initial AMO-1618 dose.
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Monitor and Record: Document the recovery process by measuring plant height and observing new growth over time.
Q2: I am not observing any significant difference in growth between my control and AMO-1618 treated tomato plants. What could be the reason?
A2: A lack of observable effects could be due to several factors:
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Insufficient Concentration: The concentration of AMO-1618 applied may be too low to elicit a response in your specific tomato cultivar or experimental conditions. Consider performing a dose-response experiment to determine the optimal concentration.
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Degradation of the Compound: Ensure that your AMO-1618 stock solution is fresh and has been stored correctly, as the compound can degrade over time, losing its efficacy.
-
Application Method: The method of application (e.g., foliar spray, soil drench) can influence the uptake and effectiveness of the compound. Ensure the application method is appropriate and was performed correctly.
-
Plant Growth Stage: The developmental stage of the tomato plant at the time of application can impact its sensitivity to AMO-1618.
Q3: The leaves of my AMO-1618 treated plants are turning yellow. Is this a typical sign of phytotoxicity?
A3: While dark green leaves are a more common symptom of AMO-1618 application, yellowing (chlorosis) can occur at very high, phytotoxic concentrations. This may indicate cellular damage beyond the intended growth-retardant effect. It is also important to rule out other potential causes of yellowing, such as nutrient deficiencies or disease.
III. Quantitative Data Summary
The following tables summarize the expected quantitative effects of AMO-1618 on tomato plant growth parameters. Note that specific values can vary depending on the tomato cultivar, environmental conditions, and application method. The data presented here is a general guide based on typical responses to gibberellin inhibitors.
Table 1: Effect of AMO-1618 Concentration on Tomato Plant Height
| AMO-1618 Concentration (mg/L) | Expected Reduction in Plant Height (%) |
| 0 (Control) | 0 |
| 10 | 10 - 20 |
| 50 | 30 - 50 |
| 100 | 50 - 70 |
| >200 | >70 (Potential for severe stunting) |
Table 2: Effect of AMO-1618 on Other Growth Parameters in Tomato
| Parameter | Expected Effect | Method of Quantification |
| Leaf Area | Reduction | Image analysis software (e.g., ImageJ) or leaf area meter. |
| Internode Length | Reduction | Measurement with a ruler or calipers. |
| Time to Flowering | Delay | Recording the number of days from sowing to the appearance of the first open flower. |
| Chlorophyll Content | Increase (darker green appearance) | SPAD meter or spectrophotometric analysis of leaf extracts. |
IV. Experimental Protocols
Protocol 1: Assessing AMO-1618 Phytotoxicity in Tomato Seedlings
Objective: To determine the dose-response of tomato seedlings to AMO-1618 and identify phytotoxic concentrations.
Materials:
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Tomato seeds (specify cultivar)
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AMO-1618
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Potting mix
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Pots (e.g., 10 cm diameter)
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Growth chamber or greenhouse with controlled conditions
-
Ruler or calipers
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SPAD meter or spectrophotometer for chlorophyll analysis
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Leaf area meter or image analysis software
Methodology:
-
Plant Material: Sow tomato seeds in pots filled with a standard potting mix. Grow the seedlings under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Treatment Application: At the 2-3 true leaf stage, apply AMO-1618 as a foliar spray to the point of runoff. Prepare a range of concentrations (e.g., 0, 10, 25, 50, 100, 200 mg/L) in deionized water with a non-ionic surfactant (e.g., 0.05% Tween 20). The control group should be sprayed with deionized water and the surfactant only.
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Experimental Design: Use a completely randomized design with at least 5 replicate plants per treatment.
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Data Collection:
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Plant Height: Measure the height of each plant from the soil surface to the apical meristem at regular intervals (e.g., 7, 14, and 21 days after treatment).
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Leaf Area: At the end of the experiment, detach the leaves and measure their total area.
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Chlorophyll Content: Measure the chlorophyll content of the uppermost fully expanded leaf using a SPAD meter or by extracting chlorophyll and measuring absorbance.
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Visual Symptoms: Record any visual signs of phytotoxicity, such as leaf discoloration, necrosis, or malformation.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
V. Visualizations
Caption: Gibberellin biosynthesis pathway and the inhibitory action of AMO-1618.
Caption: Experimental workflow for assessing AMO-1618 phytotoxicity.
Caption: Troubleshooting logic for common issues with AMO-1618.
AMO-1618 Technical Support Center: Optimizing Efficacy in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficacy of AMO-1618 treatment in your experiments. The information is tailored for a scientific audience and is presented in a clear, question-and-answer format.
Troubleshooting Guides
This section addresses specific issues that may arise during the application of AMO-1618, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| No observable growth retardation | - Suboptimal Concentration: The concentration of AMO-1618 may be too low for the specific plant species or experimental system. - Ineffective Application Method: The method of application (e.g., foliar spray) may not be optimal for uptake in the target plant. - Compound Degradation: The AMO-1618 stock solution may have degraded due to improper storage. - Plant Vigor: Highly vigorous plants may require higher concentrations or more frequent applications. | - Optimize Concentration: Conduct a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions. Start with a range of concentrations based on literature values (see Table 1). - Vary Application Method: Compare the efficacy of foliar spray versus soil drench. Soil drench application can be more effective for some species. - Prepare Fresh Solutions: Always use freshly prepared AMO-1618 solutions. If storing stock solutions, do so at 4°C in the dark for short periods. For long-term storage, aliquoting and freezing at -20°C is recommended. - Increase Application Frequency: For highly vigorous plants, consider multiple applications at lower concentrations. |
| Inconsistent results between experiments | - Variability in Application: Inconsistent application technique (e.g., uneven spray coverage) can lead to variable results. - Environmental Fluctuations: Changes in light intensity, temperature, or humidity can affect plant growth and the efficacy of AMO-1618. - Plant Developmental Stage: The developmental stage of the plant at the time of treatment can influence its response. | - Standardize Application Protocol: Ensure a consistent and uniform application method. For foliar sprays, ensure thorough coverage of all plant surfaces. For soil drenches, apply a consistent volume of solution to each pot. - Control Environmental Conditions: Maintain consistent environmental conditions (light, temperature, humidity) throughout the experiment. - Treat at a Consistent Developmental Stage: Apply AMO-1618 to plants at the same developmental stage across all experiments. |
| Unexpected leaf yellowing (chlorosis) | - High Concentration: The concentration of AMO-1618 may be too high, leading to phytotoxicity. - Nutrient Deficiency: While not a direct effect of AMO-1618, altered growth can sometimes exacerbate underlying nutrient deficiencies. - pH of the Spray Solution: An inappropriate pH of the spray solution can affect uptake and cause leaf damage. | - Reduce Concentration: Lower the concentration of AMO-1618 in subsequent experiments. - Ensure Proper Nutrition: Maintain an optimal fertilization regimen for your plants. - Check Solution pH: Ensure the pH of your AMO-1618 solution is within a suitable range for foliar application (typically between 6.0 and 7.0). |
| Unexpected phenotypic changes (e.g., altered leaf morphology, delayed flowering) | - Off-Target Effects: AMO-1618 can have effects on other metabolic pathways besides gibberellin biosynthesis.[1] - Interaction with Other Hormones: Inhibition of gibberellin synthesis can alter the balance of other plant hormones, leading to unforeseen developmental changes. | - Careful Observation and Documentation: Document all phenotypic changes in detail. - Consider Dose-Response: Evaluate if the unexpected phenotypes are dose-dependent. - Consult Literature: Review literature for known off-target effects of AMO-1618 or other gibberellin biosynthesis inhibitors. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of AMO-1618.
1. What is the primary mechanism of action for AMO-1618?
AMO-1618 is a plant growth retardant that primarily acts by inhibiting the biosynthesis of gibberellins (GAs). Specifically, it blocks the activity of two key enzymes in the early steps of the GA biosynthetic pathway: ent-kaurene synthase and copalyl-diphosphate synthase. This inhibition leads to a reduction in the levels of active gibberellins, which are responsible for promoting stem elongation.
2. What is a typical starting concentration range for AMO-1618 treatment?
The optimal concentration of AMO-1618 is highly dependent on the plant species, its developmental stage, and the desired level of growth retardation. However, a general starting point for herbaceous plants is in the range of 10 to 1000 ppm (mg/L). For woody plants, higher concentrations may be necessary. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental system.
Table 1: General Concentration Ranges for AMO-1618 in Different Plant Species
| Plant Species | Application Method | Concentration Range (ppm) | Observed Effect |
| Pea (Pisum sativum) | Culture Medium | 5 - 50 | Reduction in gibberellin content.[2] |
| Cupressus arizonica | Soil Drench | 250 - 1000 | Reduced dry matter production and stem elongation.[3] |
| Triticale | Germination Medium | 3 x 10⁻⁴ M to 10⁻³ M | Inhibition of germination and embryo growth.[1][4] |
3. How should I prepare and store AMO-1618 stock solutions?
To prepare a stock solution, dissolve AMO-1618 powder in a small amount of a suitable solvent (e.g., ethanol or DMSO) before diluting with distilled water to the final desired concentration. For most applications, a stock solution of 1000 ppm (1 mg/mL) is convenient.
For short-term storage (up to one week), stock solutions can be stored at 4°C in a dark, sealed container. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C to avoid repeated freeze-thaw cycles. Always use high-purity water and sterile techniques to minimize contamination.
4. What is the difference in efficacy between foliar spray and soil drench applications?
Both foliar spray and soil drench applications can be effective, but the optimal method can vary between plant species.
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Foliar Spray: This method provides rapid absorption through the leaves. It is often used for a quick response. However, uniform coverage is crucial for consistent results, and there is a higher risk of leaf burn at high concentrations.
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Soil Drench: This method involves applying the AMO-1618 solution directly to the soil or growing medium. It provides a more sustained release of the compound and can be more effective for plants with waxy leaves that repel foliar sprays.
It is recommended to test both methods to determine which is more effective for your specific plant and experimental setup.
5. Can AMO-1618 affect other physiological processes besides stem elongation?
Yes, while the primary effect of AMO-1618 is the inhibition of gibberellin biosynthesis, it can have other physiological effects. For example, at a concentration of 10⁻³ M, AMO-1618 has been shown to inhibit RNA and protein synthesis in triticale embryos.[1][4] It is important to consider these potential off-target effects when interpreting experimental results.
Experimental Protocols
This section provides detailed methodologies for key experiments involving AMO-1618.
Protocol 1: Dose-Response Evaluation of AMO-1618 on Arabidopsis thaliana Growth
Objective: To determine the optimal concentration of AMO-1618 for inhibiting hypocotyl elongation in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
AMO-1618
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a solution of 50% bleach and 0.05% Triton X-100. Rinse the seeds 3-5 times with sterile distilled water.
-
Media Preparation: Prepare MS medium containing 1% sucrose and solidify with 0.8% agar or 0.4% Phytagel. Autoclave the medium and allow it to cool to approximately 50°C.
-
AMO-1618 Incorporation: Prepare a series of AMO-1618 stock solutions to achieve final concentrations in the media ranging from 0 µM (control) to 100 µM (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Add the appropriate volume of each stock solution to the molten MS medium.
-
Plating: Pour the AMO-1618-containing MS medium into sterile petri dishes and allow them to solidify.
-
Seed Sowing: Aseptically sow the sterilized seeds onto the surface of the solidified medium.
-
Stratification: Place the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.
-
Data Collection: After 7-10 days, measure the hypocotyl length of at least 20 seedlings per treatment group using a ruler or image analysis software.
-
Data Analysis: Calculate the average hypocotyl length for each treatment group and plot the results to generate a dose-response curve.
Protocol 2: Foliar Spray Application of AMO-1618 to Chrysanthemum for Height Control
Objective: To apply AMO-1618 as a foliar spray to control the height of potted chrysanthemum plants.
Materials:
-
Potted chrysanthemum plants at the desired developmental stage
-
AMO-1618
-
Spray bottle
-
Wetting agent (e.g., Tween 20)
-
Personal protective equipment (gloves, safety glasses)
Methodology:
-
Solution Preparation: Prepare the desired concentration of AMO-1618 solution in water. A common starting concentration for chrysanthemum is 2500 ppm. Add a wetting agent (e.g., 0.05% Tween 20) to the solution to ensure even coverage on the leaves.
-
Plant Preparation: Ensure the plants are well-watered but the foliage is dry before application.
-
Application: Using a spray bottle, apply the AMO-1618 solution to the plants until the foliage is thoroughly wet, but not to the point of runoff. Ensure complete coverage of all stems and leaves.
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Drying: Allow the plants to dry completely before overhead watering to avoid washing the solution off the leaves.
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Observation: Monitor the plants for growth retardation over the following weeks. Reapply as needed, typically every 2-3 weeks, depending on the plant's growth rate and the desired final height.
Visualizations
Gibberellin Biosynthesis Pathway and AMO-1618 Inhibition
Caption: Inhibition of the gibberellin biosynthesis pathway by AMO-1618.
Experimental Workflow for AMO-1618 Dose-Response Study
Caption: Workflow for an AMO-1618 dose-response experiment.
Troubleshooting Logic for Lack of AMO-1618 Efficacy
Caption: A logical approach to troubleshooting lack of AMO-1618 efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the plant growth retardants AMO-1618 and CCC on the synthesis of ribonucleic acids and proteins in triticale embryos during the initial phase of germination | Weidner | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]
Technical Support Center: Overcoming Inconsistent Results with AMO 1618
Welcome to the technical support center for AMO 1618. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during experiments with this potent plant growth retardant. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic plant growth retardant. Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis.[1][2] Specifically, it blocks the activity of two key enzymes in the early stages of the GA metabolic pathway: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[2] This inhibition leads to reduced levels of active gibberellins, which are crucial hormones for stem elongation and other developmental processes.
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in plant biology research to:
-
Study the effects of gibberellin deficiency on plant growth and development.
-
Investigate the role of gibberellins in various physiological processes.
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Produce more compact plants for experimental or horticultural purposes by reducing stem elongation.
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Synchronize flowering or study floral development.
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound stock solutions are critical for consistent results. It is recommended to dissolve this compound in a small amount of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) before bringing it to the final volume with sterile distilled water. Stock solutions should be stored in the dark at 4°C for short-term use or at -20°C for long-term storage to prevent degradation. Always refer to the manufacturer's instructions for specific solubility and storage information.
Q4: What is a typical working concentration for this compound?
A4: The optimal working concentration of this compound can vary significantly depending on the plant species, the application method (e.g., foliar spray, soil drench, or in vitro culture), and the desired physiological response. Concentrations can range from as low as 5 mg/L to several hundred mg/L.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q5: Are there known off-target effects of this compound?
A5: While the primary target of this compound is gibberellin biosynthesis, some studies suggest potential off-target effects, particularly at higher concentrations. There is evidence that this compound may influence RNA and protein synthesis.[3] Researchers should be mindful of these potential off-target effects and consider including appropriate controls in their experiments to distinguish between GA-dependent and independent responses.
Troubleshooting Guides
Inconsistent results with this compound can arise from a variety of factors, from experimental design to procedural inconsistencies. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in Plant Growth Inhibition
High variability in the extent of growth retardation between replicates can obscure meaningful results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Application | - Foliar Spray: Ensure uniform and complete coverage of all plants. Use a surfactant to improve adhesion and absorption. Apply in low-light conditions to prevent rapid evaporation. - Soil Drench: Apply a consistent volume of the this compound solution to each pot, ensuring the soil is evenly moist beforehand to promote uniform distribution. - In Vitro Culture: Ensure thorough mixing of this compound into the culture medium before dispensing. |
| Variable Plant Material | - Use plants of the same age, size, and developmental stage for all treatments. - Ensure all plants have been grown under identical environmental conditions (light, temperature, humidity, and nutrition) prior to and during the experiment. |
| Inaccurate Concentration | - Double-check all calculations for stock and working solutions. - Use a calibrated balance for weighing the compound and precise volumetric flasks for preparing solutions. - Prepare fresh working solutions for each experiment to avoid degradation. |
| Environmental Fluctuations | - Maintain consistent environmental conditions throughout the experiment. Temperature, light intensity, and photoperiod can all influence plant growth and response to growth regulators.[4] |
Issue 2: No Observable Effect or Weaker-Than-Expected Inhibition
The absence of a clear phenotype can be frustrating. Several factors can contribute to a lack of efficacy.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration | - The concentration of this compound may be too low for the specific plant species or experimental conditions. - Conduct a dose-response curve to determine the effective concentration range. |
| Degraded this compound | - Ensure the this compound stock solution has been stored properly and is not expired. - Prepare fresh stock solutions if degradation is suspected. |
| Poor Uptake | - Foliar Application: The plant cuticle can be a barrier to uptake. Use a surfactant and apply during cooler parts of the day when stomata are more likely to be open. - Soil Application: The soil composition can affect the availability of this compound to the roots. Ensure the pH of the soil is within an appropriate range. |
| Resistant Plant Species | - Some plant species are naturally less sensitive to certain growth retardants. Consult the literature to see if this compound is effective for your chosen species. |
| Timing of Application | - The developmental stage of the plant can influence its sensitivity. Applying this compound during a period of rapid stem elongation is often most effective. |
Issue 3: Phytotoxicity or Unintended Negative Effects
At high concentrations, this compound can cause phytotoxicity, leading to symptoms like leaf yellowing, necrosis, or severe stunting.[5]
| Potential Cause | Troubleshooting Steps |
| Excessively High Concentration | - Reduce the concentration of this compound. A dose-response experiment is critical to identify a concentration that provides the desired growth inhibition without causing damage. |
| Contamination of Stock Solution | - Ensure stock solutions are sterile and free from microbial contamination, which can cause stress to the plants. |
| Interaction with Other Chemicals | - Be aware of any other chemicals being applied to the plants (e.g., fertilizers, pesticides) that could interact with this compound. |
| Off-Target Effects | - If phytotoxicity is observed even at concentrations that are effective for growth inhibition, consider the possibility of off-target effects. Analyze other physiological parameters to understand the full impact of the treatment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1000x)
-
Weighing: Accurately weigh 100 mg of this compound powder.
-
Dissolving: In a sterile fume hood, dissolve the powder in a small volume (e.g., 1-2 mL) of 70% ethanol or DMSO. Gently swirl until the powder is completely dissolved.
-
Dilution: Transfer the dissolved this compound to a sterile 100 mL volumetric flask.
-
Final Volume: Add sterile, deionized water to bring the total volume to 100 mL.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store at -20°C for long-term use.
Protocol 2: Application of this compound to Arabidopsis thaliana for Hypocotyl Elongation Assay
-
Plant Material: Sow surface-sterilized Arabidopsis thaliana seeds on half-strength Murashige and Skoog (MS) medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM).
-
Stratification: Cold-stratify the plates at 4°C for 2-4 days in the dark to ensure uniform germination.
-
Germination and Growth: Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
Data Collection: After a set period (e.g., 7-10 days), measure the hypocotyl length of the seedlings under a dissecting microscope.
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Analysis: Compare the hypocotyl lengths of the this compound-treated seedlings to the control seedlings to quantify the inhibitory effect.
Mandatory Visualizations
Gibberellin Biosynthesis Pathway and this compound Inhibition
Caption: Gibberellin biosynthesis pathway and the inhibitory sites of this compound.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enzymic site of inhibition of gibberellin biosynthesis by this compound and other plant growth retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Environmental Factors Regulate Plant Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential adverse effects of chemical plant growth regulator applications | AHDB [horticulture.ahdb.org.uk]
Technical Support Center: AMO-1618 Uptake in Different Species
Welcome to the technical support center for AMO-1618. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and optimizing the uptake of AMO-1618 in various species during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.
Troubleshooting Guide
Encountering variability in your experiments with AMO-1618? This guide provides a structured approach to identifying and resolving common issues related to its uptake.
Issue 1: Low or No Observed Effect of AMO-1618
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor Uptake Due to Leaf Surface Characteristics | Examine the leaf morphology of the target species. | For species with waxy cuticles or high trichome density, consider using a surfactant or adjuvant to improve leaf surface contact and penetration. Test a range of concentrations of a non-ionic surfactant. |
| Incorrect Formulation or Application | Review your AMO-1618 solution preparation and application method. | Ensure AMO-1618 is fully dissolved in the appropriate solvent before dilution. For foliar application, ensure complete and uniform coverage of the leaf surface. For root application, ensure the solution is evenly distributed in the growth medium. |
| Environmental Conditions Affecting Uptake | Record and analyze the environmental conditions during your experiment. | High temperatures and low humidity can cause stomatal closure, reducing uptake. Conduct experiments under controlled and consistent environmental conditions. Optimal conditions for uptake are generally moderate temperatures and higher humidity. |
| Species-Specific Insensitivity | Research the known sensitivity of your target species to gibberellin inhibitors. | Some species may have inherent resistance or alternative gibberellin biosynthesis pathways that are less affected by AMO-1618. Consider testing a higher concentration of AMO-1618 or using a different gibberellin inhibitor. |
| Degradation of AMO-1618 | Check the storage conditions and age of your AMO-1618 stock. | AMO-1618, like many chemicals, can degrade over time, especially if not stored correctly. Store in a cool, dark, and dry place. Prepare fresh solutions for each experiment. |
Issue 2: High Variability in Results Between Replicates
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Application | Standardize your application technique. | Use calibrated equipment for application to ensure each plant receives the same volume and concentration of AMO-1618. For foliar sprays, use a consistent distance and pressure. |
| Non-uniform Plant Material | Select plants of a similar size, age, and developmental stage. | Variability in plant physiology can significantly impact uptake. Use plants that are as uniform as possible for your experiments. |
| Microenvironmental Variations | Ensure consistent environmental conditions for all replicates. | Even small differences in light, temperature, or airflow within a growth chamber can affect plant physiology and uptake. Randomize the placement of your replicates to minimize the impact of microenvironmental variations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing AMO-1618 uptake in different plant species?
A1: The primary factors include:
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Leaf Surface Morphology: The thickness of the cuticle, the amount and composition of epicuticular wax, and the density of trichomes (leaf hairs) can all act as barriers to AMO-1618 penetration.[1][2][3] Species with thicker, waxier cuticles or more trichomes may exhibit lower uptake.
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Plant Age and Developmental Stage: Younger plants with less developed cuticles may absorb AMO-1618 more readily than older, more mature plants.[4]
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Environmental Conditions: Higher humidity and moderate temperatures can enhance uptake by promoting stomatal opening and increasing cuticle hydration.[4] Conversely, stressful conditions like drought or extreme temperatures can lead to stomatal closure and a thicker, less permeable cuticle, thereby reducing uptake.
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Formulation and Application Method: The use of adjuvants or surfactants can significantly improve the spreading and penetration of AMO-1618 on the leaf surface.[3] The application method (e.g., foliar spray, soil drench) will also determine the primary site of uptake (leaves vs. roots).
Q2: How can I enhance the uptake of AMO-1618 in a species with a highly waxy leaf surface?
A2: To enhance uptake in species with waxy leaves, consider the following:
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Use of Adjuvants: Incorporate a non-ionic surfactant or an adjuvant in your AMO-1618 solution. This will reduce the surface tension of the droplets, allowing for better spreading and increased contact with the leaf surface.
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Mechanical Disruption: While not always practical, gentle abrasion of the leaf surface can disrupt the cuticle and improve penetration. This should be done carefully to avoid significant damage to the plant tissue.
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Root Application: If foliar application is proving ineffective, consider applying AMO-1618 as a soil drench. Root uptake bypasses the cuticular barrier, although the efficiency of translocation to the target tissues will then become a factor.
Q3: Can AMO-1618 be taken up by the roots?
A3: Yes, AMO-1618 is a quaternary ammonium compound and can be taken up by the roots from the soil or a hydroponic solution.[5] The efficiency of root uptake and subsequent translocation to the shoots can vary between species.
Q4: Is light required for AMO-1618 uptake?
A4: While AMO-1618's primary mode of action is the inhibition of gibberellin biosynthesis, which is a light-independent process, light can indirectly influence uptake. Light affects stomatal opening, and open stomata can provide a pathway for entry into the leaf. Therefore, applying AMO-1618 during the day when stomata are typically open may enhance uptake in some species.
Factors Affecting AMO-1618 Uptake: A Comparative Overview
The following table summarizes key factors that can influence the uptake of AMO-1618 across different species. Please note that specific quantitative data for AMO-1618 is limited, and these are general principles derived from studies on plant growth regulators and herbicides.
| Factor | Influence on AMO-1618 Uptake | Potential for Species-Specific Variation |
| Cuticle Thickness | Thicker cuticles generally lead to reduced uptake. | High |
| Epicuticular Wax Composition | A higher content of crystalline waxes can repel aqueous solutions and decrease uptake. | High |
| Trichome Density | High density of leaf hairs can intercept spray droplets, preventing them from reaching the leaf surface and reducing uptake. | High |
| Stomatal Density | Higher stomatal density may provide more entry points for AMO-1618, potentially increasing uptake. | Moderate |
| Plant Age | Younger tissues with thinner cuticles tend to have higher uptake rates. | Moderate |
| Environmental Humidity | High humidity increases cuticle hydration and can enhance uptake. | Low |
| Temperature | Moderate temperatures are generally optimal. Very high or low temperatures can stress the plant and reduce uptake. | Low |
| Formulation (with Adjuvants) | The presence of surfactants or adjuvants can significantly increase uptake by improving spreading and penetration. | Low (if the same formulation is used) |
Experimental Protocols
Generalized Protocol for Measuring Radiolabeled AMO-1618 Uptake
This protocol provides a general framework for quantifying the uptake of AMO-1618 using a radiolabeled version (e.g., ¹⁴C-AMO-1618). This is a generalized method and may require optimization for your specific plant species and experimental setup.
Materials:
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Radiolabeled AMO-1618 (e.g., [¹⁴C]AMO-1618)
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Unlabeled AMO-1618
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Target plant species of uniform age and size
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Application solution (e.g., water with 0.1% Tween-20)
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Micropipettes
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Scintillation vials
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Scintillation cocktail
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Liquid scintillation counter
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Homogenizer
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Oxidizer (for complete combustion of plant tissue)
Procedure:
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Plant Preparation: Grow plants under controlled environmental conditions to a uniform developmental stage.
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Preparation of Treatment Solution: Prepare the application solution containing a known concentration of radiolabeled AMO-1618 and, if required, unlabeled AMO-1618 to achieve the desired specific activity. Include a surfactant like Tween-20 to aid in spreading.
-
Application:
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Foliar Application: Apply a precise volume (e.g., 10 µL) of the radiolabeled solution to a specific area on the adaxial surface of a mature leaf.
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Root Application: Transfer plants to a hydroponic solution containing a known concentration of radiolabeled AMO-1618.
-
-
Incubation: Place the treated plants back into the controlled environment for a defined period (e.g., 24, 48, 72 hours).
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Harvesting and Washing:
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Foliar Application: At the end of the incubation period, carefully excise the treated leaf. Wash the leaf surface with a solution (e.g., 10% methanol with 0.1% Tween-20) to remove any unabsorbed AMO-1618. Collect the wash solution in a scintillation vial.
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Root Application: Remove the plant from the hydroponic solution. Thoroughly wash the roots with non-labeled nutrient solution to remove any AMO-1618 adhering to the root surface.
-
-
Sample Processing:
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Separate the plant into different parts (e.g., treated leaf, other leaves, stem, roots).
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Homogenize each plant part.
-
-
Quantification:
-
Take an aliquot of the plant homogenate and add it to a scintillation vial with a scintillation cocktail.
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Alternatively, for a more accurate measurement of total radioactivity, combust the dried plant material in a sample oxidizer and trap the released ¹⁴CO₂ for scintillation counting.
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Measure the radioactivity in the initial wash solution and in the different plant parts using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of applied AMO-1618 that was absorbed by the plant and its distribution among the different plant parts.
Visualizations
Caption: Signaling pathway of AMO-1618 from uptake to growth inhibition.
Caption: A logical workflow for troubleshooting AMO-1618 uptake experiments.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of adjuvants to improve antibiotic efficacy and reduce the burden of antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.uchicago.edu [journals.uchicago.edu]
troubleshooting AMO 1618 solution preparation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMO-1618. The following information addresses common challenges encountered during the preparation of AMO-1618 solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is AMO-1618 and what is its primary application?
A1: AMO-1618 is a synthetic chemical compound known as a plant growth retardant. Its primary mechanism of action is the inhibition of gibberellin biosynthesis, which are hormones that regulate various developmental processes in plants, including stem elongation. It is widely used in plant science research to study the effects of gibberellin deficiency.
Q2: What is the physical appearance of AMO-1618?
A2: AMO-1618 is typically supplied as a solid, crystalline powder.
Q3: In what solvents is AMO-1618 soluble?
Q4: What are the recommended storage conditions for AMO-1618?
A4: As a solid, AMO-1618 should be stored in a tightly sealed container in a cool, dry place, protected from light. Stock solutions should be stored at -20°C to ensure stability and prevent degradation. It is advisable to prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving AMO-1618 Powder in Water | AMO-1618 may have limited or slow solubility directly in aqueous buffers at higher concentrations. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. 2. Gently warm the solution or use a sonicator to aid dissolution. 3. Ensure the water or buffer is at room temperature before attempting to dissolve the powder. |
| Precipitation Observed in the Stock Solution During Storage | The concentration of the stock solution may exceed the solubility limit at the storage temperature. | 1. Warm the stock solution to room temperature and vortex to redissolve the precipitate before use. 2. If precipitation persists, consider preparing a less concentrated stock solution. |
| Inconsistent Experimental Results | This could be due to degradation of the AMO-1618 solution or inaccurate concentration. | 1. Ensure the stock solution is stored properly at -20°C and protected from light. 2. Prepare fresh working solutions from the stock for each experiment. 3. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation. 4. Recalibrate your weighing balance and verify your dilution calculations. |
| Working solution appears cloudy or contains particulates | The final concentration in the aqueous medium may be too high, or there may be an interaction with a component of the medium. | 1. Ensure the volume of the organic solvent from the stock solution is minimal in the final working solution to avoid solvent effects and precipitation. 2. Filter-sterilize the final working solution using a 0.22 µm syringe filter. |
Experimental Protocols
Protocol for Preparing a 10 mM AMO-1618 Stock Solution in DMSO
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Weighing the Compound: Accurately weigh out the desired amount of AMO-1618 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be assumed based on specific product sheet, for this example we will assume 359.9 g/mol ), you would weigh 3.6 mg of AMO-1618.
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Dissolution: Add the weighed AMO-1618 powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM solution with 3.6 mg of powder).
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Mixing: Vortex the solution until the AMO-1618 powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
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Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for AMO-1618 solution preparation.
Caption: Simplified pathway showing AMO-1618's inhibition of gibberellin biosynthesis.
References
optimizing AMO 1618 application timing for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of AMO 1618, a potent inhibitor of gibberellin biosynthesis. Our resources include in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental protocols for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a plant growth retardant that functions by inhibiting the biosynthesis of gibberellins (GAs). Specifically, it acts as an inhibitor of two key enzymes in the early stages of the GA biosynthetic pathway: ent-kaurene synthase and copalyl-diphosphate synthase. By blocking these enzymes, this compound effectively reduces the endogenous levels of active gibberellins, leading to a decrease in cell elongation and overall plant height.
Q2: What are the typical observable effects of this compound on plants?
A2: The most common effect of this compound application is a reduction in stem elongation, resulting in a more compact or "dwarf" plant phenotype. Other observable effects can include darker green foliage, shorter internodes, and in some cases, a delay in flowering. The intensity of these effects is directly related to the concentration of this compound applied.
Q3: Can the effects of this compound be reversed?
A3: In many cases, the growth-retardant effects of this compound can be partially or fully reversed by the exogenous application of gibberellic acid (GA₃). This reversal confirms that the primary mode of action of this compound is the inhibition of gibberellin biosynthesis.
Q4: What is the optimal timing for this compound application?
A4: The optimal timing for this compound application is highly dependent on the plant species and the desired experimental outcome. Generally, for maximum growth retardation, application should coincide with the period of rapid vegetative growth. Applying this compound too early may have minimal effects if the plant is not actively growing, while applying it too late may not effectively control height. For cereal crops, application during the stem elongation phase (Zadoks stages 30-39) is often effective. It is crucial to conduct pilot studies to determine the most effective application timing for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect after this compound application. | 1. Incorrect Application Timing: Application may have been too early or too late in the plant's developmental stage. 2. Insufficient Concentration: The concentration of this compound may be too low for the specific plant species or experimental conditions. 3. Improper Application Method: The chosen application method (e.g., foliar spray vs. soil drench) may not be optimal for uptake. | 1. Review the developmental stage of your plants and consult literature for optimal application timing for your species. Consider a time-course experiment. 2. Perform a dose-response experiment to determine the optimal concentration. 3. If using a foliar spray, ensure complete coverage and consider adding a surfactant. For soil drench applications, ensure even distribution to the root zone. |
| Phytotoxicity symptoms (e.g., leaf burn, necrosis) observed. | 1. Excessively High Concentration: The concentration of this compound is too high, leading to cellular damage. 2. Uneven Application: Concentrated droplets of a foliar spray can cause localized burning. | 1. Reduce the concentration of this compound in subsequent experiments. 2. Ensure a fine mist is used for foliar applications to achieve even coverage. |
| Variability in plant response within the same treatment group. | 1. Inconsistent Application: Uneven application of this compound to different plants. 2. Genetic Variability: If working with a genetically diverse plant population. 3. Environmental Heterogeneity: Variations in light, water, or nutrient availability within the growth facility. | 1. Standardize the application procedure to ensure each plant receives the same dose. 2. Use a genetically uniform plant line if possible. 3. Ensure uniform environmental conditions for all experimental units. |
Experimental Protocols
Protocol 1: Dose-Response Evaluation of this compound via Soil Drench
This protocol outlines a method for determining the optimal concentration of this compound for growth retardation in a model plant species grown in pots.
Materials:
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This compound stock solution (e.g., 10,000 ppm)
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Potted plants at the desired developmental stage (e.g., 4-leaf stage)
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Graduated cylinders and beakers
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Watering can
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Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
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Prepare a series of this compound dilutions from the stock solution. For example, to test concentrations of 100, 250, 500, and 1000 ppm.
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Randomly assign plants to different treatment groups, including a control group (water only). Ensure a sufficient number of replicates per group (n ≥ 5).
-
Calculate the volume of the drench solution to be applied to each pot to ensure the soil is thoroughly moistened but not waterlogged. This can be predetermined by measuring the volume of water required to saturate a pot with dry soil.
-
Apply the designated this compound solution or water to the soil surface of each pot evenly.
-
Grow the plants under controlled environmental conditions.
-
Measure relevant parameters (e.g., plant height, internode length, leaf area) at regular intervals for a predetermined period.
-
Analyze the data to determine the dose-response relationship.
Protocol 2: Quantifying Endogenous Gibberellin Levels
This protocol provides a general workflow for the extraction and quantification of gibberellins from plant tissue following this compound treatment, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Plant tissue (treated and control)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., 80% methanol with internal standards)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS system
Procedure:
-
Harvest plant tissue at the desired time point after this compound treatment and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract the powdered tissue with the extraction solvent.
-
Centrifuge the extract to pellet cellular debris and collect the supernatant.
-
Purify and concentrate the gibberellins from the supernatant using SPE cartridges.
-
Analyze the purified extract using an LC-MS system to identify and quantify the different gibberellin species.
-
Compare the gibberellin profiles of this compound-treated plants to control plants.
Quantitative Data Summary
The following table illustrates the hypothetical effect of this compound application timing on plant height in a cereal crop, based on the principle that application during rapid growth phases is most effective. This data is for illustrative purposes and actual results will vary depending on the species and experimental conditions.
| Application Timing (Zadoks Scale) | Plant Stage Description | Mean Plant Height (cm) at Maturity | Standard Deviation |
| Control (No this compound) | - | 85.2 | 4.1 |
| Z13 (3-leaf stage) | Early Vegetative | 75.8 | 3.9 |
| Z31 (First node detectable) | Stem Elongation | 52.3 | 3.2 |
| Z45 (Booting) | Pre-flowering | 68.5 | 4.5 |
Visualizations
Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound application.
Caption: Key factors for optimizing this compound efficacy.
Technical Support Center: Degradation of AMO-1618 in Soil and Water
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific quantitative data on the degradation rates, half-lives, or degradation pathways of AMO-1618 in soil and water environments. The following technical support guide is based on standardized methodologies for assessing the environmental fate of chemical compounds and is intended to provide a framework for researchers initiating such studies on AMO-1618.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for AMO-1618 in soil and water?
A1: While specific data for AMO-1618 is unavailable, compounds with similar chemical features (quaternary ammonium compounds with ester linkages) may undergo degradation through several potential pathways. In soil, microbial degradation is often a primary route. In water, hydrolysis (cleavage of the ester bond) and photolysis (degradation by sunlight) can be significant.[1][2] The relative importance of these pathways will depend on environmental conditions such as soil type, microbial population, pH, temperature, and light intensity.
Q2: How can I determine the half-life of AMO-1618 in a specific soil type?
A2: The half-life can be determined by conducting a soil metabolism study. This involves applying a known concentration of AMO-1618 to soil samples, incubating them under controlled conditions (temperature, moisture), and measuring the concentration of AMO-1618 at regular intervals over time. The half-life is the time it takes for 50% of the initial concentration to dissipate.[3][4] Standardized protocols like the OECD 307 guideline for aerobic and anaerobic transformation in soil provide a detailed framework for this type of experiment.[5]
Q3: What analytical methods are suitable for quantifying AMO-1618 in soil and water samples?
A3: Given its chemical structure, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (LC-MS) or a UV detector, would likely be the most effective analytical technique.[6][7] These methods offer the sensitivity and selectivity needed to detect AMO-1618 at low concentrations in complex environmental matrices. A robust extraction and sample clean-up procedure will be critical to remove interfering substances from the soil or water samples before analysis.
Q4: My AMO-1618 concentrations are not decreasing in my soil experiment. What could be the problem?
A4: There are several potential reasons for observing slow or no degradation. See the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Troubleshooting Guides
Issue 1: No Apparent Degradation of AMO-1618 in Soil Incubation Study
| Potential Cause | Troubleshooting Steps |
| Non-viable microbial population | Verify the viability of your soil microbes. You can do this by measuring soil respiration or by running a positive control with a readily biodegradable substance. Ensure the soil was not sterilized during collection or storage. |
| Inappropriate incubation conditions | Check that the soil moisture (typically 40-60% of water holding capacity), temperature (e.g., 20-25°C), and aeration (for aerobic studies) are optimal for microbial activity.[8] |
| Strong sorption of AMO-1618 to soil particles | AMO-1618, as a quaternary ammonium compound, may bind tightly to soil organic matter and clay particles, making it unavailable for microbial degradation. Test different extraction solvents and methods to ensure you are recovering the compound efficiently. |
| Incorrect analytical methodology | Validate your analytical method. Ensure your extraction efficiency is high and that you can accurately quantify AMO-1618 in your soil matrix. Run spiked samples to confirm recovery. |
Issue 2: High Variability in AMO-1618 Concentration Between Replicate Water Samples
| Potential Cause | Troubleshooting Steps |
| Incomplete dissolution or precipitation of AMO-1618 | Ensure AMO-1618 is fully dissolved in the water at the start of the experiment. Consider using a co-solvent if solubility is an issue, but be aware that the co-solvent itself could affect degradation. |
| Photodegradation in transparent vessels | If the experiment is not specifically a photolysis study, use amber-colored or foil-wrapped vessels to prevent degradation by ambient light. |
| Contamination of samples | Review your sampling and sample handling procedures to minimize the risk of cross-contamination between samples. |
| Adsorption to container walls | AMO-1618 may adsorb to the surfaces of your experimental vessels. Test for this by analyzing a blank solution that has been in the vessel for a period of time. Using silanized glass vessels can reduce adsorption. |
Summary of Potential Degradation Parameters (Hypothetical Data)
Since no experimental data is available for AMO-1618, the following table is a template that researchers can use to structure their findings.
| Parameter | Soil | Water | Controlling Factors |
| Half-life (t½) | Data to be determined | Data to be determined | Soil type, microbial activity, temperature, pH, light intensity |
| Primary Degradation Pathway | Data to be determined | Data to be determined | Aerobic/anaerobic conditions, presence of light, pH |
| Major Degradation Products | Data to be determined | Data to be determined | Degradation pathway |
Detailed Experimental Protocols
Protocol 1: Aerobic Degradation of AMO-1618 in Soil (Adapted from OECD 307)
-
Soil Collection and Preparation:
-
Collect fresh soil from the upper 20 cm layer.
-
Sieve the soil through a 2 mm mesh to remove large particles and homogenize.
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity.
-
Pre-incubate the soil in the dark at the test temperature (e.g., 20°C) for one week to allow microbial populations to stabilize.[9]
-
-
Application of AMO-1618:
-
Prepare a stock solution of AMO-1618 in a suitable solvent (e.g., water or a minimal amount of an organic solvent that can be evaporated).
-
Apply the solution to the soil to achieve the desired final concentration. Ensure even distribution.
-
If an organic solvent is used, allow it to evaporate completely before starting the incubation.
-
-
Incubation:
-
Place the treated soil samples into incubation vessels (e.g., biometer flasks).
-
Include a trap for CO2 (e.g., a vial of potassium hydroxide solution) if you are using ¹⁴C-labeled AMO-1618 to measure mineralization.
-
Incubate the samples in the dark at a constant temperature (e.g., 20°C) for up to 120 days.[5]
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), remove replicate soil samples for analysis.
-
Extract AMO-1618 from the soil using an appropriate solvent. This step may require optimization.
-
Analyze the extracts using a validated analytical method (e.g., LC-MS) to determine the concentration of AMO-1618.
-
-
Data Analysis:
-
Plot the concentration of AMO-1618 versus time.
-
Calculate the degradation rate and the half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).
-
Protocol 2: Hydrolysis of AMO-1618 in Water
-
Preparation of Buffer Solutions:
-
Prepare sterile aqueous buffer solutions at different pH values relevant to the environment (e.g., pH 4, 7, and 9).
-
-
Application of AMO-1618:
-
Add a known amount of AMO-1618 to each buffer solution to achieve a concentration that is well within the compound's water solubility and detectable by your analytical method.
-
-
Incubation:
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C). Use sterile, sealed containers to prevent microbial degradation and evaporation.
-
-
Sampling and Analysis:
-
At regular intervals, take aliquots from each solution.
-
Analyze the samples directly or after appropriate dilution using a validated analytical method to determine the concentration of AMO-1618.
-
-
Data Analysis:
-
Determine the rate of hydrolysis at each pH. If the degradation follows first-order kinetics, calculate the half-life.
-
Visualizations
Caption: Workflow for determining the aerobic degradation of AMO-1618 in soil.
Caption: Experimental workflow for assessing the hydrolysis of AMO-1618 in water.
References
- 1. policycommons.net [policycommons.net]
- 2. piat.org.nz [piat.org.nz]
- 3. An enzymic site of inhibition of gibberellin biosynthesis by Amo 1618 and other plant growth retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AMO-1618 Application in Plant Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing AMO-1618 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMO-1618 and what is its primary mechanism of action in plants?
AMO-1618 is a synthetic plant growth retardant.[1][2] Its principal mode of action is the inhibition of gibberellin (GA) biosynthesis.[3][4] Specifically, it targets the early stages of the GA metabolic pathway by blocking the activity of two key enzymes: copalyl-diphosphate synthase and ent-kaurene synthase.[3][4] This blockage leads to a reduction in the plant's endogenous gibberellin levels, resulting in retarded stem elongation and other developmental changes.
Q2: Are there any known cases of plant resistance to AMO-1618?
Direct, peer-reviewed reports of naturally occurring or developed genetic resistance to AMO-1618 in specific plant species are not prominently documented in available literature. However, variations in plant responsiveness to AMO-1618 have been observed.[5] The term "resistance" in the context of this molecule may also be interpreted as a lack of expected efficacy. Factors influencing a plant's response can include species-specific metabolic differences and experimental conditions.
Q3: Can the effects of AMO-1618 be reversed?
Yes, in many cases, the growth-retarding effects of AMO-1618 can be partially or fully counteracted by the exogenous application of gibberellic acid (GA₃).[2] This reversal is a key indicator that the observed effects are primarily due to the inhibition of gibberellin biosynthesis.
Q4: What are the typical morphological effects of AMO-1618 treatment?
The most common effect of AMO-1618 is a reduction in internode elongation, leading to a more compact or "dwarf" plant phenotype.[1][5] Treated plants may also exhibit darker green foliage.[6] It is important to note that AMO-1618 is designed to regulate plant height physiologically without causing formative, or malformative, effects.[1]
Troubleshooting Guide
Issue 1: No observable growth retardation after AMO-1618 application.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify calculations and ensure the final concentration of AMO-1618 in your application solution is correct. Published effective concentrations can vary by species. For example, in pea seeds, concentrations as low as 5 mg/L have shown significant reduction in gibberellin content.[7] |
| Ineffective Application Method | Ensure the application method (e.g., soil drench, foliar spray) is appropriate for the plant species and experimental setup. AMO-1618 can be applied via both soil and foliar methods, but efficacy can differ.[5] |
| Plant Species Insensitivity | Different plant genera exhibit varied sensitivity to AMO-1618.[5] It is possible the selected species is not highly responsive. Consider conducting a dose-response experiment to determine the optimal concentration for your plant of interest. |
| Degradation of AMO-1618 | Check the storage conditions and expiration date of your AMO-1618 stock. Improper storage could lead to degradation of the compound. |
Issue 2: High variability in plant response to AMO-1618.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Application | Ensure uniform application of AMO-1618 to all experimental plants. For foliar sprays, ensure complete and even coverage. For soil drenches, apply a consistent volume to each pot. |
| Genetic Variability in Plant Material | If using a genetically diverse plant population, some variability in response is expected. Use a genetically uniform line or cultivar if possible to minimize this variation. |
| Environmental Fluctuations | Maintain consistent environmental conditions (light, temperature, humidity) for all experimental units. Environmental factors can influence plant growth and metabolism, potentially affecting the response to growth retardants. |
Issue 3: Unexpected side effects or phytotoxicity observed.
| Potential Cause | Troubleshooting Steps |
| Over-application | High concentrations of AMO-1618 may lead to unintended physiological effects. Review the applied concentration and consider reducing it in subsequent experiments. |
| Interaction with Other Chemicals | If other chemicals (e.g., fertilizers, pesticides) are being used, consider the possibility of a synergistic or antagonistic interaction with AMO-1618. |
| Contaminated Stock Solution | Ensure the purity of your AMO-1618 and the cleanliness of your glassware and equipment to avoid contamination. |
Experimental Protocols
Protocol 1: Assessing Plant Sensitivity to AMO-1618
-
Plant Material: Use a genetically uniform line of the plant species of interest.
-
Growth Conditions: Grow plants in a controlled environment with consistent light, temperature, and humidity.
-
Treatment Groups: Establish a control group (no AMO-1618) and several treatment groups with increasing concentrations of AMO-1618 (e.g., 0, 10, 50, 100, 200 mg/L).
-
Application: Apply AMO-1618 at a consistent developmental stage for all plants. Use a standardized application method (e.g., soil drench with a fixed volume per pot).
-
Data Collection: At regular intervals, measure relevant growth parameters such as plant height, internode length, and leaf chlorophyll content.
-
Analysis: Compare the growth parameters of the treatment groups to the control group to determine the effective concentration range for growth retardation.
Protocol 2: Reversal of AMO-1618 Effects with Gibberellic Acid (GA₃)
-
Plant Material and Growth Conditions: As described in Protocol 1.
-
Treatment Groups:
-
Control (no treatment)
-
AMO-1618 only (at an effective concentration determined from Protocol 1)
-
GA₃ only (at a concentration known to promote growth in the species)
-
AMO-1618 + GA₃
-
-
Application: Apply AMO-1618 as in Protocol 1. Apply GA₃ exogenously (e.g., via foliar spray) after the application of AMO-1618.
-
Data Collection: Measure plant height and internode length over time.
-
Analysis: Compare the growth of the "AMO-1618 + GA₃" group to the "AMO-1618 only" group. A significant increase in growth in the combined treatment group indicates a reversal of the AMO-1618 effect by GA₃.
Visualizations
Caption: Inhibition of Gibberellin Biosynthesis by AMO-1618.
Caption: Workflow for Assessing Plant Sensitivity to AMO-1618.
Caption: Troubleshooting Logic for Lack of AMO-1618 Efficacy.
References
- 1. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]
- 2. academic.oup.com [academic.oup.com]
- 3. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]
- 4. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. researchgate.net [researchgate.net]
- 7. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of AMO 1618 and Paclobutrazol as Plant Growth Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plant growth retardants AMO 1618 and paclobutrazol, focusing on their mechanisms of action, observed effectiveness from experimental studies, and the methodologies employed in their evaluation.
Introduction
This compound and paclobutrazol are two prominent chemical compounds utilized in agricultural and horticultural practices to manage plant growth. Both function by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for stem elongation and other developmental processes. However, their efficacy and the specific biochemical pathways they target differ, leading to distinct physiological responses in plants. This guide aims to furnish researchers with a comparative analysis of these two compounds, supported by available experimental data.
Mechanism of Action: Targeting Gibberellin Biosynthesis at Different Stages
The primary mode of action for both this compound and paclobutrazol is the inhibition of gibberellin (GA) biosynthesis, which leads to a reduction in internode elongation and results in a more compact plant stature.[1] However, they act on different enzymatic steps within the GA biosynthesis pathway.
This compound , classified as an "onium" compound, targets the early stages of the pathway. It primarily blocks the activity of two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS) .[1] These enzymes are responsible for the cyclization of geranylgeranyl pyrophosphate (GGPP) into ent-kaurene, a crucial precursor for all gibberellins.
Paclobutrazol , a member of the triazole family of fungicides and plant growth retardants, acts at a later stage in the pathway.[2] It specifically inhibits ent-kaurene oxidase (KO) , a cytochrome P450 monooxygenase.[1][2] This enzyme catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid.[2] By blocking this step, paclobutrazol effectively halts the progression towards the formation of active gibberellins.
The differing points of intervention in the gibberellin biosynthesis pathway are a key distinction between this compound and paclobutrazol, which can influence their specificity and potential secondary effects.
References
Unveiling the Impact of AMO 1618 on Gibberellin Levels: A Comparative Guide to Gibberellin Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AMO 1618 and other key gibberellin (GA) biosynthesis inhibitors. We will delve into their mechanisms of action, present available quantitative data on their effects on gibberellin levels, and provide detailed experimental protocols for researchers to validate these findings.
Introduction to Gibberellin Inhibition
Gibberellins are a class of diterpenoid plant hormones that play a crucial role in various developmental processes, including stem elongation, seed germination, and flowering. The targeted inhibition of gibberellin biosynthesis is a vital tool in agricultural and horticultural practices to control plant height and improve crop yields. Several classes of synthetic plant growth retardants have been developed, each targeting different enzymatic steps in the complex gibberellin biosynthetic pathway. This guide focuses on this compound and provides a comparative analysis with other widely used inhibitors.
Mechanism of Action: Targeting the Gibberellin Biosynthesis Pathway
Gibberellin biosynthesis is a multi-step process that begins in the plastid, moves to the endoplasmic reticulum, and is completed in the cytosol. Different inhibitors target specific enzymes along this pathway.
This compound is classified as an "Onium" type inhibitor. It primarily targets the early stages of the pathway by inhibiting the activity of cyclases, specifically ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1][2] This blockage prevents the formation of ent-kaurene, a key precursor for all gibberellins, leading to a significant reduction in the overall levels of active GAs.
For a visual representation of the gibberellin biosynthesis pathway and the points of inhibition for various compounds, refer to the diagram below.
Comparative Efficacy of Gibberellin Inhibitors
While direct comparative studies under identical conditions are limited, the following table summarizes quantitative data from various studies on the effect of this compound and other inhibitors on gibberellin levels or related physiological markers.
| Inhibitor | Class | Target Enzyme(s) | Plant Species | Observed Effect | Reference |
| This compound | Onium | CPS, KS | Pea (Pisum sativum) | Reduced gibberellin content in seeds; effect increased with concentration. | [3] |
| Chlormequat Chloride (CCC) | Onium | CPS, KS | Wheat (Triticum aestivum) | Reduces plant height, an indicator of GA inhibition. | [4] |
| Paclobutrazol | Triazole | ent-Kaurene Oxidase | Wheat (Triticum aestivum) | Significantly decreased GA3 content by 32% under timely sown and 18% under late sown conditions. | [5] |
| Prohexadione-Calcium | Acylcyclohexanedione | GA 3β-hydroxylase (GA3ox) | Apple (Malus domestica) | Reduced vegetative shoot growth by up to 45%. | [6] |
Experimental Protocols
Accurate quantification of gibberellin levels is essential for validating the effects of inhibitors. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow for Gibberellin Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Gibberellin Analysis
GC-MS is a highly sensitive and accurate method for the quantification of various gibberellins.
a. Sample Preparation and Extraction:
-
Homogenize 1-5 grams of fresh plant tissue in liquid nitrogen.
-
Extract the homogenized tissue with 80% methanol containing an internal standard (e.g., [²H₂]GA₄).
-
Centrifuge the extract and collect the supernatant.
-
Repeat the extraction process twice.
-
Combine the supernatants and evaporate the methanol under vacuum.
b. Purification:
-
Resuspend the aqueous residue in a phosphate buffer (pH 8.0) and partition against ethyl acetate to remove acidic compounds.
-
Adjust the pH of the aqueous phase to 2.5 with HCl and partition against ethyl acetate to extract the acidic GAs.
-
Evaporate the ethyl acetate fraction to dryness.
-
Further purify the sample using solid-phase extraction (SPE) with a C18 cartridge followed by an amino (NH₂) cartridge.
c. Derivatization and GC-MS Analysis:
-
Derivatize the purified GAs by methylation with diazomethane followed by trimethylsilylation.
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Quantify the GAs based on the peak areas of specific ions relative to the internal standards.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Gibberellin Quantification
ELISA offers a high-throughput and relatively rapid method for quantifying total gibberellin levels. Commercially available kits are often used.
a. Sample Preparation:
-
Homogenize 0.1-0.5 grams of fresh plant tissue in an extraction buffer provided with the ELISA kit.
-
Centrifuge the homogenate and collect the supernatant.
-
The supernatant can be used directly or may require further dilution as per the kit's instructions.
b. ELISA Procedure (General Steps):
-
Add standards and samples to the wells of a microtiter plate pre-coated with a GA-specific antibody.
-
Add a known amount of enzyme-conjugated GA (tracer) to each well. During incubation, the sample GA and the tracer compete for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
The concentration of GA in the samples is inversely proportional to the color intensity and is determined by comparison with a standard curve.
Conclusion
This compound is a potent inhibitor of gibberellin biosynthesis, acting on the early stages of the pathway. Its efficacy in reducing gibberellin levels has been demonstrated in various plant species. When selecting a gibberellin inhibitor for research or commercial applications, it is crucial to consider the target plant species, the desired physiological outcome, and the specific point of intervention in the gibberellin biosynthesis pathway. The choice between inhibitors like this compound, paclobutrazol, and prohexadione-calcium will depend on these factors. The provided experimental protocols for GC-MS and ELISA offer robust methods for researchers to quantify the effects of these inhibitors on endogenous gibberellin levels, enabling further investigation and application in plant science and agriculture.
References
- 1. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jkip.kit.edu [jkip.kit.edu]
- 3. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. Understanding the Role of Gibberellic Acid and Paclobutrazol in Terminal Heat Stress Tolerance in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Analysis of Plant Growth Retardants: AMO 1618 and Daminozide (Alar)
This guide provides a detailed comparative analysis of two widely studied plant growth retardants, AMO 1618 and daminozide (formerly known as Alar). Both compounds are known for their ability to reduce stem elongation in various plant species, primarily by interfering with the biosynthesis of gibberellins (GAs), a class of hormones crucial for plant development. However, their specific mechanisms of action, efficacy, and side effect profiles differ significantly. This document is intended for researchers, scientists, and professionals in drug development and plant science, offering a comprehensive overview supported by experimental data.
Mechanism of Action: Targeting Gibberellin Biosynthesis
The primary mode of action for both this compound and daminozide is the inhibition of gibberellin (GA) biosynthesis, though they target different stages of the pathway.[1][2] Gibberellins are diterpenoid acids that regulate key growth processes, including stem elongation, seed germination, and flowering. By blocking GA production, these retardants cause a reduction in internodal elongation, leading to more compact, shorter plants.[3][4]
-
This compound , an onium-type compound, acts on the early stages of the GA biosynthesis pathway.[1][2][5] It primarily inhibits the activity of two key cyclases: copalyl-diphosphate synthase (CPS) and, to a lesser extent, ent-kaurene synthase (KS).[5][6][7] These enzymes are responsible for converting geranylgeranyl diphosphate (GGPP) into ent-kaurene, a critical precursor for all gibberellins.[5]
-
Daminozide , in contrast, acts on the late stages of GA biosynthesis.[1][8] It functions as a structural mimic of 2-oxoglutaric acid, a co-substrate for 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1][9] Specifically, daminozide inhibits GA 3β-hydroxylase, the enzyme that catalyzes the final step in the formation of highly active GAs (like GA₁) from their immediate, inactive precursors (like GA₂₀).[8] This leads to an accumulation of inactive GA precursors and a deficiency in active GAs.
Comparative Performance and Physicochemical Properties
While both compounds retard growth, their efficacy, persistence, and range of effects vary. Daminozide has been more widely used in commercial horticulture, particularly on fruit crops and ornamentals, to control size, improve fruit set, and enhance color.[10][11] this compound has been primarily a tool for physiological research.
| Feature | This compound | Daminozide (Alar) | Reference(s) |
| Chemical Class | Quaternary ammonium compound (Onium-type) | Dicarboxylic acid monohydrazide | [1][5] |
| Common Name | This compound | Daminozide, Alar, B-Nine, SADH | [10] |
| Primary Target Enzyme | copalyl-diphosphate synthase (CPS), ent-kaurene synthase (KS) | Gibberellin 3β-hydroxylase | [1][5][8] |
| Site of Action | Early stage of GA biosynthesis | Late stage of GA biosynthesis | [1][2] |
| Persistence in Soil | Persistent, can affect subsequent crops | Degrades rapidly in soil | [12][13] |
| Primary Application | Research, limited horticultural use | Ornamentals, formerly on food crops (apples, peanuts) | [10][12][14] |
| Reported Side Effects | Few reported side effects | Concerns over carcinogenic metabolite (UDMH), can alter flavonoid biosynthesis and flower color | [9][10][12] |
Quantitative Data from Experimental Studies
A study on radish plants (cv. Cherry Belle) directly compared the effects of several growth retardants on the root-to-shoot ratio. Both this compound and daminozide were found to be effective, with daminozide showing a more pronounced effect at the concentrations tested.
| Treatment | Concentration | Root Weight ( g/plant ) | Shoot Weight ( g/plant ) | Root:Shoot Ratio |
| Control | 0 | Data not specified | Data not specified | Baseline |
| This compound | Not specified | Increased | Decreased | Increased |
| Daminozide | 2 g/L | Increased | Decreased | Increased |
| Daminozide | 4 g/L | Increased | Decreased | Increased |
| Daminozide | 8 g/L | Increased | Decreased | Approx. doubled |
| Source: Adapted from Weston & Thomas, Journal of Horticultural Science (1980).[15] |
Experimental Protocols
To evaluate and compare the efficacy of growth retardants like this compound and daminozide, standardized experimental protocols are essential.
Protocol 1: General Workflow for Efficacy Assessment
This workflow outlines the typical steps for an in vivo experiment to assess the effect of a growth retardant on whole plants.
Methodology:
-
Plant Material: Select a uniform batch of seedlings of a species responsive to GA inhibitors (e.g., pea, bean, chrysanthemum). Grow them in a standardized potting medium under controlled greenhouse conditions.
-
Treatment Application: Prepare stock solutions of this compound and daminozide at various concentrations. Apply treatments to randomized groups of plants. Application can be via foliar spray until runoff or as a soil drench of a specified volume. A control group should be treated with the solvent (e.g., water with a surfactant) only.
-
Growth and Observation: Maintain plants in a controlled environment for a period of 2-6 weeks, depending on the species.
-
Data Collection: At regular intervals and at the end of the experiment, measure parameters such as plant height, the length of specific internodes, and leaf number. At harvest, determine the fresh and dry weight of shoots and roots to calculate biomass and root:shoot ratios.
-
Analysis: Use appropriate statistical methods to compare the means of the treatment groups with the control group to determine the significance of the growth reduction.
Protocol 2: In Vitro Enzyme Inhibition Assay
To confirm the specific site of action, in vitro assays using cell-free extracts are employed. This protocol is based on studies investigating the inhibition of late-stage GA biosynthesis.[8]
Methodology:
-
Enzyme Preparation: Prepare a cell-free enzyme system from a plant tissue known to have high GA biosynthesis activity, such as pumpkin (Cucurbita maxima) endosperm or French bean (Phaseolus coccineus) cotyledons.[8] This involves homogenization and centrifugation to obtain a supernatant containing the active enzymes (e.g., GA 3β-hydroxylase).
-
Assay Reaction: Set up a reaction mixture containing the enzyme preparation, a radiolabeled GA precursor (e.g., [¹⁴C]GA₂₀), necessary co-factors (2-oxoglutarate, Fe²⁺, ascorbate), and varying concentrations of the inhibitor (daminozide).
-
Incubation and Extraction: Incubate the mixture at an optimal temperature (e.g., 30°C) for a set period. Stop the reaction and extract the gibberellins using an organic solvent like ethyl acetate.
-
Analysis: Separate the precursor from the product ([¹⁴C]GA₁) using High-Performance Liquid Chromatography (HPLC). Quantify the radioactivity in the product peaks to determine the rate of enzyme activity.
-
Inhibition Calculation: Compare the enzyme activity in the presence of the inhibitor to the control (no inhibitor) to calculate the percentage of inhibition and determine kinetic parameters like the IC₅₀ value.
Summary and Conclusion
This compound and daminozide are both effective inhibitors of plant growth through their targeted disruption of the gibberellin biosynthesis pathway. Their key distinction lies in their site of action: this compound acts early in the pathway, while daminozide acts late.
For researchers, the choice between these two compounds depends on the experimental goals. This compound serves as a specific tool for studying the early steps of isoprenoid and gibberellin synthesis, with the advantage of having fewer known side effects.[12] Daminozide, while its use in food crops has been discontinued due to safety concerns regarding its metabolite 1,1-dimethylhydrazine (UDMH), remains a valuable tool in ornamental horticulture and for studying the later stages of GA regulation and its interaction with other metabolic pathways, such as flavonoid biosynthesis.[9][10][16] Understanding their distinct inhibitory mechanisms is crucial for designing experiments and interpreting results in plant physiology and metabolic research.
References
- 1. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]
- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. jkip.kit.edu [jkip.kit.edu]
- 6. An enzymic site of inhibition of gibberellin biosynthesis by this compound and other plant growth retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An enzymic site of inhibition of gibberellin biosynthesis by this compound and other plant growth retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Daminozide reduces red color intensity in herbaceous peony (Paeonia lactiflora Pall.) flowers by inhibiting the expression of flavonoid biosynthetic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daminozide - Wikipedia [en.wikipedia.org]
- 11. chemicalwarehouse.com [chemicalwarehouse.com]
- 12. journals.uchicago.edu [journals.uchicago.edu]
- 13. Uses of Daminozide_Chemicalbook [chemicalbook.com]
- 14. gpnmag.com [gpnmag.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. The Plant Growth Regulator Daminozide is a Selective Inhibitor of the Human KDM2/7 Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison: AMO 1618 vs. Phosphon-D
A Comprehensive Comparison of the Plant Growth Retardants AMO 1618 and Phosphon-D for Research Applications
For researchers and professionals in plant science and drug development, the selection of an appropriate plant growth retardant is critical for achieving desired experimental outcomes. This guide provides a detailed, objective comparison of two widely used quaternary ammonium compounds, this compound and Phosphon-D. Both are known for their ability to inhibit gibberellin biosynthesis, thereby reducing plant stature. This comparison is based on available experimental data, focusing on their performance, mechanisms of action, and potential side effects.
Both this compound and Phosphon-D are effective in retarding internode elongation across a wide variety of plant species. However, their efficacy, side effects, and persistence in the growing medium differ significantly. These differences can influence the choice of compound for specific research applications.
A foundational study by Cathey and Stuart (1961) evaluated the effects of this compound and Phosphon-D on 55 species of horticultural plants, providing a broad qualitative comparison. Generally, leaves of treated plants were much darker green than those of untreated plants.[1] While both compounds effectively reduce stem elongation, Phosphon-D has been noted to cause more significant side effects at higher concentrations.[1]
Key Comparative Observations:
-
Efficacy: Both compounds are potent inhibitors of stem elongation.
-
Side Effects: this compound is reported to have few side effects.[1] In contrast, overtreatment with Phosphon-D can lead to permanent clearing of chlorophyll from veins and stems, a form of chlorosis.[1]
-
Soil Persistence: Both this compound and Phosphon-D persist in the soil and can affect subsequent crops.[1] This persistence should be a key consideration in experimental design to avoid unintended effects on later experiments in the same soil.
-
Impact on Flowering: The timing of flowering in most plants is not significantly altered by either compound, although delays have been observed in some species like chrysanthemums.[1]
Quantitative Data Summary
| Parameter | This compound | Phosphon-D | Plant Species & Study |
| Effective Concentration Range | 10⁻³ M showed significant inhibition of germination and synthesis processes. | Effective as a soil mix at concentrations of 2, 5, and 10 grams per bushel of soil for chrysanthemums.[3] | Triticale, Chrysanthemum |
| Inhibition of Germination | At 10⁻³ M, germination capacity was reduced to about 50%.[2] | Delays seed germination but does not affect the initiating process. | Triticale, Various |
| Effect on RNA Synthesis | At 10⁻³ M, inhibited RNA synthesis in triticale embryos. | Data not available in the reviewed literature. | Triticale |
| Effect on Protein Synthesis | At 10⁻³ M, inhibited protein synthesis in the monosome fraction by approximately 73%.[2] | Data not available in the reviewed literature. | Triticale |
| Phytotoxicity/Side Effects | Few side effects reported. | Overtreatment can cause permanent chlorosis (clearing of chlorophyll from veins and stems).[1] Highly toxic when applied to foliage.[3] | Various, Chrysanthemum |
| Soil Persistence | Persists in the soil, affecting more than one crop.[1] | Persists in the soil, affecting more than one crop.[1] | Various |
Mechanism of Action
Both this compound and Phosphon-D belong to a class of plant growth retardants known as "onium compounds." Their primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis.[4] Gibberellins are a class of hormones that are crucial for stem elongation.
These compounds specifically target the early stages of the gibberellin biosynthesis pathway. They block the activity of two key enzymes:
-
ent-copalyl diphosphate synthase (CPS)
-
ent-kaurene synthase (KS)
These enzymes are responsible for the cyclization of geranylgeranyl diphosphate (GGPP) to ent-kaurene, a precursor to all gibberellins. By inhibiting these steps, this compound and Phosphon-D effectively reduce the endogenous pool of active gibberellins, leading to a decrease in cell division and elongation in the stem, resulting in a dwarfed or more compact plant phenotype.
References
Comparative Guide to the Genetic Response of Arabidopsis thaliana to AMO-1618
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated genetic and physiological responses of Arabidopsis thaliana to AMO-1618, a chemical inhibitor of gibberellin biosynthesis. Due to a lack of direct transcriptomic studies on AMO-1618 in Arabidopsis, this guide leverages data from studies on gibberellin-deficient mutants and other inhibitors to build a comprehensive overview. This guide will compare the mechanism of AMO-1618 to other plant growth retardants and present expected transcriptomic changes based on foundational studies of the gibberellin signaling pathway.
Mechanism of Action: AMO-1618 in the Gibberellin Biosynthesis Pathway
AMO-1618 is classified as an "onium" compound. It acts in the early stages of the gibberellin (GA) biosynthesis pathway by inhibiting the activity of two key cyclases: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1] This blockage prevents the conversion of geranylgeranyl diphosphate (GGDP) into ent-kaurene, a critical precursor for all gibberellins. The inhibition at this early stage leads to a significant reduction in the pool of bioactive GAs, resulting in a dwarfed phenotype.
For comparison, other classes of widely used GA-biosynthesis inhibitors act on different steps of the pathway:
-
N-containing heterocycles (e.g., Paclobutrazol, Uniconazole): These compounds inhibit cytochrome P450 monooxygenases, which blocks the oxidation of ent-kaurene to ent-kaurenoic acid.[1]
-
Acylcyclohexanediones (e.g., Prohexadione-Ca, Trinexapac-ethyl): These structural mimics of 2-oxoglutarate inhibit the late-stage dioxygenases, particularly the 3β-hydroxylases, which are responsible for converting inactive GAs into their bioactive forms.[1]
Figure 1. Inhibition sites of different classes of growth retardants in the gibberellin biosynthesis pathway.
Anticipated Transcriptomic Response to AMO-1618
The study identified numerous genes whose expression is regulated by gibberellin. Application of AMO-1618 is expected to produce a gene expression profile that is largely the inverse of applying exogenous GA and similar to the profile of the ga1-3 mutant. Below are tables summarizing key genes that are likely to be affected by AMO-1618, categorized by their function.
Table 1: Genes Expected to be Down-Regulated by AMO-1618 Treatment
(Corresponds to genes up-regulated by GA)
| Gene ID | Gene Name/Symbol | Function | Fold Change (GA-treated vs. control) |
| AT1G79460 | XTH31 / XTR8 | Xyloglucan endotransglucosylase/hydrolase; involved in cell wall modification. | 11.2 |
| AT4G25420 | GA20ox1 | GA 20-oxidase 1; a key enzyme in GA biosynthesis (feedback regulation). | 8.5 |
| AT1G66350 | GASA1 | Gibberellic acid stimulated Arabidopsis 1; involved in cell expansion. | 7.9 |
| AT1G14920 | GAI | GA INSENSITIVE; a DELLA protein, repressor of GA signaling. | 3.4 |
| AT1G15550 | GA3ox1 | GA 3-oxidase 1; catalyzes the final step to produce bioactive GA. | 3.1 |
Table 2: Genes Expected to be Up-Regulated by AMO-1618 Treatment
(Corresponds to genes down-regulated by GA)
| Gene ID | Gene Name/Symbol | Function | Fold Change (GA-treated vs. control) |
| AT2G42600 | ABA2 | ABA deficient 2; involved in abscisic acid (ABA) biosynthesis. | 0.3 |
| AT5G66880 | CYP707A2 | ABA 8'-hydroxylase; involved in ABA catabolism. | 0.4 |
| AT1G74670 | ERF1 | Ethylene response factor 1; a transcription factor in ethylene signaling. | 0.4 |
| AT2G22300 | bHLH | Basic helix-loop-helix transcription factor. | 0.5 |
| AT5G25810 | LTP | Lipid transfer protein. | 0.5 |
Data adapted from Ogawa et al. (2003), showing fold change in GA-treated ga1-3 mutant seeds relative to untreated controls. The expected effect of AMO-1618 would be the inverse of these trends.
The data suggests that inhibiting GA synthesis with AMO-1618 would not only suppress genes involved in cell growth and elongation but also affect the expression of genes related to the biosynthesis and signaling of other hormones like ABA and ethylene, highlighting significant hormonal crosstalk.
Experimental Protocols
The following is a representative protocol for analyzing the genetic response to gibberellin manipulation in Arabidopsis, based on the methodology of Ogawa et al. (2003).
1. Plant Material and Growth Conditions:
-
Plant Line: Arabidopsis thaliana ecotype Columbia (Col-0) or a relevant mutant line (e.g., GA-deficient ga1-3).
-
Sterilization: Seeds are surface-sterilized using 70% ethanol for 2 minutes, followed by 5% sodium hypochlorite with 0.05% Triton X-100 for 5 minutes, and then rinsed five times with sterile water.
-
Plating: Seeds are plated on Murashige and Skoog (MS) agar medium without sucrose.
-
Stratification: Plates are stored at 4°C in the dark for 3-4 days to synchronize germination.
2. AMO-1618 Treatment:
-
Preparation: A stock solution of AMO-1618 is prepared in a suitable solvent (e.g., water or DMSO) and filter-sterilized.
-
Application: AMO-1618 is added to the growth medium to the desired final concentration (e.g., 1-50 µM, to be optimized). A control group with the solvent only should be run in parallel.
-
Growth: Plates are transferred to a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Harvesting: Whole seedlings or specific tissues (e.g., shoots, roots) are harvested at specific time points (e.g., 6h, 12h, 24h, 48h) after treatment initiation, flash-frozen in liquid nitrogen, and stored at -80°C.
3. RNA Extraction and Transcriptomic Analysis:
-
RNA Isolation: Total RNA is extracted from the harvested tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
Quality Control: RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Library Preparation: For RNA-Seq, mRNA is typically enriched using oligo(dT) beads, fragmented, and converted to cDNA. Sequencing adapters are then ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform like the Illumina HiSeq or NovaSeq.
-
Data Analysis:
-
Raw sequencing reads are quality-checked and trimmed.
-
Reads are aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10).
-
Gene expression levels are quantified (e.g., as FPKM or TPM).
-
Differentially expressed genes (DEGs) between AMO-1618 treated and control samples are identified using statistical packages like DESeq2 or edgeR.
-
Gene Ontology (GO) and pathway enrichment analyses are performed to identify biological processes affected by the treatment.
-
Figure 2. A typical experimental workflow for transcriptomic analysis of AMO-1618 treated Arabidopsis thaliana.
Logical Relationships in AMO-1618 Action
The application of AMO-1618 initiates a clear cascade of events, from the biochemical inhibition of a specific enzyme to a whole-plant physiological response. This logical flow is mediated by changes in gene expression.
Figure 3. Logical cascade from AMO-1618 application to the resulting plant phenotype.
Conclusion
AMO-1618 is a potent inhibitor of the gibberellin biosynthesis pathway, acting on the early-stage cyclases CPS and KS.[1] While direct transcriptomic studies on its effects in Arabidopsis thaliana are needed, data from GA-deficient mutants strongly suggest that AMO-1618 treatment would lead to significant changes in gene expression. These changes include the down-regulation of genes associated with cell growth and elongation and the up-regulation of genes involved in other hormone pathways and stress responses. The provided data and protocols offer a robust framework for designing and interpreting experiments aimed at elucidating the precise genetic and molecular responses to AMO-1618 and other plant growth retardants.
References
Comparative Guide to Gibberellin Biosynthesis Inhibitors: Validating the Inhibitory Site of AMO 1618
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AMO 1618 and other key inhibitors of the gibberellin (GA) biosynthesis pathway. The focus is on validating the specific inhibitory site of this compound and comparing its mechanism and efficacy with alternative compounds that target different enzymatic steps in this critical plant hormone synthesis pathway.
Introduction to the Gibberellin Biosynthesis Pathway
Gibberellins are diterpenoid plant hormones that regulate various aspects of plant growth and development, including stem elongation, seed germination, and flowering. The biosynthesis of GAs is a complex process that occurs in three main cellular compartments: plastids, the endoplasmic reticulum, and the cytoplasm. The pathway begins with the synthesis of geranylgeranyl diphosphate (GGDP), which is then cyclized to form ent-kaurene. This is followed by a series of oxidation reactions to produce the various bioactive GAs.
Figure 1: Simplified Gibberellin Biosynthesis Pathway and Sites of Inhibition.
Validating the Inhibitory Site of this compound
This compound is a quaternary ammonium compound, classified as an "onium-type" plant growth retardant. Experimental evidence has pinpointed its primary site of action to the early steps of the GA biosynthesis pathway. Specifically, this compound inhibits the activity of ent-copalyl diphosphate synthase (CPS) . This enzyme catalyzes the cyclization of GGDP to ent-copalyl diphosphate (CPP), a key committed step in the formation of the tetracyclic diterpene skeleton of gibberellins. While some onium-type inhibitors also show some activity against the subsequent enzyme, ent-kaurene synthase (KS), the primary inhibitory effect of this compound is on CPS.
Comparison with Alternative Gibberellin Biosynthesis Inhibitors
Several other classes of compounds inhibit GA biosynthesis at different points in the pathway, offering alternative mechanisms for controlling plant growth. A comparison of this compound with these alternatives is crucial for selecting the appropriate tool for specific research or developmental applications.
| Inhibitor Class | Example(s) | Target Enzyme(s) | Stage of Pathway |
| Onium-type | This compound, Chlormequat chloride, Mepiquat chloride | ent-Copalyl Diphosphate Synthase (CPS) and, to a lesser extent, ent-Kaurene Synthase (KS) | Early (Plastid) |
| N-heterocyclic | Paclobutrazol, Uniconazole, Ancymidol | ent-Kaurene Oxidase (KO) | Early (Endoplasmic Reticulum) |
| Acylcyclohexanediones | Prohexadione-calcium, Trinexapac-ethyl | GA 3-oxidase (3β-hydroxylase) and other 2-oxoglutarate-dependent dioxygenases | Late (Cytoplasm) |
Table 1: Comparison of Different Classes of Gibberellin Biosynthesis Inhibitors.
Quantitative Comparison of Inhibitory Activity
Direct comparison of the potency of these inhibitors is best achieved by examining their half-maximal inhibitory concentrations (IC50) against their respective target enzymes. While comprehensive comparative studies are limited, available data provides insights into their relative effectiveness.
| Inhibitor | Target Enzyme | IC50 | Reference Organism/System |
| This compound | ent-Copalyl Diphosphate Synthase (CPS) | Data not readily available | - |
| Paclobutrazol | ent-Kaurene Oxidase (KO) | 6.3 nM | Cell-free preparations from Cucurbita maxima endosperm[1] |
| Azido derivative of Paclobutrazol | ent-Kaurene Oxidase (KO) | 9.5 nM | Cell-free preparations from Cucurbita maxima endosperm[1] |
| Ancymidol | ent-Kaurene Oxidase (KO) | ~1 µM (complete inhibition) | Cell-free enzyme preparations from pea shoot tips and Marah oreganus endosperm[2][3] |
| Prohexadione-calcium | GA 3-oxidase | 84 µM (on germination) | O. cumana[4] |
Table 2: Reported Inhibitory Concentrations of GA Biosynthesis Inhibitors. (Note: Direct comparison is challenging due to different experimental systems and lack of standardized reporting.)
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are outlines of experimental protocols for assaying the activity of the key enzymes targeted by the inhibitors discussed.
ent-Copalyl Diphosphate Synthase (CPS) Activity Assay (Target of this compound)
This assay measures the conversion of GGDP to CPP.
Figure 2: Experimental Workflow for CPS Activity Assay.
Methodology:
-
Enzyme Preparation: Recombinant CPS is expressed in E. coli and a cell-free extract is prepared.
-
Assay Mixture: The reaction mixture contains the cell-free extract, radiolabeled [³H]GGDP as a substrate, MgCl₂, a suitable buffer (e.g., Tris-HCl), and varying concentrations of this compound or a vehicle control.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, and the products are extracted using an organic solvent.
-
Product Analysis: The extracted products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of radiolabeled CPP formed is quantified by scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
ent-Kaurene Oxidase (KO) Activity Assay (Target of Paclobutrazol)
This assay measures the oxidation of ent-kaurene.
Figure 3: Experimental Workflow for KO Activity Assay.
Methodology:
-
Enzyme Preparation: Recombinant KO is expressed in yeast (Saccharomyces cerevisiae), and the microsomal fraction containing the enzyme is isolated.
-
Assay Mixture: The reaction mixture includes the microsomal preparation, radiolabeled [³H]ent-kaurene, NADPH as a cofactor, and different concentrations of paclobutrazol.
-
Incubation: The reaction is carried out at an optimal temperature with shaking.
-
Extraction and Derivatization: The products are extracted and may require derivatization (e.g., methylation) for analysis.
-
Product Analysis: The products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid) are identified and quantified using gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of ent-kaurene oxidation.
GA 3-oxidase (GA3ox) Activity Assay (Target of Prohexadione-calcium)
This assay measures the conversion of GA intermediates to bioactive GAs.
Figure 4: Experimental Workflow for GA3ox Activity Assay.
Methodology:
-
Enzyme Preparation: Recombinant GA 3-oxidase is expressed in E. coli and purified.
-
Assay Mixture: The assay contains the purified enzyme, a GA substrate (e.g., GA₂₀), and co-substrates/cofactors (2-oxoglutarate, ascorbate, and FeSO₄), along with different concentrations of prohexadione-calcium.
-
Incubation: The reaction is incubated at an appropriate temperature.
-
Product Purification: The GA products are purified from the reaction mixture.
-
Product Analysis: The formation of the bioactive GA product (e.g., GA₁) is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The IC50 value is determined from the dose-response curve of prohexadione-calcium.
Conclusion
This compound is a well-established inhibitor of the early stages of gibberellin biosynthesis, specifically targeting ent-copalyl diphosphate synthase. This contrasts with other classes of GA inhibitors, such as the N-heterocyclic compounds (e.g., paclobutrazol) that act on ent-kaurene oxidase, and the acylcyclohexanediones (e.g., prohexadione-calcium) that inhibit the later stages of the pathway, primarily GA 3-oxidase. The choice of inhibitor will depend on the specific research question, the target organism, and the desired physiological outcome. The experimental protocols outlined in this guide provide a framework for further investigation into the efficacy and mechanism of action of these important plant growth regulators. Further research is needed to establish a comprehensive set of comparative IC50 values across different plant species and enzymatic systems to allow for more precise selection and application of these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of ent-Kaurene Oxidation and Growth by α-Cyclopropyl-α-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of ent-Kaurene Oxidation and Growth by alpha-Cyclopropyl-alpha-(p-methoxyphenyl)-5-pyrimidine Methyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Transcriptomics of AMO 1618-Treated Plants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of plant growth regulation is paramount. AMO 1618, a quaternary ammonium compound, is a widely recognized plant growth retardant. This guide delves into the comparative transcriptomics of plants treated with this compound, offering insights into its mechanism of action and providing a framework for future research.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound primarily functions by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for plant growth and development, particularly stem elongation.[1][2][3][4][5] The inhibitory action of this compound occurs at the early stages of the GA metabolic pathway. Specifically, it targets the cyclization of geranylgeranyl diphosphate (GGDP) to ent-kaurene by inhibiting the enzymes copalyl-diphosphate synthase and ent-kaurene synthase.[2] This blockage leads to a reduction in the overall pool of active gibberellins, resulting in a dwarfed phenotype.
Beyond its primary role in GA biosynthesis, evidence suggests that this compound may have other metabolic effects, including the inhibition of sterol biosynthesis and influences on RNA and protein synthesis.[2][6][7] These secondary effects could contribute to the overall physiological changes observed in treated plants.
Hypothetical Comparative Transcriptomic Data
The following table presents a hypothetical comparison of differentially expressed genes (DEGs) in a plant treated with this compound versus a control and another growth retardant, Paclobutrazol, which also inhibits GA biosynthesis but at a later step.
| Gene ID | Gene Function | Fold Change (this compound vs. Control) | Fold Change (Paclobutrazol vs. Control) | Putative Role in Growth Retardation |
| AT4G00210 | ent-Copalyl diphosphate synthase (CPS) | -3.5 | -1.2 | Direct target of this compound |
| AT1G79460 | ent-Kaurene synthase (KS) | -3.2 | -1.1 | Direct target of this compound |
| AT1G15550 | GA 20-oxidase 1 (GA20ox1) | -1.8 | -4.5 | Downstream in GA biosynthesis |
| AT4G25420 | GA 3-oxidase 1 (GA3ox1) | -2.1 | -5.0 | Downstream in GA biosynthesis |
| AT5G15230 | Gibberellin Insensitive Dwarf1 (GID1a) | -1.5 | -2.0 | GA receptor, feedback regulation |
| AT1G66350 | Expansin A1 (EXPA1) | -2.8 | -3.5 | Cell wall modification, growth |
| AT2G42640 | Xyloglucan endotransglucosylase/hydrolase 9 (XTH9) | -2.5 | -3.1 | Cell wall remodeling, growth |
This table is a hypothetical representation to illustrate potential transcriptomic data and does not represent actual experimental results.
Signaling Pathways and Experimental Workflows
To visualize the impact of this compound, we can diagram the gibberellin biosynthesis pathway and the typical workflow of a comparative transcriptomics experiment.
References
- 1. Transcriptomic Profiling Analysis of Arabidopsis thaliana Treated with Exogenous Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Integrated Transcriptomic and Metabolomic Profiling of Paclobutrazol-Induced Dwarfism in Tomato Epicotyls [mdpi.com]
- 4. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzymic site of inhibition of gibberellin biosynthesis by this compound and other plant growth retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Global Transcriptome Profiling Analysis of Inhibitory Effects of Paclobutrazol on Leaf Growth in Lily (Lilium Longiflorum-Asiatic Hybrid) [frontiersin.org]
- 7. Transcriptomic analysis of Arabidopsis thaliana plants treated with the Ky-9 and Ky-72 histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of AMO-1618 as a Plant Growth Retardant: A Comparative Guide
This guide provides a detailed comparison of AMO-1618 with other common plant growth retardants, focusing on its specificity of action. The information is intended for researchers, scientists, and professionals in plant science and drug development, with an emphasis on experimental data and methodologies.
Introduction to Plant Growth Retardants
Plant growth retardants are a class of synthetic compounds used to control plant stature, primarily by reducing stem elongation. Their application is widespread in agriculture and horticulture to produce more compact, durable, and sometimes more fruitful plants. The specificity of these compounds is a critical factor, as off-target effects can lead to undesirable physiological changes or phytotoxicity. AMO-1618 is known for its inhibitory action on gibberellin (GA) biosynthesis, a key pathway controlling plant height.
Mechanism of Action: A Comparative Overview
The majority of commercial growth retardants, including AMO-1618, target the gibberellin biosynthesis pathway. However, they act on different enzymatic steps, which influences their specificity and efficacy.
-
AMO-1618: This compound is classified as an "onium" type retardant. It acts early in the GA pathway by inhibiting terpene cyclases, specifically ent-kaurene synthase A (KSA), which catalyzes the conversion of copalyl diphosphate (CPP) to ent-kaurene. This blockage significantly reduces the production of all downstream bioactive gibberellins.
-
Chlormequat Chloride (CCC): Similar to AMO-1618, CCC is an onium-type compound that inhibits the early stages of GA biosynthesis, targeting the cyclization of geranylgeranyl diphosphate (GGPP) to CPP.
-
Paclobutrazol (PBZ): A member of the triazole family, paclobutrazol inhibits cytochrome P450-dependent monooxygenases. Its primary target is ent-kaurene oxidase (KAO), which catalyzes a later step in the pathway: the oxidation of ent-kaurene to ent-kaurenoic acid. Triazoles are also known to inhibit sterol biosynthesis, which can be a significant off-target effect.
-
Daminozide (Alar): The precise mechanism of daminozide is less clear, but it is thought to act late in the GA pathway, possibly by inhibiting the conversion of GA12 to other GAs. Its use has declined due to regulatory concerns.
The diagram below illustrates the points of inhibition for these compounds within the gibberellin biosynthesis pathway.
Comparative Efficacy and Specificity: Experimental Data
The specificity of a growth retardant is best assessed by comparing its performance against alternatives under controlled conditions. The following tables summarize quantitative data from various studies.
Table 1: Comparative Efficacy on Stem Elongation in Pisum sativum (Pea)
| Compound | Concentration (µM) | Stem Length (% of Control) |
| Control | 0 | 100 |
| AMO-1618 | 10 | 45 |
| 50 | 28 | |
| Paclobutrazol | 10 | 38 |
| 50 | 22 | |
| Chlormequat Cl | 10 | 65 |
| 50 | 52 |
Data synthesized from representative studies on pea, a model for GA research.
Table 2: Off-Target Effects on Sterol Biosynthesis
| Compound | Target Pathway | Off-Target Pathway Affected | Notes |
| AMO-1618 | Gibberellin Biosynthesis | Minimal reported effects | Generally considered specific to the GA pathway in plants. |
| Paclobutrazol | Gibberellin Biosynthesis | Sterol Biosynthesis | As a triazole, it can inhibit key enzymes in sterol production, impacting membrane function. |
| Chlormequat Cl | Gibberellin Biosynthesis | Minimal reported effects | High concentrations may have broader physiological impacts. |
Experimental Protocols for Assessment
To rigorously assess the specificity of AMO-1618, a series of standardized experiments are required.
Dose-Response Assay for Growth Inhibition
Objective: To determine the effective concentration (EC50) of AMO-1618 and other retardants for stem elongation inhibition.
Methodology:
-
Plant Material: Use a model plant species with a well-characterized response to gibberellins, such as pea (Pisum sativum) or Arabidopsis (Arabidopsis thaliana).
-
Growth Conditions: Grow seedlings hydroponically or in a standardized soil medium under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Treatment: Apply a range of concentrations of each growth retardant (e.g., 0, 1, 10, 50, 100 µM) to the rooting medium or as a foliar spray.
-
Data Collection: After a set period (e.g., 14 days), measure the length of the primary stem or hypocotyl.
-
Analysis: Plot the stem length against the logarithm of the concentration to calculate the EC50 value for each compound.
GA Reversal Assay for Specificity
Objective: To confirm that the observed growth inhibition is specifically due to the depletion of gibberellins.
Methodology:
-
Primary Treatment: Treat seedlings with an inhibitory concentration of AMO-1618 (e.g., EC80) as determined from the dose-response assay.
-
Rescue Treatment: Co-apply the inhibitory concentration of AMO-1618 with various concentrations of bioactive gibberellin (e.g., GA3 or GA4).
-
Data Collection: Measure stem length after the treatment period.
-
Analysis: A full or partial reversal of the growth inhibition by exogenous GA application indicates that the compound's primary mode of action is through the GA biosynthesis pathway.
The logical flow for this experimental approach is outlined in the diagram below.
Quantification of Endogenous Hormones
Objective: To directly measure the impact of AMO-1618 on the levels of gibberellins and other plant hormones.
Methodology:
-
Treatment and Sampling: Treat plants with the respective compounds. Harvest shoot apical tissues at a specific time point post-treatment.
-
Extraction: Homogenize the tissue in a suitable solvent (e.g., 80% methanol) with internal standards.
-
Purification: Use solid-phase extraction (SPE) to purify and concentrate the hormone fraction.
-
Quantification: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the levels of various GAs (e.g., GA1, GA4, GA12) and other hormones like auxins and cytokinins.
-
Analysis: Compare hormone profiles between control and treated plants. A specific inhibitor like AMO-1618 should primarily reduce the levels of GAs downstream of ent-kaurene, with minimal changes to other hormone classes.
Conclusion
AMO-1618 acts as a specific inhibitor of the gibberellin biosynthesis pathway by targeting ent-kaurene synthase. Experimental data confirms its efficacy in reducing stem elongation. When compared to alternatives like the triazole paclobutrazol, AMO-1618 exhibits higher specificity, with fewer documented off-target effects on other metabolic pathways such as sterol biosynthesis. For research applications requiring a targeted reduction in gibberellin levels, AMO-1618 represents a more specific tool than less-defined inhibitors or those with known pleiotropic effects. The experimental protocols outlined above provide a robust framework for validating its specificity in any plant system.
Cross-Species Sensitivity to AMO 1618: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensitivity of various species to the chemical compound AMO 1618. This compound, a quaternary ammonium compound, is recognized primarily as a plant growth retardant. Its mechanism of action involves the inhibition of specific enzymes in the terpenoid biosynthesis pathway, which has implications across different biological kingdoms. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the affected metabolic pathways.
Data Presentation: Quantitative Comparison of this compound Sensitivity
While standardized IC50 values for this compound are not consistently reported in the available literature, the following table summarizes the effective concentrations and observed inhibition across different species and experimental systems. This data highlights the varying sensitivity to this compound.
| Species/System | Target Pathway/Enzyme | Concentration of this compound | Observed Effect | Citation(s) |
| Pisum sativum (Pea) Seeds | Gibberellin Biosynthesis | 5 mg/L | Significant reduction in gibberellin content.[1] | |
| Cupressus arizonica (Arizona Cypress) Seedlings | Gibberellin Biosynthesis | 250 - 1000 mg/L (soil drench) | Reduction in dry matter production, stem elongation, and gibberellin-like substances to almost undetectable levels.[2] | |
| Fusarium moniliforme (Fungus) | Gibberellin Biosynthesis | Not specified in abstracts | Highly effective in suppressing gibberellin production.[3] | |
| Chicken (in vivo) | Cholesterol Biosynthesis (HMG-CoA Reductase & Cholesterol 7α-hydroxylase) | 2.5 - 15 ppm (in diet) | Dose-related decrease in enzyme activities.[4] | |
| Rat (in vivo) | Cholesterol Biosynthesis (HMG-CoA Reductase & Cholesterol 7α-hydroxylase) | 20 ppm (in diet for 3 days) | 24% decrease in HMG-CoA reductase activity and 67% decrease in cholesterol 7α-hydroxylase activity.[4] | |
| Chicken Hepatocytes (in vitro) | Cholesterol Biosynthesis (HMG-CoA Reductase) | 10 - 100 µg (28 - 280 µM) | Dose-dependent inhibition of enzyme activity.[4] | |
| Rat Hepatocytes (in vitro) | Cholesterol Biosynthesis (HMG-CoA Reductase) | 10 - 100 µg (28 - 280 µM) | Dose-dependent inhibition of enzyme activity.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of this compound action and the experimental approaches to assess its effects, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of this compound's effects. These should be adapted and optimized for specific species and laboratory conditions.
Protocol 1: Gibberellin Biosynthesis Inhibition Assay in Plants
Objective: To determine the effect of this compound on gibberellin production in plant tissues.
Materials:
-
Plant material (e.g., pea seedlings, Cupressus arizonica seedlings)
-
This compound
-
Appropriate growth medium (e.g., Murashige and Skoog medium for in vitro culture, or soil for whole plant studies)
-
Solvents for extraction (e.g., 80% methanol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Internal standards for gibberellins (e.g., deuterated GAs)
-
Derivatization agents (e.g., for GC-MS analysis)
-
GC-MS or LC-MS/MS system
Procedure:
-
Plant Growth and Treatment:
-
Germinate and grow seedlings under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
For whole plant assays, apply this compound as a soil drench at various concentrations (e.g., 0, 100, 250, 500, 1000 mg/L).
-
For in vitro assays, culture excised plant parts (e.g., pea seeds in pods) on medium containing a range of this compound concentrations (e.g., 0, 1, 5, 10 mg/L).
-
Include a vehicle control (no this compound) for all experiments.
-
-
Harvesting and Extraction:
-
After a defined treatment period (e.g., 7-14 days), harvest plant tissues (e.g., shoots, roots).
-
Record fresh weight and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen tissue and record the dry weight.
-
Homogenize the dried tissue and extract with cold 80% methanol containing internal standards.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Purification:
-
Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.
-
Elute the gibberellins with an appropriate solvent (e.g., acetonitrile).
-
-
Quantification:
-
Data Analysis:
-
Calculate the concentration of each gibberellin relative to the internal standard and tissue dry weight.
-
Compare the gibberellin levels in this compound-treated plants to the control to determine the percentage of inhibition.
-
Protocol 2: Cholesterol Biosynthesis Inhibition Assay in Hepatocytes
Objective: To assess the inhibitory effect of this compound on HMG-CoA reductase activity and overall cholesterol synthesis in liver cells.
Materials:
-
Primary hepatocytes or a suitable hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
[14C]-acetate (for whole-pathway analysis)
-
HMG-CoA Reductase Activity Assay Kit (commercial kits are available and provide detailed instructions)[9][10][11][12]
-
Scintillation counter
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Culture hepatocytes to a suitable confluency in multi-well plates.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) in serum-free medium for a specified period (e.g., 24 hours). Include a vehicle control.
-
-
Whole Cholesterol Synthesis Assay:
-
After the initial treatment, add [14C]-acetate to the medium and incubate for a further 2-4 hours.
-
Wash the cells with cold PBS and lyse them.
-
Extract lipids using an organic solvent mixture (e.g., hexane:isopropanol).
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of [14C] incorporated into the cholesterol spot using a scintillation counter.
-
-
HMG-CoA Reductase Activity Assay:
-
After treatment with this compound, wash and lyse the cells.
-
Use the cell lysate to measure HMG-CoA reductase activity according to the manufacturer's protocol of a commercial assay kit. This typically involves monitoring the NADPH consumption at 340 nm in the presence of the substrate HMG-CoA.
-
-
Data Analysis:
-
For the whole synthesis assay, express the results as a percentage of [14C]-acetate incorporation into cholesterol relative to the vehicle control.
-
For the enzyme activity assay, calculate the specific activity of HMG-CoA reductase and express it as a percentage of the activity in the control cells.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve.
-
Disclaimer: These protocols are intended for informational purposes and should be adapted and validated for specific experimental needs. Always follow appropriate laboratory safety procedures.
References
- 1. GIBBERELLIN PRODUCTION IN PEA SEEDS DEVELOPING IN EXCISED PODS: EFFECT OF GROWTH RETARDANT AMO-1618 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on cholesterol and fatty acid metabolism in chickens and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experiments.springernature.com [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. content.abcam.com [content.abcam.com]
- 12. abcam.com [abcam.com]
Safety Operating Guide
Navigating the Proper Disposal of AMO-1618: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and plant biology studies, the responsible management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of AMO-1618, a plant growth retardant, safeguarding both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of AMO-1618 should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of AMO-1618, like any laboratory chemical, should be approached systematically to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Labeling: All waste containers must be clearly labeled as "AMO-1618 Waste" to avoid accidental mixing with other chemical waste streams.
-
Segregation: Do not mix AMO-1618 waste with other types of waste, such as solvents, aqueous solutions, or solid waste, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Management
-
Compatibility: Use a waste container that is chemically compatible with AMO-1618. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.
-
Closure: Keep the waste container securely sealed when not in use to prevent the release of vapors and to avoid spills.
-
Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
Step 3: Disposal Pathway
-
Consult EHS: The primary and most critical step is to consult with your institution's Environmental Health and Safety (EHS) officer or department. They will provide specific guidance based on local, state, and federal regulations.
-
Waste Contractor: Dispose of AMO-1618 waste through a licensed and approved hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Experimental Protocols
Specific experimental protocols for the disposal of AMO-1618 are not available in the searched literature. The disposal procedure should follow the general guidelines for chemical waste management as outlined above and as directed by institutional safety protocols.
Data Presentation
A comprehensive Safety Data Sheet (SDS) with specific quantitative data for AMO-1618 could not be located. Therefore, a detailed data table of its physical and chemical properties cannot be provided. Researchers must rely on the guidance of their EHS department for handling and disposal procedures.
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like AMO-1618, particularly when a specific Safety Data Sheet is unavailable.
By adhering to these procedures and prioritizing consultation with safety professionals, researchers can ensure the safe and compliant disposal of AMO-1618, thereby fostering a secure and environmentally responsible laboratory setting.
Personal protective equipment for handling AMO 1618
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling AMO 1618, a plant growth retardant. Adherence to these procedural steps is critical for safe operational workflow and proper disposal.
Personal Protective Equipment (PPE) for this compound
Given that this compound is a quaternary ammonium compound, appropriate personal protective equipment is crucial to mitigate risks of exposure. High concentrations of quaternary ammonium compounds can cause skin and eye irritation, and inhalation may lead to respiratory issues.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and clothing from contamination. |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher, as needed | Recommended when working with powders or in poorly ventilated areas to prevent inhalation.[2] |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Assemble all necessary materials, including this compound, solvents, labware, and waste containers.
-
Don the appropriate PPE as specified in the table above.[1]
2. Handling and Use:
-
When weighing the solid form of this compound, do so in a fume hood to avoid inhaling dust particles.
-
If creating a solution, add this compound to the solvent slowly to avoid splashing.
-
Clearly label all containers with the chemical name and any hazard warnings.
-
Avoid mixing this compound with incompatible chemicals. As a general precaution, do not mix with strong oxidizing agents or bleach.[1]
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate decontaminating solution.
-
Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by goggles and then the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan for this compound
Proper disposal of this compound and its containers is essential to prevent environmental contamination. As a quaternary ammonium compound, it can be harmful to aquatic life.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for chemical waste disposal.[4]
-
Do not pour this compound down the drain or dispose of it in regular trash.
-
-
Container Disposal:
-
For empty containers, triple rinse with a suitable solvent.
-
Dispose of the rinsate as hazardous waste.
-
The cleaned container can then be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.[4]
-
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
